molecular formula C9H11ClN2O B1267006 2-Amino-5-chloro-n,n-dimethylbenzamide CAS No. 56042-83-2

2-Amino-5-chloro-n,n-dimethylbenzamide

Cat. No.: B1267006
CAS No.: 56042-83-2
M. Wt: 198.65 g/mol
InChI Key: KXTKTZUWGKFUIS-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-N,N-dimethylbenzamide (CAS 56042-83-2) is a high-purity benzamide derivative of significant interest in advanced chemical research and development. This compound serves as a versatile synthetic intermediate and a crucial building block for constructing more complex molecules. Its molecular structure, featuring an aromatic ring substituted with a primary amine, a chlorine atom, and a tertiary amide group, provides multiple sites for further chemical modification and study . In agricultural chemistry research, this compound and its close analogue, 2-Amino-5-chloro-N,3-dimethylbenzamide, are recognized for their role as key precursors in the synthesis of novel anthranilamide insecticides, such as chlorantraniliprole . The scaffold is valued for exploring structure-activity relationships in the development of new pest control agents. The presence of both halogen and amine functional groups on the aromatic ring makes it a valuable subject for investigations in catalysis, reaction mechanism studies, and the synthesis of specialized compounds for material science applications . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-amino-5-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTKTZUWGKFUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298016
Record name 2-amino-5-chloro-n,n-dimethylbenzamide
Source EPA DSSTox
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Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56042-83-2
Record name NSC120273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-chloro-n,n-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Amino-5-chloro-n,n-dimethylbenzamide" synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide

Introduction: Strategic Importance of a Key Intermediate

This compound is a highly functionalized aromatic compound of significant interest in chemical research and development.[1] Its structure, which incorporates a primary amine, a chlorine atom, and a tertiary amide group on a benzene ring, provides multiple reactive sites for building more complex molecular architectures.[1] This versatility makes it a crucial intermediate, particularly in the agrochemical industry. It serves as a key precursor for the synthesis of novel anthranilamide insecticides, most notably chlorantraniliprole, a compound developed by DuPont with a novel mode of action for controlling a range of pests.[1][2]

The efficient synthesis of this molecule is a critical factor in the economic viability of these agrochemicals.[2] Consequently, developing cost-effective, high-yield, and industrially scalable synthetic pathways is a primary objective for process chemists. This guide provides a detailed exploration of the core synthetic strategies, delving into the causality behind experimental choices, and presenting validated protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of this compound involves three key transformations: the formation of the N,N-dimethylamide, the introduction of the amino group, and the regioselective chlorination of the aromatic ring. The order in which these steps are performed defines the major synthetic routes. Several pathways have been established, primarily starting from substituted benzoic acid or toluene derivatives.[1][3]

A logical retrosynthetic analysis breaks the target molecule down into more readily available precursors. The primary disconnection points are the amide C-N bond and the C-Cl and C-N bonds on the aromatic ring.

G cluster_amide Amide Formation cluster_chloro Chlorination / Reduction cluster_nitro Reduction / Amidation Target This compound Acid 2-Amino-5-chlorobenzoic Acid Target->Acid C-N bond Precursor1 2-Amino-N,N-dimethylbenzamide Target->Precursor1 C-Cl bond Amine Dimethylamine Precursor2 5-Chloro-2-nitrobenzoic Acid Acid->Precursor2 NH2 <- NO2 G Start Methyl 3-methyl-2-nitrobenzoate Inter1 3-Methyl-2-nitrobenzamide (Intermediate 1) Start->Inter1 Dimethylamine, Methanol, Heat Inter2 3-Methyl-2-aminobenzamide (Intermediate 2) Inter1->Inter2 Fe / HCl (or H2, Pd/C) Final This compound Inter2->Final SO2Cl2, Acetonitrile

Caption: Workflow for the Nitro-Aromatic Pathway.

Experimental Protocol: A Three-Step Synthesis

The following protocol is a representative synthesis based on a patented method. [4] Step 1: Preparation of 3-Methyl-2-nitro-N,N-dimethylbenzamide

  • To a reaction vessel, add methyl 3-methyl-2-nitrobenzoate (1.0 eq).

  • Add a solution of dimethylamine (1.0-5.0 eq) in methanol.

  • Heat the mixture to 40–70 °C and maintain for 2–10 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude amide intermediate.

Step 2: Preparation of 2-Amino-3-methyl-N,N-dimethylbenzamide

  • Suspend the crude 3-methyl-2-nitro-N,N-dimethylbenzamide (1.0 eq) in water.

  • Add iron powder (2.0-5.0 eq) and a catalytic amount of acid (e.g., HCl, 0.05-0.5 eq).

  • Heat the mixture to 50–100 °C and stir vigorously for 2–10 hours.

  • After the reaction is complete, cool the mixture, make it alkaline with NaOH solution, and filter off the iron salts.

  • Extract the aqueous filtrate with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amino-benzamide.

Step 3: Preparation of this compound

  • Dissolve the 2-amino-3-methyl-N,N-dimethylbenzamide (1.0 eq) in an inert solvent such as acetonitrile (20 mL for ~39 mmol of substrate). [4]2. Cool the solution in an ice bath.

  • Slowly add sulfonyl chloride (1.0-2.0 eq), potentially diluted with the same solvent, over approximately 2 hours. [4]4. After the addition is complete, warm the reaction to 40–80 °C and continue stirring for 0.5–5 hours. [4]5. Quench the reaction, then adjust the pH to 10-12 with 10% NaOH solution. [4]6. Separate the organic layer, wash with water, and concentrate under vacuum to obtain the crude product.

  • Purify the solid by recrystallization to yield the final product. A yield of 90.2% has been reported for this final chlorination step. [4]

Pathway II: Synthesis via Direct Amidation of 2-Amino-5-chlorobenzoic Acid

This pathway reorders the key steps, starting with a commercially available precursor, 2-amino-5-chlorobenzoic acid, and focusing on the final amide bond formation.

Causality and Mechanistic Insights

The primary challenge in this route is the direct condensation of a carboxylic acid and an amine. The acidic proton of the carboxylic acid readily reacts with the basic amine to form an ammonium carboxylate salt, which is generally unreactive towards nucleophilic substitution. [5]Heating this salt to high temperatures (>100 °C) can drive off water and form the amide, but this is often inefficient. [5] Therefore, the carboxylic acid must first be "activated." This is typically achieved in one of two ways:

  • Conversion to an Acid Chloride: The carboxylic acid is reacted with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate is then treated with dimethylamine to form the amide. This is a robust and common laboratory method. [6]2. Use of Coupling Reagents: A variety of reagents can activate the carboxylic acid in situ. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a good leaving group, which is then displaced by the amine. [3][5]This method is particularly useful when other functional groups in the molecule are sensitive to the harsh conditions of acid chloride formation. [6]A patent describes using DIC with 1-hydroxybenzotriazole as a condensation activator. [3]

G Start 2-Amino-5-chlorobenzoic Acid Inter1 Activated Intermediate (e.g., Acyl Chloride or O-Acylisourea) Start->Inter1 Activating Agent (e.g., SOCl2 or DIC/HOBt) Final This compound Inter1->Final Dimethylamine

Caption: Workflow for the Direct Amidation Pathway.

Experimental Protocol: Amidation via an Activated Intermediate

The following protocol is a generalized procedure based on the use of coupling agents. [3]

  • Dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add N,N'-diisopropylcarbodiimide (DIC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to form the activated ester intermediate.

  • Add dimethylamine (as a solution in THF or as a gas) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours until completion (monitor by TLC/HPLC).

  • Filter off the diisopropylurea byproduct.

  • Wash the filtrate with aqueous acid and base to remove unreacted starting materials and HOBt.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the desired scale, cost constraints, and available starting materials.

ParameterPathway I (Nitro-Aromatic)Pathway II (Direct Amidation)
Starting Materials Readily available industrial chemicals (e.g., substituted toluenes)More functionalized, potentially more expensive (e.g., 2-amino-5-chlorobenzoic acid)
Number of Steps Typically 3-4 stepsTypically 1-2 steps from the benzoic acid
Overall Yield High yields reported (e.g., a patent cites a three-step total yield of 75.1%). [4]Can be high, but dependent on the efficiency of the coupling step. A multi-step process starting from toluene reported a total yield of >92%. [3]
Scalability Well-suited for large-scale industrial production. [4]The use of coupling reagents can generate significant byproduct waste (e.g., DCU), which can be problematic on a large scale. The acid chloride route is more scalable.
Key Challenges Handling of nitro compounds; potential for high-pressure hydrogenation; control of chlorination.Inefficient direct condensation; cost and waste from coupling agents.
Versatility Allows for the synthesis of various analogues by changing the starting material.More convergent, but less flexible if the starting acid is not available.

Purification and Quality Control

Regardless of the synthetic pathway, the final product must be purified to meet quality standards.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. [1]A common procedure involves dissolving the crude product in a suitable hot solvent, such as dichloromethane or an ethanol/water mixture, followed by cooling to induce crystallization. [1]Activated carbon can be added to the hot solution to adsorb colored impurities before filtration. [1]* Column Chromatography: For laboratory-scale purification, silica gel column chromatography is effective. A solvent system of petroleum ether and ethyl acetate is often suitable for separating the target compound from non-polar and highly polar impurities. [1]* Analytical Characterization: The purity and identity of the final compound are confirmed using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to determine purity, often with a reverse-phase C18 column and UV detection. [1]Mass spectrometry (MS) confirms the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the exact structure.

Conclusion

The synthesis of this compound can be accomplished through several strategic pathways, each with distinct advantages and challenges. The route starting from a nitro-aromatic precursor is a robust and scalable method well-suited for industrial production, leveraging a classic nitro-to-amino transformation to control regiochemistry. The direct amidation pathway offers a more convergent approach, ideal for laboratory-scale synthesis, provided an efficient method for carboxylic acid activation is employed. The selection of the optimal route requires a careful evaluation of factors including starting material cost, operational simplicity, yield, and environmental impact. Continued innovation in catalytic methods for amidation and reduction will likely lead to even more efficient and sustainable processes for producing this vital chemical intermediate.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved January 25, 2026, from [Link]

  • CN105198904A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • 21.8: Condensation of Acids with Amines. (2020, May 30). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). SpringerLink. Retrieved January 25, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloro-N,N-dimethylbenzamide is a substituted benzamide derivative of significant interest in modern synthetic chemistry. Its molecular architecture, featuring a primary amine, a halogen atom, and a tertiary amide on an aromatic scaffold, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and synthetic considerations, tailored for researchers and professionals in drug discovery and development. While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and provides expert-driven predictions and protocols based on closely related analogues to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its precise identification and structure. These identifiers are crucial for accurate database searches, regulatory submissions, and unambiguous scientific communication.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 56042-83-2PubChem[1]
Molecular Formula C₉H₁₁ClN₂OPubChem[1]
Molecular Weight 198.65 g/mol PubChem[1]
Canonical SMILES CN(C)C(=O)C1=C(C=CC(=C1)Cl)NPubChem[1]
InChI Key KXTKTZUWGKFUIS-UHFFFAOYSA-NPubChem[1]

The structure of this compound is characterized by a benzene ring substituted with three key functional groups. The spatial arrangement and electronic properties of these groups dictate the molecule's reactivity, solubility, and spectroscopic behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Property Value Comments Source
Melting Point Data not availableExpected to be a solid at room temperature. Experimental determination is recommended.
Boiling Point Data not available
Calculated LogP 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.PubChem[1]
pKa Data not availableThe primary amine group is basic. The exact pKa would influence its ionization state at physiological pH.
Aqueous Solubility Data not availableThe presence of polar amine and amide groups suggests some degree of aqueous solubility, which would be pH-dependent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, and N,N-dimethyl protons.

    • Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear in this region. Their precise chemical shifts and coupling patterns (e.g., doublets, doublet of doublets) are influenced by the electronic effects of the substituents.[2]

    • Amino Protons (-NH₂): A broad singlet is anticipated for the two amine protons.[2] Its chemical shift can be variable depending on solvent, concentration, and temperature.[2]

    • N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups on the amide nitrogen are expected to appear as one or two singlets in the upfield region (around 2.8-3.2 ppm). Due to restricted rotation around the amide C-N bond, these methyl groups could be non-equivalent, resulting in two distinct singlets.[2]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons, the amide carbonyl carbon, and the N-methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.[2]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H stretch3400-3300 (typically two bands)
Tertiary Amide (C=O)C=O stretch~1630
Aromatic RingC=C stretch1600-1450
Carbon-ChlorineC-Cl stretch800-600
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[2] For this compound (C₉H₁₁ClN₂O), high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental formula by providing a highly accurate mass measurement.[2]

Analytical Methodologies

Robust analytical methods are essential for assessing the purity of synthetic intermediates and for their quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the separation and purity assessment of non-volatile and thermally labile compounds. While a specific, validated HPLC method for this compound is not publicly documented, a suitable method can be developed based on protocols for structurally similar benzamides.[2]

Proposed HPLC Method Development:

HPLC_Method_Development cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection column Reverse-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Isocratic or Gradient Elution Acetonitrile and Water (with 0.1% Formic Acid or TFA) column->mobile_phase Elution detection UV Detector (scan for λmax, ~254 nm) mobile_phase->detection Analysis

Caption: A logical workflow for developing an HPLC method.

Step-by-Step Protocol for HPLC Method Development:

  • Column Selection: A reverse-phase C18 column is the recommended starting point due to the moderate polarity of the analyte.[2]

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v). The addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) is advised to improve peak shape by ensuring the amino group is protonated.

  • Wavelength Selection: Dissolve a small sample of the compound in the mobile phase and obtain a UV spectrum to determine the wavelength of maximum absorbance (λmax). This will be the optimal wavelength for detection.

  • Initial Analysis: Begin with an isocratic elution (e.g., 60% acetonitrile in water) at a flow rate of 1.0 mL/min.

  • Method Optimization: Adjust the mobile phase composition to achieve a retention time of 3-10 minutes with good peak symmetry. If impurities are present, a gradient elution may be necessary to achieve adequate separation.

  • Validation: Once optimized, the method should be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.

Synthesis and Purification

This compound is a synthetic intermediate, and its purity is paramount for the successful synthesis of downstream targets.

Synthetic Pathways

While specific synthetic routes for this compound are often proprietary, related benzamides are typically synthesized through a multi-step process. For instance, the analogous 2-amino-5-chloro-N,3-dimethylbenzamide can be prepared via a sequence of amidation, reduction, and chlorination reactions.[3] A similar strategy could be adapted for the target molecule.

Synthesis_Pathway Start Substituted 2-Nitrobenzoic Acid Derivative Amidation Amidation with Dimethylamine Start->Amidation Reduction Nitro Group Reduction Amidation->Reduction Chlorination Electrophilic Chlorination Reduction->Chlorination Product This compound Chlorination->Product

Caption: A plausible synthetic pathway to the target compound.

Purification: The Role of Recrystallization

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] The choice of solvent is critical for a successful recrystallization.

Protocol for Recrystallization:

  • Solvent Selection: Screen various solvents to find one that dissolves the crude product well at elevated temperatures but poorly at room temperature. For related compounds like 2-amino-5-chlorobenzamide, dichloromethane has been used effectively.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and briefly heat the solution.[2]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Applications in Drug and Agrochemical Development

Substituted benzamides are a well-established class of compounds in medicinal and agricultural chemistry. This compound and its analogues serve as key intermediates in the synthesis of a variety of bioactive molecules.[2] Notably, the closely related 2-amino-5-chloro-N,3-dimethylbenzamide is a crucial precursor for the synthesis of the insecticide chlorantraniliprole.[2] This highlights the importance of the 2-amino-5-chlorobenzamide scaffold in the development of novel pest control agents.[2] The functional groups on this compound provide multiple handles for further chemical modification, making it a valuable starting material for generating libraries of compounds for screening in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with physicochemical properties that make it amenable to a range of chemical transformations. This guide has provided a detailed overview of its chemical identity, predicted spectroscopic and physicochemical properties, and robust methodologies for its analysis and purification. By leveraging insights from closely related analogues, researchers can confidently handle, characterize, and utilize this compound in the synthesis of novel molecules for pharmaceutical and agrochemical applications.

References

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
  • This compound | C9H11ClN2O | CID 274287. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of "2-Amino-5-chloro-n,n-dimethylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-chloro-n,n-dimethylbenzamide

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic profile of this compound (CAS No. 56042-83-2), a key intermediate in modern chemical synthesis.[1][2][3] This compound is a critical building block, notably in the production of advanced anthranilamide insecticides like chlorantraniliprole.[1] Its molecular architecture, which includes a primary amine, a chlorine atom, and a tertiary amide group on an aromatic ring, necessitates a multi-faceted analytical approach for unambiguous structural verification and quality assurance.[1]

This document is intended for researchers, chemists, and quality control specialists. It moves beyond a simple presentation of data, offering insights into the rationale behind the spectroscopic behaviors observed. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both predicted values based on established principles and protocols for their acquisition.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's basic properties is the foundation for interpreting its spectroscopic data.

PropertyValueSource
CAS Number 56042-83-2[2][3]
Molecular Formula C₉H₁₁ClN₂O[2][3]
Molecular Weight 198.65 g/mol [2][3]
IUPAC Name This compound[3]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; Cl [label="Cl"]; C7 [label="C"]; O1 [label="O"]; N2 [label="N"]; C8 [label="CH₃"]; C9 [label="CH₃"];

// Aromatic Protons H3 [label="H"]; H4 [label="H"]; H5 [label="H"];

// Positions for layout C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

C7 [pos="2.08,1.2!"]; O1 [pos="2.08,2.2!"]; N2 [pos="3.12,0.6!"]; C8 [pos="4.16,1.2!"]; C9 [pos="3.12,-0.4!"];

N1 [pos="-2.08,1.2!"]; H1 [pos="-2.8,1.5!"]; H2 [pos="-2.8,0.9!"];

Cl [pos="0,-2.4!"];

H3 [pos="-2.08,-1.2!"]; H4 [pos="2.08,-1.2!"]; H5 [pos="0,2.4!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C6 -- C7; C7 -- O1 [style=double]; C7 -- N2; N2 -- C8; N2 -- C9;

C2 -- N1; N1 -- H1; N1 -- H2;

C4 -- Cl; C3 -- H3; C5 -- H4; C1 -- H5;

// Double bonds in ring (approximate) node [shape=none, label=""]; e1 [pos="-0.52,0.9!"]; e2 [pos="-0.52,-0.9!"]; e3 [pos="1.04,0!"]; C1 -- e1 [style=invis]; C2 -- e1 [style=invis]; C3 -- e2 [style=invis]; C4 -- e2 [style=invis]; C5 -- e3 [style=invis]; C6 -- e3 [style=invis]; }

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and substitution pattern of the benzamide ring.[1]

Predicted ¹H NMR Spectrum

While a definitive experimental spectrum is not widely published, a predicted spectrum can be constructed based on the electronic effects of the substituents.[1] The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and dimethylamide (-CON(CH₃)₂) groups will dictate the chemical shifts of the aromatic protons.[1]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (C3-H) ~7.2 - 7.4Doublet (d)1HOrtho-coupled to C4-H. Deshielded by the adjacent chloro group.
Aromatic H (C4-H) ~6.7 - 6.9Doublet of Doublets (dd)1HCoupled to both C3-H and C6-H.
Aromatic H (C6-H) ~7.1 - 7.3Doublet (d)1HOrtho to the electron-donating amino group, but also ortho to the amide group.
Amino (-NH₂) ~4.5 - 5.5Broad Singlet (br s)2HChemical shift is variable and depends on solvent, concentration, and temperature. Broadening is due to quadrupole effects and potential hydrogen exchange.[1]
N,N-Dimethyl (-N(CH₃)₂) ~2.9 - 3.1Singlet (s)6HAppears as a single peak due to the two chemically equivalent methyl groups. Restricted rotation around the C-N amide bond could potentially lead to two distinct singlets.[1]

Note: Predictions are for a standard solvent like CDCl₃ or DMSO-d₆. Shifts can vary.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule, assuming no accidental equivalence.[1]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Amide Carbonyl (C=O) ~168 - 172The carbonyl carbon is significantly deshielded and appears far downfield.
Aromatic C-NH₂ ~145 - 150The carbon attached to the electron-donating amino group is shifted downfield.
Aromatic C-Cl ~125 - 130The carbon bearing the chlorine atom.
Aromatic C-CON(CH₃)₂ ~120 - 125The ipso-carbon attached to the amide group.
Aromatic CH Carbons ~115 - 135Three distinct signals for the protonated aromatic carbons, with shifts influenced by their position relative to the substituents.
N,N-Dimethyl (-N(CH₃)₂) ~35 - 40The two methyl carbons are typically equivalent and appear in the upfield region.
Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 s) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample (5-10 mg in 0.6 mL solvent) Prep2 Transfer to NMR Tube Prep1->Prep2 Acq1 Insert into Spectrometer Prep2->Acq1 Acq2 Tune & Shim Acq1->Acq2 Acq3 Acquire ¹H & ¹³C Spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3 Final Final Proc3->Final Final Spectrum Interpretation

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, non-destructive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[1]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, tertiary amide, aromatic ring, and carbon-chlorine bonds.[1]

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)IntensityRationale
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3400 - 3300 (two bands)MediumA pair of peaks is characteristic of a primary amine, representing the two N-H stretching vibrations.[1]
Tertiary Amide (C=O) C=O Stretch1650 - 1630StrongThis is one of the most prominent peaks in the spectrum, characteristic of a conjugated tertiary amide carbonyl group.
Aromatic Ring C=C Stretch1600 - 1450Medium-WeakMultiple bands in this region confirm the presence of the benzene ring.
Aromatic Ring C-H Bending (out-of-plane)900 - 675StrongThe specific pattern can give clues about the substitution pattern on the ring.
Alkyl C-H C-H Stretch2980 - 2850MediumCorresponds to the methyl groups of the N,N-dimethyl moiety.
C-Cl Bond C-Cl Stretch800 - 600Medium-StrongConfirms the presence of the chloro-substituent.
Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the key absorption bands.

IR_Workflow Prep Prepare KBr Pellet (Sample + KBr) BG Acquire Background Spectrum Prep->BG Sample Acquire Sample Spectrum BG->Sample Analysis Identify Functional Group Frequencies Sample->Analysis

Caption: General workflow for FT-IR analysis using a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural clues through fragmentation analysis.[1] High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition with high confidence.[1]

Predicted Mass Spectrum Features

Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[1]

FeaturePredicted m/z ValueRationale
Protonated Molecule [M+H]⁺ 199.06The base peak in a positive ion mode ESI spectrum, corresponding to the molecular weight (198.65) plus a proton.
Isotope Peak [M+2+H]⁺ 201.06This critical peak arises from the presence of the ³⁷Cl isotope. The ~3:1 intensity ratio of the 199 and 201 m/z peaks is a definitive signature for a molecule containing one chlorine atom.[1]
Major Fragments VariesTandem MS (MS/MS) experiments on the [M+H]⁺ ion would likely show fragmentation corresponding to the loss of the dimethylamine group [-N(CH₃)₂] or cleavage of the amide bond.
Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase [M+H]⁺ ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Workflow Prep Prepare Dilute Solution Infuse Direct Infusion via Syringe Pump Prep->Infuse Ionize Electrospray Ionization (ESI) Generate Gas-Phase Ions Infuse->Ionize Analyze Mass Analyzer (Separation by m/z) Ionize->Analyze Detect Detector Generate Spectrum Analyze->Detect Result Identify [M+H]⁺ & Isotope Pattern Detect->Result

Caption: A typical workflow for ESI-Mass Spectrometry.

Integrated Spectroscopic Analysis

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

  • MS confirms the molecular weight (198.65 g/mol ) and elemental formula (C₉H₁₁ClN₂O), with the characteristic 3:1 isotope pattern confirming the presence of a single chlorine atom.

  • IR confirms the presence of key functional groups: the N-H bonds of the primary amine, the C=O of the tertiary amide, and the C-Cl bond.

  • NMR provides the final, detailed map of the molecule. ¹H and ¹³C NMR confirm the substitution pattern on the aromatic ring and the connectivity of the N,N-dimethylamide group, resolving any constitutional isomers.

Together, these three techniques provide a self-validating system for the unambiguous identification and characterization of this compound, ensuring its suitability for high-stakes applications in drug development and agricultural science.

References

  • This compound | 56042-83-2 - Benchchem.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • 56042-83-2 | this compound - BLDpharm.
  • This compound | C9H11ClN2O | CID 274287 - PubChem.

Sources

"2-Amino-5-chloro-n,n-dimethylbenzamide" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-5-chloro-N,N-dimethylbenzamide as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound is a substituted benzamide that has emerged as a crucial intermediate, particularly in the agrochemical sector.[1] Its structure is deceptively simple, yet it offers a powerful combination of functionalities: a nucleophilic primary amine, an electron-withdrawing chlorine atom, and a robust N,N-dimethylamide group. This unique arrangement of functional groups on an aromatic scaffold makes it a highly valuable precursor for creating more complex molecules, most notably as a key component in the synthesis of advanced insecticides like chlorantraniliprole.[1][2][3]

This guide provides an in-depth exploration of this compound, from its fundamental properties and diverse synthetic routes to its practical application and handling. The content herein is curated for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective use in synthesis.

Table 1: Physicochemical Properties of 2-Amino-5-chloro-N,3-dimethylbenzamide

PropertyValueSource
IUPAC Name 2-amino-5-chloro-N,3-dimethylbenzamidePubChem[4]
CAS Number 890707-28-5PubChem[4]
Molecular Formula C₉H₁₁ClN₂OPubChem[4]
Molecular Weight 198.65 g/mol PubChem[4]
Appearance Light Beige to Light Brown SolidPharmaffiliates[5]
Storage 2-8°C RefrigeratorPharmaffiliates[5]
Spectroscopic Characterization

While extensive experimental spectra are not always publicly documented, the structure of this compound allows for reliable prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.[1]

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative.[1] The aromatic protons would appear in the δ 6.0-8.0 ppm region, with their splitting patterns dictated by the substitution on the ring.[1] The primary amine (-NH₂) protons typically present as a broad singlet, while the N-methyl protons of the amide would yield a distinct signal.[1] A specific patent provides experimental data (500MHz, CDCl₃) showing signals at δ 7.169–7.164 (1H, d), 7.077–7.073 (1H, d) for the aromatic protons, δ 5.513 (2H, s) for the NH₂, δ 2.947–2.938 (3H, d) for the N-CH₃, and δ 2.127 (3H, s) for the phenyl-CH₃.[6]

  • Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition.[1] The electron impact mass spectrum (EIMS) shows a molecular ion peak at m/z = 198, consistent with its molecular weight.[6] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula C₉H₁₁ClN₂O.[1]

Strategic Synthesis Methodologies

The economic viability and efficiency of synthesizing this compound are critical for its large-scale application. Several synthetic routes have been developed, each with distinct advantages and challenges.

Route 1: From Substituted Nitroaromatics

A prevalent and industrially relevant approach begins with substituted 3-methyl-2-nitrobenzoic acid derivatives. This multi-step synthesis is logical, as the nitro group serves as a precursor to the essential amine functionality.

A common pathway involves three key transformations:

  • Amidation: The starting material, methyl 3-methyl-2-nitrobenzoate, is reacted with methylamine to form the corresponding N-methylamide.[6]

  • Nitro Group Reduction: The nitro group of 3-methyl-2-nitrobenzamide is then reduced to a primary amine. This is often achieved using classical and cost-effective methods like iron powder in an acidic medium.[6]

  • Chlorination: The final step is the regioselective chlorination of the aromatic ring of 3-methyl-2-aminobenzamide using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent to yield the target product.[6]

An alternative patented method utilizes catalytic hydrogenation for the reduction step, followed by chlorination and then amination with methylamine gas, achieving a total yield of 75.1%.[3][6] However, this process requires specialized equipment, such as a dry ice bath, which can complicate production control.[3][6]

A Methyl 3-methyl-2-nitrobenzoate B 3-Methyl-2-nitrobenzamide A->B Methylamine, Heat C 3-Methyl-2-aminobenzamide B->C Iron Powder, Acid / Heat D 2-Amino-5-chloro-N,3-dimethylbenzamide C->D Sulfuryl Chloride (SO₂Cl₂), Inert Solvent

Fig. 1: Synthetic pathway from a nitroaromatic precursor.
Route 2: One-Pot Synthesis from 2-Amino-3-methyl Benzoic Acid

To enhance process efficiency and reduce waste from isolating intermediates, an improved "one-pot" process has been developed.[2] This strategy starts with 2-amino-3-methyl benzoic acid and proceeds through to the final product without isolating the intermediate compounds as solids.[2] This approach is highly advantageous for large-scale manufacturing as it minimizes lengthy steps like solvent extractions, filtration, and drying, thereby improving overall yield and throughput.[2]

Route 3: Alternative Precursors

Other reported synthetic strategies include:

  • From Isatoic Anhydride Derivatives: The reaction of 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (a derivative of isatoic anhydride) with an aqueous methylamine solution can also produce the target compound. However, the synthesis of this specific substituted anhydride can be a significant bottleneck.[6]

Core Application: A Lynchpin in Insecticide Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of chlorantraniliprole.[1][2][3] Chlorantraniliprole is a modern insecticide from the anthranilic diamide class, developed by DuPont, which exhibits a novel mode of action targeting insect ryanodine receptors.[2][3] It is highly effective against a range of Lepidoptera and other insect pests.[2]

The molecular framework of this compound provides the core structure onto which the rest of the chlorantraniliprole molecule is constructed. The amino group is the key reactive handle for coupling with the pyrazole carboxylic acid portion of the final molecule.

cluster_0 Synthesis of Key Intermediate A Starting Materials (e.g., Substituted Benzoic Acid) B 2-Amino-5-chloro-N,3- dimethylbenzamide A->B Multi-step Synthesis C Other Precursors (e.g., Pyrazole Carboxylic Acid) D Chlorantraniliprole (Final Insecticide) C->D B->D

Fig. 2: Role as a central building block for Chlorantraniliprole.

Detailed Experimental Protocol: Synthesis via Chlorination

The following protocol is a representative procedure for the chlorination step, which is the final stage in one of the common synthetic routes. This protocol is derived from patent literature and demonstrates a self-validating system through clear, precise steps.[6]

Objective: To synthesize 2-amino-5-chloro-N,3-dimethylbenzamide from 3-methyl-2-aminobenzamide.

Materials & Equipment:

  • 3-methyl-2-aminobenzamide (17.5 g, 107 mmol)

  • Acetonitrile (CH₃CN), 150 mL total

  • Sulfuryl chloride (SO₂Cl₂), (17.0 g, 126 mmol)

  • 10% Sodium Hydroxide (NaOH) solution

  • Water (for washing)

  • Three-necked reaction flask with condenser, thermometer, and dropping funnel

  • Ice bath

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a three-necked reaction flask equipped with a condenser and thermometer, add 17.5 g (107 mmol) of 3-methyl-2-aminobenzamide and 100 mL of acetonitrile.[6]

  • Addition of Chlorinating Agent: Cool the flask in an ice bath. Prepare a solution of 17.0 g (126 mmol) of sulfuryl chloride in 50 mL of acetonitrile and add it dropwise to the reaction mixture over approximately 2 hours.[6] Maintain the temperature in the ice bath during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 55 ± 1°C. Continue the reaction at this temperature for 0.5 hours.[6]

  • Work-up: Once the reaction is complete, cool the mixture. Adjust the pH to 10-12 using a 10% NaOH solution.[6]

  • Extraction and Purification: Stir the mixture for 10 minutes, then transfer it to a separatory funnel. Separate the organic layer. Wash the organic phase twice with water.[6]

  • Isolation: Concentrate the organic layer under reduced pressure to obtain the crude solid product. Recrystallize the crude solid to yield 19.4 g of 2-amino-5-chloro-N,3-dimethylbenzamide as light red needle-like crystals (Yield: 91.6%).[6]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).[4][7][8][9]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeStatementSource
Hazard H302Harmful if swallowed.PubChem[4]
Hazard H332Harmful if inhaled.PubChem[4]
Hazard H411Toxic to aquatic life with long lasting effects.PubChem, Biosynth[4][8]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.ECHEMI[7]
Precaution P264Wash hands and skin thoroughly after handling.ECHEMI[7]
Precaution P270Do not eat, drink or smoke when using this product.ECHEMI[7]
Precaution P273Avoid release to the environment.Biosynth[8]
Precaution P501Dispose of contents/container in accordance with local regulations.ECHEMI[7]

Handling and Personal Protective Equipment (PPE):

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Avoid dust formation and inhalation.[9]

  • Avoid contact with skin and eyes.[9]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[9]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[8]

  • Keep the container tightly closed. For long-term stability, storage in a refrigerator at 2-8°C is recommended.[5]

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251. PubChem. [Link]

  • CAS No : 890707-28-5 | Product Name : 2-Amino-5-chloro-N,3-dimethylbenzamide. Pharmaffiliates. [Link]

Sources

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2-Amino-5-chloro-N,N-dimethylbenzamide: A Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminobenzamide scaffold, particularly with halogen substitutions, represents a privileged structure in the realms of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive exploration of the core molecule, 2-Amino-5-chloro-N,N-dimethylbenzamide, and its extensive family of structural analogs and derivatives. We will delve into the synthetic strategies employed to access this chemical space, dissect the diverse biological activities exhibited by these compounds, and elucidate the critical structure-activity relationships that govern their function. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic and commercial potential of this versatile chemical class. We will explore its applications ranging from anticancer and antimicrobial agents to insecticides and compounds with central nervous system activity.

The 2-Amino-5-chlorobenzamide Core: A Foundation for Diverse Bioactivity

The this compound molecule is a substituted aromatic amide with key functional groups that make it an attractive starting point for chemical synthesis and derivatization.[1] Its structure, featuring a primary amino group, a halogen atom, and a tertiary amide, offers multiple sites for chemical modification, enabling the exploration of a vast chemical space to develop novel compounds with tailored properties.[1] This scaffold is a recognized precursor in the synthesis of novel anthranilamide insecticides, such as chlorantraniliprole, highlighting its significance in agricultural chemistry.[1] Beyond its role in agrochemicals, the broader class of 2-aminobenzamide derivatives has demonstrated a wide spectrum of pharmacological activities, which will be the central focus of this guide.

Synthetic Strategies for 2-Aminobenzamide Analogs

The synthesis of 2-aminobenzamide derivatives can be achieved through various routes, often starting from readily available precursors like isatoic anhydride or substituted benzoic acids.[1][2][3] The choice of synthetic strategy often depends on the desired substitution pattern, scalability, and overall efficiency.

Synthesis from Isatoic Anhydride

A common and versatile method for preparing 2-aminobenzamides involves the reaction of isatoic anhydride with a suitable amine.[2][3] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired 2-aminobenzamide.[2][3] Both conventional heating and microwave-assisted methods have been successfully employed for this transformation, with the latter often offering advantages in terms of reaction time and yield.[2][3][4]

Detailed Protocol: Synthesis of N-(2-aminobenzoyl)piperidine from Isatoic Anhydride

This protocol describes a general method for the synthesis of a 2-aminobenzamide derivative using isatoic anhydride and piperidine as the amine.

Materials:

  • Isatoic anhydride

  • Piperidine

  • Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.

  • To this solution, add piperidine (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the product under vacuum to obtain the crude N-(2-aminobenzoyl)piperidine.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Synthesis from Substituted Benzoic Acids

Another prevalent strategy involves the use of appropriately substituted benzoic acids.[1] For the synthesis of this compound, this would typically start from a 2-amino-5-chlorobenzoic acid derivative. The carboxylic acid is first activated, commonly by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, and then reacted with dimethylamine to form the tertiary amide.

Synthetic Workflow for a 2-Aminobenzamide Derivative

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Isatoic_Anhydride Isatoic_Anhydride Reaction_Vessel Nucleophilic Acyl Substitution & Decarboxylation Isatoic_Anhydride->Reaction_Vessel Solvent (e.g., DMF) Amine R1R2NH Amine->Reaction_Vessel Heat or Microwave 2_Aminobenzamide_Derivative 2-Aminobenzamide Derivative Reaction_Vessel->2_Aminobenzamide_Derivative Workup & Purification

Caption: A generalized workflow for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.

Diverse Biological Activities of 2-Aminobenzamide Analogs

The 2-aminobenzamide scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The following sections will detail the most significant of these, focusing on their mechanisms of action and structure-activity relationships.

Anticancer Activity

A significant area of research for 2-aminobenzamide derivatives is their potent activity as histone deacetylase (HDAC) inhibitors.[2][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[2][6] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[5]

2-aminobenzamide-based HDAC inhibitors typically function by having the 2-amino group chelate the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[5] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

The general structure of these inhibitors consists of a cap group that interacts with the rim of the enzyme's active site, a linker region, and the zinc-binding 2-aminobenzamide moiety.[2][5] Variations in each of these components significantly impact the inhibitory activity and isoform selectivity.[5] For instance, 2-aminobenzamides have been shown to exhibit selectivity for Class I HDACs (HDAC1, 2, and 3).[7]

Mechanism of HDAC Inhibition by 2-Aminobenzamide Derivatives

G cluster_enzyme HDAC Active Site cluster_inhibitor 2-Aminobenzamide Inhibitor cluster_histone Histone Substrate HDAC Histone Deacetylase (HDAC) Zinc_Ion Zn²⁺ Deacetylated_Histone Deacetylated Histone (Chromatin Condensation, Gene Silencing) HDAC->Deacetylated_Histone Deacetylation Inhibitor 2-Aminobenzamide Derivative Inhibitor->HDAC Inhibition Inhibitor->Zinc_Ion Chelation by 2-amino group Acetylated_Histone Acetylated Histone Acetylated_Histone->HDAC Substrate Binding

Caption: The 2-aminobenzamide moiety chelates the zinc ion in the HDAC active site, inhibiting deacetylation.

Certain 2-aminobenzophenone derivatives, which can be considered as analogs of 2-aminobenzamides, have been identified as potent inhibitors of tubulin polymerization.[1] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1]

These compounds often act by binding to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[8] Structure-activity relationship studies have revealed that the presence of an amino group at the ortho position of the benzophenone ring is crucial for their potent antiproliferative activity.[1]

Compound/Analog Target Activity (IC₅₀) Cancer Cell Line Reference
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneTubulin Polymerization50-100 fold lower than Combretastatin A-4Colo 205, NUGC3, HA22T[1]
Compound 20b (N-benzylbenzamide derivative)Tubulin Polymerization12-27 nMVarious[8]
Benzamide Derivative 7jHDAC10.04 µM-[2]
Benzamide Derivative 7jHDAC20.03 µM-[2]
Benzamide Derivative 7jHDAC30.03 µM-[2]
Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzamide have also been explored for their potential as antimicrobial and antifungal agents.[2][3][9] The biological activity is influenced by the nature of the substituents on the benzamide scaffold. For instance, in a series of synthesized 2-aminobenzamide derivatives, one compound showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, along with moderate to good activity against other bacterial and fungal strains.[3][9] The presence of halogens, such as chlorine, can also contribute to the antimicrobial properties of these compounds.

Insecticidal Activity

As previously mentioned, 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the synthesis of the insecticide chlorantraniliprole.[10][11] Anthranilic diamide insecticides act on insect ryanodine receptors, which are ligand-gated calcium channels. This leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, causing impaired muscle function, paralysis, and ultimately death of the insect. The specific structural features of these benzamide derivatives are crucial for their selective and potent activity against insect pests.

Central Nervous System (CNS) Activity

Substituted benzamides are a well-established class of drugs with activity in the central nervous system, often acting as dopamine receptor antagonists.[12][13] While specific studies on this compound in this context are limited, the broader class of benzamides, such as sulpiride, are used as atypical antipsychotics.[14] They are believed to exert their effects through the selective modulation of the dopaminergic system, particularly D2 and D3 receptors.[13] Further investigation into the dopamine receptor binding affinity of 2-amino-5-chlorobenzamide analogs could unveil novel therapeutic agents for neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of 2-aminobenzamide derivatives are intricately linked to their molecular structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

  • The 2-Amino Group: This group is often essential for activity, particularly in HDAC inhibitors where it acts as the zinc-binding group.[5] Its position ortho to the amide is critical.

  • Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly modulate activity. For example, a chloro group at the 5-position is a common feature in insecticidal analogs. In anticancer derivatives, various substituents can influence potency and selectivity.

  • The Amide Moiety: Modifications of the amide nitrogen (the N,N-dimethyl groups in the parent compound) can drastically alter the biological profile. For instance, replacing the dimethyl groups with larger or more complex substituents can lead to changes in solubility, cell permeability, and target engagement.

SAR Logic for 2-Aminobenzamide-based HDAC Inhibitors

G Core_Scaffold 2-Aminobenzamide Core Zinc_Binding Zinc-Binding Group (2-Amino Moiety) Core_Scaffold->Zinc_Binding is the Linker Linker Region Core_Scaffold->Linker is connected to Potency_Selectivity Potency & Selectivity Zinc_Binding->Potency_Selectivity determines Cap_Group Cap Group Linker->Cap_Group connects to Linker->Potency_Selectivity influences Cap_Group->Potency_Selectivity modulates

Caption: The key structural components of 2-aminobenzamide HDAC inhibitors and their influence on activity.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 2-aminobenzamide analogs, standardized and robust in vitro assays are essential.

Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for determining the HDAC inhibitory activity of test compounds using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, containing KCl, NaCl, and BSA)

  • Developer solution (e.g., trypsin in assay buffer with a known HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compounds and reference inhibitor (e.g., Entinostat) dissolved in DMSO

  • Black 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In the wells of a black 96-well plate, add the assay buffer, the diluted test compounds or reference inhibitor, and the HDAC enzyme solution.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Incubate the plate at 37°C for a further 15-30 minutes to allow for complete development.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test compounds and reference inhibitor (e.g., colchicine or paclitaxel) dissolved in DMSO

  • UV-transparent 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Resuspend the lyophilized tubulin in ice-cold polymerization buffer to the desired final concentration (e.g., 3 mg/mL).

  • Prepare serial dilutions of the test compounds and reference inhibitors in polymerization buffer.

  • In a pre-chilled 96-well plate on ice, add the tubulin solution and the diluted compounds.

  • Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C and adding GTP to each well to a final concentration of 1 mM.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes.

  • The rate of tubulin polymerization is proportional to the rate of increase in absorbance.

  • Calculate the percent inhibition of polymerization at different compound concentrations and determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives constitute a remarkable class of compounds with a rich and diverse biological activity profile. From potent anticancer agents that target fundamental cellular processes like epigenetic regulation and cell division to highly effective insecticides that protect global food supplies, the versatility of this chemical core is undeniable. The synthetic tractability of this scaffold, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the future development of novel therapeutics and agrochemicals.

Future research in this area will likely focus on the design of more selective and potent analogs with improved pharmacokinetic and safety profiles. For instance, the development of isoform-selective HDAC inhibitors based on the 2-aminobenzamide core could lead to more effective and less toxic cancer therapies. Similarly, a deeper exploration of their potential in the central nervous system may yield new treatments for a range of neurological disorders. The continued application of modern drug discovery techniques, including computational modeling and high-throughput screening, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic and the field.

References

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  • Preparation method of 2-amino-5-chlorobenzamide. (2009).
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  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. (2012). PubMed. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). MDPI. [Link]

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  • Examples of 2‐aminobenzamide‐histone deacetylase (HDAC) inhibitors and... (n.d.). ResearchGate. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2002). PubMed. [Link]

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  • Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Digital Repository. [Link]

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  • PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024). TREA. [Link]

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A Senior Application Scientist's Guide to Determining the Solubility of 2-Amino-5-chloro-N,N-dimethylbenzamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of drug development and advanced chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics to bioavailability. This guide addresses the solubility of 2-Amino-5-chloro-N,N-dimethylbenzamide, a versatile benzamide derivative with significant applications as a synthetic intermediate.[1] While this compound is a valuable building block, particularly in the synthesis of novel insecticides, publicly available quantitative data on its solubility in common organic solvents is sparse.

This document, therefore, serves as both a theoretical treatise and a practical handbook. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for determining the solubility of this compound in your own laboratory settings. We will delve into the molecular characteristics that govern its solubility, present a detailed, self-validating experimental protocol, and offer insights to guide your solvent selection.

Deconstructing the Molecule: A Predictive Analysis of Solubility

The solubility of a compound is fundamentally dictated by the interplay of its intrinsic properties and those of the solvent. The adage "like dissolves like" serves as a foundational principle, highlighting the importance of matching polarities. Let's examine the structural features of this compound that influence its solubility.

Molecular Structure:

  • Polar Functional Groups: The molecule possesses several polar functional groups: a primary amine (-NH2), a tertiary amide (-C(=O)N(CH3)2), and a chloro group (-Cl). The amine and amide groups are capable of acting as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor. These groups will favor interactions with polar solvents.

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety. This region of the molecule will favor interactions with nonpolar or moderately polar solvents.

  • Tertiary Amide: The N,N-dimethyl substitution on the amide prevents it from acting as a hydrogen bond donor, which may slightly reduce its solubility in highly protic solvents compared to a primary or secondary amide.

  • Overall Polarity: The presence of both polar and nonpolar regions suggests that this compound is a polar molecule. Its solubility will likely be highest in polar aprotic and polar protic solvents.

Based on this structural analysis, we can hypothesize that solvents like alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and polar aprotic solvents (acetonitrile, dimethylformamide, dimethyl sulfoxide) will be effective at dissolving this compound. Conversely, its solubility in nonpolar solvents such as hexanes or toluene is expected to be limited.

A Rigorous Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable and reproducible method for determining the quantitative solubility of this compound. This method is based on the widely accepted shake-flask technique.[2]

Materials and Equipment
  • This compound (ensure purity is characterized)

  • A selection of common organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, chloroform, toluene, hexane) of analytical grade.

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis is appropriate for this chromophoric compound) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Experimental Workflow: A Step-by-Step Guide

The experimental workflow is designed to ensure the creation of a saturated solution, followed by accurate quantification of the dissolved solute.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_solute Weigh excess solute prep_solvent Add known volume of solvent prep_solute->prep_solvent prep_seal Seal container prep_solvent->prep_seal equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_seal->equilibration sampling Allow solids to settle equilibration->sampling filtration Filter supernatant sampling->filtration dilution Dilute aliquot filtration->dilution analysis Quantify by HPLC or UV-Vis dilution->analysis calculation Calculate solubility analysis->calculation

Sources

The Strategic Deployment of 2-Amino-5-chloro-N,N-dimethylbenzamide for the Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing a Privileged Scaffold in Drug Discovery

Foreword: The Architectural Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of biologically active compounds. These are termed "privileged structures," valued for their ability to interact with multiple, distinct biological targets through strategic functionalization. The 2-aminobenzamide scaffold is a quintessential example of such a privileged structure, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.

This technical guide focuses on a particularly versatile member of this class: 2-Amino-5-chloro-N,N-dimethylbenzamide . Its unique arrangement of an aromatic amine, a chloro-substituent, and a tertiary amide provides three distinct points for chemical modification. This guide will provide an in-depth exploration of the synthesis of this core, and more importantly, delineate strategic pathways for its elaboration into diverse compound libraries for drug discovery programs. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into the characterization of the resulting molecules.

I. The Core Scaffold: Synthesis and Physicochemical Properties of this compound

A reliable and scalable synthesis of the core scaffold is the foundational step for any library generation effort. While multiple synthetic routes exist, a common and efficient pathway involves the chlorination of an anthranilate precursor followed by amidation.

Synthesis Protocol: A Validated Two-Step Approach

This protocol outlines a common laboratory-scale synthesis adapted from established procedures.[1]

Step 1: Synthesis of 2-Amino-5-chlorobenzoic acid methyl ester

  • To a solution of methyl anthranilate in a mixed solvent system of an organic solvent (e.g., dichloromethane) and water, add a chlorinating agent such as sodium hypochlorite solution and glacial acetic acid.

  • The reaction is typically carried out at a reduced temperature (below -5°C) to control selectivity and minimize side reactions.

  • Upon completion, the organic phase is separated, dried, and concentrated to yield the chlorinated ester.

Step 2: Amidation to this compound

  • The 2-amino-5-chlorobenzoic acid methyl ester is then subjected to amidation. This can be achieved by heating with a solution of dimethylamine in a suitable solvent.

  • Alternatively, for a more direct approach from the corresponding acid chloride, amination with dimethylamine will also yield the desired product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core scaffold is essential for its handling and for the interpretation of analytical data during library synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂OPubChem
Molecular Weight 198.65 g/mol PubChem
Appearance White to off-white solidCymitQuimica[2]
CAS Number 56042-83-2PubChem

II. Strategic Diversification: Building a Compound Library

The true power of this compound lies in the differential reactivity of its functional groups. A strategic approach, often involving orthogonal protecting group strategies, allows for the selective modification of each site.

The Three Pillars of Diversification
  • The Aromatic Amine (Position 2): This nucleophilic center is a prime site for acylation, sulfonylation, and alkylation, allowing for the introduction of a wide variety of side chains.

  • The Chloro Substituent (Position 5): This position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, and diverse amino groups.

  • The Tertiary Amide (Position 1): While generally stable, the amide bond can be a key pharmacophoric element, and its N,N-dimethyl substitution pattern influences solubility and metabolic stability.

Chemoselective Diversification Workflow

A logical workflow for library synthesis involves a multi-directional approach from the central scaffold. The following diagram illustrates a potential strategy for creating a diverse library.

G cluster_1 Pathway 1: N-Functionalization cluster_2 Pathway 2: C-C/C-N Coupling cluster_3 Pathway 3: Orthogonal Synthesis start 2-Amino-5-chloro- N,N-dimethylbenzamide acylation N-Acylation / Sulfonylation (R-COCl or R-SO2Cl) start->acylation R-X suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki Ar-B(OH)2 buchwald Buchwald-Hartwig (R2NH, Pd catalyst) start->buchwald R2NH protect Protect Amino Group (e.g., Boc anhydride) start->protect library1 Library 1: N-Acyl/Sulfonyl Derivatives acylation->library1 library2 Library 2: 5-Aryl Derivatives suzuki->library2 library3 Library 3: 5-Amino Derivatives buchwald->library3 suzuki_protected Suzuki Coupling on Protected Scaffold protect->suzuki_protected deprotect Deprotection (e.g., TFA) suzuki_protected->deprotect acylate_deprotected N-Acylation of Diversified Scaffold deprotect->acylate_deprotected library4 Library 4: Di-functionalized Derivatives acylate_deprotected->library4

Figure 1: A workflow for the strategic diversification of the this compound scaffold.

III. Experimental Protocols for Library Synthesis

The following protocols are generalized procedures adapted from literature for similar scaffolds and should be optimized for the specific substrate and building blocks used.

Protocol 1: N-Acylation of the Aromatic Amine

This protocol describes the reaction of the 2-amino group with an acid chloride.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq.) to the reaction mixture. The reaction may be exothermic, and cooling in an ice bath may be necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the Chloro Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid with the chloro-substituent.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq.) and a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

IV. Characterization of the Compound Library

The structural integrity and purity of the synthesized library compounds must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is essential.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment of the molecule. Key signals to monitor include the aromatic protons, the N-H proton (if present after derivatization), and the protons of the newly introduced functional groups. For the starting material, 2-amino-5-chlorobenzamide, characteristic signals would include those for the aromatic protons and the amino group protons.[1]

    • ¹³C NMR: Confirms the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the aromatic carbons are particularly informative.

  • Mass Spectrometry (MS):

    • LC-MS: Used for reaction monitoring and to confirm the molecular weight of the products.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final compounds.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the library compounds. A standard method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

Representative Analytical Data

The following table provides expected ¹H NMR chemical shifts for the aromatic region of this compound and a hypothetical N-acylated derivative.

CompoundH-3 (d)H-4 (dd)H-6 (d)
This compound ~7.2 ppm~6.7 ppm~7.3 ppm
2-(Acetamido)-5-chloro-N,N-dimethylbenzamide ~8.4 ppm~7.1 ppm~7.5 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

V. Applications in Drug Discovery: A Scaffold with Proven Potential

The 2-aminobenzamide scaffold is a cornerstone in the development of various therapeutic agents. Its derivatives have shown significant activity in several key areas of drug discovery.

  • Anticancer Activity: Many 2-aminobenzamide derivatives are potent inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

  • Antimicrobial Activity: Libraries of 2-aminobenzamide derivatives have been synthesized and screened for their antibacterial and antifungal properties.[3][4][5] Certain substitution patterns have been shown to lead to potent antimicrobial agents.

  • Other Therapeutic Areas: The versatility of the 2-aminobenzamide scaffold has led to its exploration in a range of other therapeutic areas, including as kinase inhibitors and for the treatment of neurodegenerative diseases.

The following diagram illustrates the general mechanism of action for 2-aminobenzamide-based HDAC inhibitors.

G cluster_normal Normal HDAC Function cluster_inhibited HDAC Inhibition inhibitor 2-Aminobenzamide Derivative hdac HDAC Active Site inhibitor->hdac Binds to hdac_inhib Inhibited HDAC histone Histone Tail (Lys-Ac) zinc Zn²⁺ zinc->hdac Co-factor acetyl Acetyl Group deacetylation Deacetylation chromatin Chromatin Compaction gene_off Gene Silencing histone_norm Histone Tail (Lys-Ac) hdac_norm HDAC histone_norm->hdac_norm Substrate deacetylated_histone Deacetylated Histone hdac_norm->deacetylated_histone Removes Acetyl chromatin_compaction Chromatin Compaction deacetylated_histone->chromatin_compaction gene_silencing Gene Silencing chromatin_compaction->gene_silencing histone_inhib Histone Tail (Lys-Ac) histone_inhib->hdac_inhib Binding Blocked acetylated_histone Acetylated Histone chromatin_relaxation Chromatin Relaxation acetylated_histone->chromatin_relaxation gene_expression Gene Expression chromatin_relaxation->gene_expression

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Methodological & Application

Synthesis of Chlorantraniliprole: An In-Depth Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of chlorantraniliprole, a potent anthranilic diamide insecticide. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the chemical pathways, mechanistic underpinnings, and practical considerations for the successful laboratory-scale synthesis of this important molecule. The core of the industrial synthesis of chlorantraniliprole lies in the amide coupling of two key intermediates: 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid . This guide will elucidate the synthesis of these crucial precursors and their final condensation to yield chlorantraniliprole.

I. Strategic Overview: A Convergent Synthetic Approach

The synthesis of chlorantraniliprole is a prime example of a convergent synthesis strategy. This approach involves the independent synthesis of complex molecular fragments, which are then combined in the final stages to form the target molecule. This method is generally more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling A_start 2-Nitro-3-methylbenzoic Acid A_mid Reduction, Chlorination & Amidation A_start->A_mid A_final 2-Amino-5-chloro-N,3-dimethylbenzamide A_mid->A_final Couple Amide Bond Formation A_final->Couple B_start 2,3-Dichloropyridine B_mid Hydrazino-substitution, Cyclization, Bromination, Oxidation & Hydrolysis B_start->B_mid B_final 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid B_mid->B_final B_final->Couple Chlorantraniliprole Chlorantraniliprole Couple->Chlorantraniliprole

Caption: Convergent synthesis pathway for Chlorantraniliprole.

II. Synthesis of Intermediate A: 2-Amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide is a critical phase of the overall process. A common and effective route commences with 2-nitro-3-methylbenzoic acid. This pathway involves a sequence of reduction, chlorination, and amidation reactions.

Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This protocol outlines a multi-step synthesis starting from 2-nitro-3-methylbenzoic acid.

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of 2-nitro-3-methylbenzoic acid to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reaction:

    • In a suitable pressure vessel, dissolve 2-nitro-3-methylbenzoic acid in ethanol.

    • Add a catalytic amount of Raney Nickel (or Palladium on carbon).

    • Pressurize the vessel with hydrogen gas (typically 2-10 kg/cm ²) and stir the mixture at a slightly elevated temperature (e.g., 50°C) for several hours.

  • In-Process Control: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 2-amino-3-methylbenzoic acid, which is often of sufficient purity for the next step.

Step 2: Chlorination of the Aromatic Ring

The subsequent step is the regioselective chlorination of 2-amino-3-methylbenzoic acid. This can be achieved using various chlorinating agents.

  • Reaction:

    • Dissolve the 2-amino-3-methylbenzoic acid in a suitable solvent such as dichloroethane.

    • Bubble chlorine gas through the solution at a controlled temperature (e.g., 50°C) for a few hours. Alternatively, a reagent like sulfuryl chloride can be used in an inert solvent.

  • Causality: The choice of chlorinating agent and solvent can influence the regioselectivity and yield of the reaction. Chlorine gas in a non-polar solvent often provides good results for this substrate.

  • Work-up and Purification: The reaction mixture is typically washed with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any excess acid. The organic layer is then dried and concentrated to afford 2-amino-5-chloro-3-methylbenzoic acid.

Step 3: Amide Formation

The final step in the synthesis of Intermediate A is the formation of the N-methylamide. This can be accomplished through a one-pot procedure involving activation of the carboxylic acid followed by reaction with methylamine.

  • Reaction:

    • Suspend 2-amino-5-chloro-3-methylbenzoic acid in a suitable solvent like dichloromethane.

    • Add a coupling agent such as 1-hydroxybenzotriazole (HOBt) and a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

    • Cool the mixture in an ice bath and add a solution of methylamine in an alcohol or water.

    • Allow the reaction to warm to room temperature and stir overnight.

  • In-Process Control: HPLC can be used to monitor the formation of the amide product.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization to yield pure 2-amino-5-chloro-N,3-dimethylbenzamide.

StepStarting MaterialKey ReagentsSolventTypical TemperatureTypical TimeTypical Yield
12-Nitro-3-methylbenzoic acidRaney Nickel, H₂Ethanol50°C4 h~98%
22-Amino-3-methylbenzoic acidCl₂ gasDichloroethane50°C3 h~98%
32-Amino-5-chloro-3-methylbenzoic acidEDCI, HOBt, MethylamineDichloromethane0°C to RTOvernight>80%

III. Synthesis of Intermediate B: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The synthesis of this pyrazole carboxylic acid derivative is a multi-step process that is crucial for the final assembly of chlorantraniliprole. A common industrial route begins with 2,3-dichloropyridine.

Protocol 2: Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This protocol details a robust pathway to Intermediate B.

Step 1: Hydrazino-substitution

The initial step involves the nucleophilic substitution of a chlorine atom on the pyridine ring with hydrazine.

  • Reaction:

    • Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in a solvent like ethanol.

  • Causality: The use of an excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent due to its polarity and boiling point.

  • Work-up and Purification: The product, (3-chloropyridin-2-yl)-hydrazine, often precipitates upon cooling and can be isolated by filtration.

Step 2: Cyclization with Diethyl Maleate

The hydrazine derivative is then cyclized with diethyl maleate to form the pyrazolidinone ring.

  • Reaction:

    • React (3-chloropyridin-2-yl)-hydrazine with diethyl maleate in the presence of a base such as sodium ethoxide.

  • Mechanism: The reaction proceeds via a condensation mechanism, where the hydrazine attacks the ester carbonyls of diethyl maleate, leading to cyclization.

Step 3: Bromination

The pyrazolidinone intermediate is subsequently brominated.

  • Reaction:

    • Treat the intermediate with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.

Step 4: Oxidation

The resulting pyrazoline is oxidized to the corresponding pyrazole.

  • Reaction:

    • A common and effective oxidizing agent for this transformation is potassium persulfate.

Step 5: Hydrolysis

The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reaction:

    • Treat the ethyl ester with an aqueous solution of a strong base like sodium hydroxide in methanol, followed by acidification with an acid such as hydrochloric acid to a pH of around 2.

  • In-Process Control: The disappearance of the ester and the appearance of the carboxylic acid can be monitored by TLC or HPLC.

  • Work-up and Purification: The product precipitates upon acidification and can be collected by filtration. Recrystallization from a solvent like isopropanol can be performed to obtain a high-purity product.

StepKey TransformationKey Reagents
1Hydrazino-substitutionHydrazine hydrate
2CyclizationDiethyl maleate, Sodium ethoxide
3BrominationPhosphorus oxybromide
4OxidationPotassium persulfate
5HydrolysisSodium hydroxide, Hydrochloric acid

IV. Final Coupling: Synthesis of Chlorantraniliprole

The final stage of the synthesis involves the formation of an amide bond between Intermediate A and Intermediate B. There are two primary approaches for this crucial coupling step: direct amidation and a two-step process via a benzoxazinone intermediate.

Protocol 3: Direct Amidation

This is a more direct approach where the carboxylic acid of Intermediate B is activated and then reacted with the amine of Intermediate A.

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Work-up & Purification Mix Mix Intermediates A & B in Acetonitrile with a base (e.g., 3-methylpyridine) Cool Cool to -5°C Mix->Cool Add_MSC Slowly add Methanesulfonyl Chloride Cool->Add_MSC Stir_cold Stir at -5 to 0°C for 15 min Add_MSC->Stir_cold Warm Warm to 50°C and maintain for ~4 hours Stir_cold->Warm Workup Aqueous wash, Extraction Warm->Workup Purify Recrystallization Workup->Purify Chlorantraniliprole Chlorantraniliprole Purify->Chlorantraniliprole

Caption: Workflow for the final direct amide coupling step.

  • Reaction Setup:

    • In a reaction vessel, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B) and 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate A) in a suitable solvent like acetonitrile.

    • Add a base, such as 3-methylpyridine, to the mixture.

  • Coupling Reaction:

    • Cool the reaction mixture to approximately -5°C using an ice-salt bath.

    • Slowly add a solution of methanesulfonyl chloride in acetonitrile dropwise, ensuring the temperature is maintained between -5 to 0°C. The methanesulfonyl chloride acts as an activating agent, converting the carboxylic acid into a more reactive mixed anhydride.

    • After the addition is complete, stir the mixture at this temperature for about 15 minutes.

    • Gradually warm the reaction to 50°C and maintain it for approximately 4 hours, or until TLC or HPLC indicates the consumption of the starting materials.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform a standard work-up, which may include washing with water and extracting with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water or a mild basic solution, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

    • Purify the crude chlorantran

HPLC analysis of "2-Amino-5-chloro-n,n-dimethylbenzamide" and its impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-5-chloro-N,N-dimethylbenzamide and Its Impurities

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this intermediate is critical to the safety and efficacy of the final product. Therefore, a robust and reliable analytical method for the identification and quantification of this compound and its potential impurities is essential for quality control during its production and formulation. This application note presents a detailed protocol for the analysis of this compound and its impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

The principles of method development and validation outlined in this document are grounded in the guidelines provided by the International Council for Harmonisation (ICH), ensuring the integrity and suitability of the analytical procedure for its intended purpose.[2][3]

Scientific Principles and Method Rationale

The selected analytical approach is based on reversed-phase chromatography, a technique well-suited for the separation of moderately polar to nonpolar compounds like substituted benzamides.[4]

Chromatographic Separation: A C18 stationary phase is chosen for its hydrophobicity, which allows for the effective retention and separation of the analyte and its impurities based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. A gradient elution is employed to ensure the timely elution of compounds with a wide range of polarities, providing good peak shapes and resolution across the entire chromatogram.[5]

Mobile Phase Selection: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). The buffer maintains a constant pH, which is crucial for the consistent ionization of the basic amino group in the analyte and its impurities, thereby ensuring reproducible retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

Detection: UV detection is utilized for its sensitivity and selectivity for aromatic compounds. The wavelength is selected based on the UV absorbance maximum of this compound to ensure optimal sensitivity for the parent compound and its structurally related impurities.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (reagent grade)

  • Hydrochloric acid (reagent grade)

  • Sodium hydroxide (reagent grade)

  • Hydrogen peroxide (30%, reagent grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the 50:50 acetonitrile/water mixture and sonicate for 15 minutes. Allow the solution to cool to room temperature and then dilute to volume with the same solvent. Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solutions prep_sample->instrument_setup injection Inject Standards & Samples instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for HPLC analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[6][7] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to the working concentration before HPLC analysis.

Potential Impurities

The potential impurities can be process-related, arising from the synthesis process, or degradation products formed under stress conditions.[8][9][10][11]

Table 2: Potential Impurities of this compound

Impurity NameStructureOrigin
2-Nitro-5-chloro-N,N-dimethylbenzamide2-Nitro-5-chloro-N,N-dimethylbenzamide StructureProcess-related
2-Amino-N,N-dimethylbenzamide2-Amino-N,N-dimethylbenzamide StructureProcess-related
5-Chloro-2-hydroxy-N,N-dimethylbenzamide5-Chloro-2-hydroxy-N,N-dimethylbenzamide StructureDegradation
2-Amino-5-chlorobenzoic acid2-Amino-5-chlorobenzoic acid StructureDegradation
Impurity Formation Pathways

Impurities cluster_process Process-Related Impurities cluster_degradation Degradation Products Main This compound Imp3 5-Chloro-2-hydroxy-N,N-dimethylbenzamide Main->Imp3 Oxidation / Hydrolysis Imp4 2-Amino-5-chlorobenzoic acid Main->Imp4 Hydrolysis Imp1 2-Nitro-5-chloro-N,N-dimethylbenzamide Imp2 2-Amino-N,N-dimethylbenzamide

Caption: Potential impurity formation pathways.

Results and Discussion

A successful analysis will yield a chromatogram with a well-resolved peak for this compound, separated from any impurity peaks. The retention time of the main peak in the sample solution should match that of the reference standard.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][12] Key validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation studies are crucial for demonstrating specificity.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of solutions of the reference standard at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

  • Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The results of the validation studies should be documented to provide evidence that the method is reliable and suitable for its intended use in a quality control environment.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of this compound and its impurities. The detailed methodology, including the rationale for the chosen conditions, step-by-step experimental procedures, and guidance on method validation, serves as a valuable resource for researchers, scientists, and drug development professionals. By following this protocol and adhering to the principles of scientific integrity and regulatory guidelines, laboratories can ensure the accurate and reliable quality assessment of this important chemical intermediate.

References

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (n.d.).
  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL - IJRPC. (n.d.). Retrieved January 25, 2026, from [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). Retrieved January 25, 2026, from [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.).
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Retrieved January 25, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved January 25, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.). Retrieved January 25, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved January 25, 2026, from [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 25, 2026, from [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). Retrieved January 25, 2026, from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - Biosciences Biotechnology Research Asia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets | ACS Nano - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Retrieved January 25, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (n.d.). Retrieved January 25, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Retrieved January 25, 2026, from [Link]

  • Benzamides: Sulpiride - Pharmaguideline. (n.d.). Retrieved January 25, 2026, from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (n.d.). Retrieved January 25, 2026, from [Link]

  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. - HELIX Chromatography. (n.d.). Retrieved January 25, 2026, from [Link]

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Application Note: A Validated Protocol for the Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, field-proven protocol for the synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide (CAS 56042-83-2), a valuable benzamide intermediate in chemical research and development. The narrative explains the causal logic behind the chosen synthetic route, which employs the robust reaction between 5-chloro-isatoic anhydride and dimethylamine. Included are step-by-step procedures for synthesis, purification, and characterization, ensuring a self-validating workflow for producing a high-purity final product.

Foundational Expertise: Strategic Synthesis Design

Introduction to the Target Compound

This compound is a high-purity benzamide derivative of significant interest as a versatile synthetic intermediate and a crucial building block for constructing more complex molecules[1]. Its molecular structure, which features an aromatic ring substituted with a primary amine, a chlorine atom, and a tertiary amide group, offers multiple reactive sites for further chemical modification[1].

It is critical to distinguish this compound from its structural isomer, 2-Amino-5-chloro-N,3-dimethylbenzamide. The target of this protocol, the N,N-dimethyl isomer, has two methyl groups on the amide nitrogen. In contrast, the N,3-dimethyl isomer has one methyl group on the amide nitrogen and a second methyl group at the 3-position of the aromatic ring. This distinction is vital for proper characterization and subsequent synthetic applications.

Rationale for the Selected Synthetic Pathway

The chosen method for synthesizing the title compound is the reaction of 5-chloro-isatoic anhydride with a secondary amine, dimethylamine. This pathway is a classical and highly efficient method for creating the 2-aminobenzamide scaffold[1].

The core of this reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of dimethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This initiates a ring-opening sequence, followed by a spontaneous decarboxylation (loss of CO₂) to yield the stable 2-aminobenzamide product. This method is favored for its typically high yields, mild reaction conditions, and the clean evolution of a gaseous byproduct (CO₂), which simplifies purification.

Synthesis_Mechanism cluster_reactants Reactants cluster_process Reaction Steps Anhydride 5-Chloro-isatoic Anhydride (Electrophile) Attack Nucleophilic Attack on Carbonyl Carbon Anhydride->Attack Amine Dimethylamine (Nucleophile) Amine->Attack RingOpen Ring-Opening of Anhydride Attack->RingOpen Forms unstable intermediate Decarboxylation Spontaneous Decarboxylation (Loss of CO₂) RingOpen->Decarboxylation Product 2-Amino-5-chloro- N,N-dimethylbenzamide Decarboxylation->Product Forms final product

Figure 1: Conceptual workflow of the synthesis mechanism.

Experimental Protocol: From Reagents to Pure Product

This protocol is designed as a self-validating system. Adherence to these steps, followed by the prescribed purification and characterization, ensures the synthesis of the target compound with high purity.

Materials and Equipment
  • Reagents:

    • 5-chloro-isatoic anhydride

    • Dimethylamine (40% solution in water)

    • Dichloromethane (DCM)

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Activated carbon (decolorizing grade)

    • Solvent for recrystallization (e.g., Ethanol, or a mixture like Ethyl Acetate/Hexane)

  • Equipment:

    • Round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Condenser

    • Heating mantle or oil bath with temperature control

    • Separatory funnel (500 mL)

    • Büchner funnel and filter flask

    • Rotary evaporator

    • Standard laboratory glassware

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Equiv.
5-chloro-isatoic anhydride197.5610.050.61.0
Dimethylamine (40% aq. soln)45.08 (as pure)6.85 g*151.83.0

*Note: This corresponds to approximately 17.1 mL of a 40% w/w aqueous solution (density ~1.0 g/mL). Using an excess of the amine ensures complete consumption of the anhydride starting material.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (50.6 mmol) of 5-chloro-isatoic anhydride.

  • Reagent Addition: Add 50 mL of deionized water to the flask. While stirring, slowly add 17.1 mL of 40% aqueous dimethylamine solution. Causality Note: The reaction is often exothermic. Slow addition helps to control the initial temperature rise. The evolution of CO₂ gas should be noticeable.

  • Reaction Conditions: Attach a condenser to the flask (without water flow, to prevent pressure buildup from off-gassing). Gently heat the mixture to 40-50°C using a water bath and stir for 2-3 hours. Causality Note: Gentle heating ensures the reaction goes to completion without promoting side reactions.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting anhydride spot has completely disappeared.

  • Cooling and Isolation: After the reaction is complete, cool the flask to room temperature, then further in an ice bath for 30 minutes to precipitate the product.

  • Initial Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 25 mL).

Trustworthiness: Purification and Validation Protocol

The crude product must be purified to remove unreacted reagents and any colored impurities.

Purification
  • Dissolution: Transfer the crude solid to a beaker. Dissolve it in a minimal amount of dichloromethane (approx. 100-150 mL). The solution may have a slight color.

  • Decolorization: Add a small amount of activated carbon (approx. 0.5 g) to the solution. Gently heat and stir the mixture at 35-40°C for 15-20 minutes[1]. Causality Note: Activated carbon has a high surface area that adsorbs colored impurities.

  • Hot Filtration: Quickly filter the warm solution through a fluted filter paper or a pad of Celite to remove the activated carbon.

  • Drying: Transfer the filtered DCM solution to a separatory funnel. Wash with a small amount of water to remove any remaining water-soluble impurities. Drain the organic (DCM) layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the purified solid.

  • Recrystallization (Optional): For obtaining very high purity material, recrystallize the solid from a suitable solvent system like ethanol or ethyl acetate/hexane.

Characterization and Validation

To confirm the identity and purity of the final product, the following analyses are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show a singlet for the six protons of the N,N-dimethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight (198.65 g/mol )[2].

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Perform all steps in a well-ventilated fume hood. Avoid inhalation of dust from the solid reagents and vapors from the solvent.

  • Hazard Statements: The target compound may cause skin and serious eye irritation (H315, H319)[3]. Structurally similar compounds are harmful if swallowed or inhaled[4]. Do not eat, drink, or smoke when using this product[4].

  • First Aid:

    • If Inhaled: Move the person to fresh air.

    • If Swallowed: Rinse mouth. Get medical help.

    • In Case of Skin/Eye Contact: Rinse thoroughly with water.

  • Disposal: Dispose of chemical waste according to local, regional, and national regulations.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage Setup 1. Combine 5-chloro-isatoic anhydride and water Add 2. Add dimethylamine solution Setup->Add React 3. Heat at 40-50°C for 2-3h Add->React Cool 4. Cool in ice bath React->Cool Filter1 5. Collect crude solid by filtration Cool->Filter1 Dissolve 6. Dissolve crude solid in Dichloromethane (DCM) Filter1->Dissolve Decolor 7. Treat with activated carbon Dissolve->Decolor Filter2 8. Hot filter to remove carbon Decolor->Filter2 Dry 9. Dry organic layer over MgSO₄ Filter2->Dry Evap 10. Remove solvent via rotary evaporation Dry->Evap PureProduct Pure Product: 2-Amino-5-chloro- N,N-dimethylbenzamide Evap->PureProduct MP Melting Point NMR NMR (¹H, ¹³C) MS Mass Spec PureProduct->MP PureProduct->NMR PureProduct->MS

Figure 2: Comprehensive workflow for the synthesis, purification, and validation of this compound.

References

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • Chemguide. (n.d.). Reactions of acid anhydrides with ammonia and primary amines. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Retrieved from [Link]

  • YouTube. (2020). Anhydride reacting with amine to synthesize an acid and amide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 2-Amino-5-chloro-N,N-dimethylbenzamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the chemical intermediate, 2-Amino-5-chloro-N,N-dimethylbenzamide. While its primary established role is in the synthesis of anthranilamide-based insecticides, its molecular architecture presents significant, yet underexplored, opportunities in medicinal chemistry. These notes detail the compound's properties, its established synthetic applications, and forward-looking protocols for its diversification into novel, bioactive scaffolds. Methodologies for N-acylation and palladium-catalyzed cross-coupling are presented as key strategies for library development.

Introduction: A Versatile Anthranilamide Scaffold

This compound is a substituted anthranilamide derivative characterized by a primary aromatic amine, a chlorine atom, and a tertiary benzamide functional group.[1] This unique combination of reactive sites makes it a valuable and versatile building block for constructing more complex molecular architectures.[1] Its structural features are of significant interest in both agricultural and medicinal chemistry for the exploration of new chemical entities.[1]

The primary amine at the 2-position and the chlorine atom at the 5-position are key handles for chemical modification, allowing for a diverse range of synthetic transformations. This versatility enables the generation of libraries of compounds for structure-activity relationship (SAR) studies.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 56042-83-2PubChem[2]
Molecular Formula C₉H₁₁ClN₂OPubChem[2]
Molecular Weight 198.65 g/mol PubChem[2]
Appearance Solid (form may vary)General Knowledge
Solubility Soluble in various organic solventsGeneral Knowledge

Established Application: Synthesis of Anthranilamide Insecticides

The most prominent application of this compound and its close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, is as a key intermediate in the synthesis of novel anthranilamide insecticides, such as chlorantraniliprole.[1][3] Chlorantraniliprole is a potent insecticide developed by DuPont that targets the ryanodine receptor in insects, leading to impaired muscle function.[4][5]

The synthesis of these insecticides typically involves the coupling of the anthranilamide core with a substituted pyrazole carboxylic acid. The general synthetic workflow is depicted below.

G cluster_0 Synthesis of Insecticidal Anthranilamides A This compound C Amide Coupling A->C B Substituted Pyrazole Carboxylic Acid B->C D Chlorantraniliprole (or analog) C->D Formation of amide bond

Caption: General workflow for the synthesis of anthranilamide insecticides.

Potential Applications in Medicinal Chemistry

The anthranilamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] While this compound itself has not been extensively explored for therapeutic applications, its structure provides a template for the design of novel bioactive molecules.

Rationale for Exploration

Derivatives of the broader anthranilamide class have shown promise as:

  • Factor Xa (FXa) Inhibitors: Anthranilamide-based compounds have been synthesized and evaluated as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, suggesting potential applications in the development of novel anticoagulants.[7][8]

  • Cholinesterase and Monoamine Oxidase Inhibitors: Recent studies have demonstrated that anthranilamide derivatives can act as potent inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in the pathology of neurodegenerative diseases.[9][10]

  • Anticancer and Antimicrobial Agents: The anthranilate scaffold is recognized as a promising pharmacophore for the development of new drugs targeting various diseases, including cancer and microbial infections.[6]

The presence of the chloro-substituent on the this compound backbone offers a strategic advantage for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to introduce diverse functionalities and explore novel chemical space.

Experimental Protocols for Derivative Synthesis

The following protocols provide detailed, step-by-step methodologies for the chemical modification of this compound to generate libraries of compounds for biological screening.

Protocol 1: N-Acylation of the Primary Amine

This protocol describes the acylation of the 2-amino group to form a variety of N-acyl derivatives. This reaction is fundamental for exploring the impact of different substituents on biological activity.

Causality Behind Experimental Choices: The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction with acyl chlorides, driving the reaction to completion. The initial cooling prevents potential side reactions and controls the exothermic nature of the acylation.

G cluster_0 N-Acylation Workflow A This compound D Reaction Mixture A->D B Acyl Chloride (R-COCl) or Acid Anhydride B->D C Base (e.g., Triethylamine) in aprotic solvent C->D E Work-up and Purification D->E F N-Acylated Derivative E->F

Caption: Workflow for the N-acylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

This protocol outlines the use of the chloro-substituent as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama reactions, to introduce new carbon-carbon bonds.

Causality Behind Experimental Choices: Palladium catalysts, particularly with specialized phosphine ligands, are highly effective for activating the C-Cl bond for cross-coupling.[11] The choice of base and solvent is critical for the efficiency of the catalytic cycle. Microwave irradiation can significantly accelerate these reactions.[12]

G cluster_0 Palladium-Catalyzed Cross-Coupling Workflow A This compound D Reaction Mixture in Solvent A->D B Boronic Acid (R-B(OH)₂) or Organosilane B->D C Palladium Catalyst (e.g., Pd(PPh₃)₄) and Base (e.g., K₂CO₃) C->D E Heating (Conventional or Microwave) D->E F Work-up and Purification E->F G Coupled Product F->G

Caption: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Step-by-Step Methodology (Suzuki Coupling Example):

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 6-24 hours. Alternatively, microwave irradiation can be employed for accelerated reaction times.[12] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired coupled product.

Self-Validation: Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion

This compound is a readily available and versatile chemical intermediate with significant potential beyond its established role in agrochemical synthesis. The protocols outlined in these application notes provide a strategic framework for leveraging its reactive functional groups to generate diverse libraries of novel compounds. By exploring N-acylation and palladium-catalyzed cross-coupling reactions, researchers in medicinal chemistry and drug discovery can unlock the potential of this scaffold to develop new therapeutic agents targeting a range of diseases.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (URL: not available)
  • Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases - PubMed. (URL: [Link])

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (URL: [Link])

  • A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon - Organic Chemistry Portal. (URL: [Link])

  • This compound | C9H11ClN2O | CID 274287 - PubChem. (URL: [Link])

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2 - PMC. (URL: [Link])

  • Electrochemical N-acylation synthesis of amides under aqueous conditions - Green Chemistry (RSC Publishing). (URL: [Link])

  • Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases | Request PDF - ResearchGate. (URL: [Link])

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES Yutaka Aoyagi, A k a Inoue, Isamu Koi. (URL: not available)
  • Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors - PMC - NIH. (URL: [Link])

  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation - Semantic Scholar. (URL: [Link])

  • A Facile and Practical Synthesis of N-Acetyl Enamides - Organic Chemistry Portal. (URL: [Link])

  • Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - MDPI. (URL: [Link])

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (URL: [Link])

  • Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation - PubMed. (URL: [Link])

Sources

Application Notes & Protocols: The 2-Amino-5-chloro-N,N-dimethylbenzamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chemical Moiety

The 2-amino-5-chloro-N,N-dimethylbenzamide scaffold, a seemingly simple aromatic amide, represents a privileged structure in the landscape of chemical synthesis and, increasingly, in the realm of drug discovery. While its most prominent role to date has been as a key intermediate in the synthesis of anthranilamide insecticides, such as chlorantraniliprole, a deeper exploration of its chemical architecture reveals a versatile foundation for the development of a new generation of therapeutic agents.[1][2] Its multifunctionality, characterized by an aromatic ring substituted with a primary amine, a chlorine atom, and a tertiary amide group, offers multiple avenues for chemical modification and the exploration of structure-activity relationships (SAR).[1] This guide provides a comprehensive overview of the synthetic routes to this scaffold, protocols for its derivatization, and its potential applications in drug discovery, drawing insights from structurally related compounds with established biological activities.

Core Synthesis of the this compound Scaffold

The efficient synthesis of the this compound scaffold is paramount for its utilization in drug discovery campaigns. Several synthetic strategies have been reported, primarily in the patent literature, focusing on cost-effectiveness and scalability for agrochemical production.[2][3][4][5] These methods, however, are readily adaptable for laboratory-scale synthesis in a drug discovery setting. A common and reliable approach involves a multi-step synthesis starting from readily available precursors.

Protocol 1: A General Synthetic Route

This protocol outlines a frequently employed synthetic pathway, which can be optimized for yield and purity.

Step 1: Amination of a Substituted Benzoic Acid Derivative The synthesis often commences with a substituted benzoic acid, which is then converted to an amide.

Step 2: Reduction of a Nitro Group A nitro-substituted intermediate is typically reduced to the corresponding amine.

Step 3: Chlorination of the Aromatic Ring The aromatic ring is selectively chlorinated to introduce the key halogen atom.

Materials and Reagents:

  • Substituted 2-nitrobenzoic acid

  • Thionyl chloride or other activating agents

  • Dimethylamine solution

  • Reducing agents (e.g., Fe/HCl, SnCl2, or catalytic hydrogenation)

  • Chlorinating agents (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)

  • Appropriate solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)

  • Bases (e.g., triethylamine, sodium bicarbonate)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Amide Formation: The starting substituted 2-nitrobenzoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with an excess of dimethylamine in an appropriate solvent to yield the corresponding N,N-dimethylbenzamide.

  • Nitro Group Reduction: The nitro-substituted N,N-dimethylbenzamide is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and treated with a reducing agent. For instance, iron powder in the presence of a catalytic amount of hydrochloric acid is a common and effective method. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Aromatic Chlorination: The resulting 2-amino-N,N-dimethylbenzamide is chlorinated at the 5-position. This can be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) in a solvent like acetonitrile or dichloromethane. The reaction conditions should be carefully controlled to ensure regioselectivity.

  • Purification: The final product, this compound, is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired compound in high purity.

Derivatization of the Scaffold: Building a Chemical Library for Drug Discovery

The true potential of the this compound scaffold lies in its capacity for derivatization at multiple points, allowing for the creation of a diverse chemical library for biological screening. The primary amine and the aromatic ring are the key handles for modification.

Visualization of the Derivatization Strategy

G scaffold This compound Scaffold amino_mod Amino Group (Position 2) - Amide formation - Sulfonamide formation - Reductive amination - Diazotization scaffold->amino_mod Modification amide_mod N,N-dimethylamide - Variation of alkyl groups scaffold->amide_mod Modification ring_mod Aromatic Ring - Further halogenation - Nitration/Reduction - Suzuki/Buchwald-Hartwig coupling scaffold->ring_mod Modification library Diverse Chemical Library amino_mod->library amide_mod->library ring_mod->library

Caption: Derivatization points on the this compound scaffold.

Protocol 2: N-Acylation of the 2-Amino Group

This protocol describes a general method for acylating the primary amine, a common strategy to introduce diverse functionalities.

Materials and Reagents:

  • This compound

  • A variety of acyl chlorides or carboxylic acids

  • Coupling agents (e.g., EDC/HOBt, HATU) if starting from carboxylic acids

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve this compound (1 equivalent) and a base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated derivative.

Therapeutic Potential and Biological Evaluation

While the direct therapeutic applications of this compound are not extensively documented, the broader class of 2-aminobenzamide derivatives has shown significant promise in various therapeutic areas, including oncology and infectious diseases.[2][3]

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

The 2-aminobenzamide moiety is a known zinc-binding group and is a key pharmacophore in a class of histone deacetylase (HDAC) inhibitors.[6] Dysregulation of HDACs is a hallmark of many cancers, making them attractive therapeutic targets.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation synthesis Synthesis of 2-Aminobenzamide Derivatives hdac_assay HDAC Enzyme Inhibition Assay (Fluorometric) synthesis->hdac_assay Test Compounds cell_prolif Cancer Cell Line Proliferation Assay (e.g., MTT, SRB) hdac_assay->cell_prolif Active Compounds western_blot Western Blot for Acetylated Histones cell_prolif->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis xenograft Mouse Xenograft Model apoptosis->xenograft Lead Compound pk_pd Pharmacokinetic/ Pharmacodynamic Studies xenograft->pk_pd

Sources

Application Notes and Protocols for Cross-Coupling Reactions with 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Amino-5-chloro-N,N-dimethylbenzamide

This compound is a highly functionalized aromatic building block of significant interest in the synthesis of complex organic molecules. Its structure, featuring a nucleophilic amino group, a reactive chloro substituent, and a directing amide group, makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. Notably, this compound is a key intermediate in the synthesis of anthranilamide insecticides, such as chlorantraniliprole.[1][2] The ability to selectively functionalize the aryl chloride position through cross-coupling opens a gateway to a diverse range of analogs for agrochemical and pharmaceutical research.

This guide provides detailed application notes and illustrative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The protocols are based on established methodologies for similar electron-rich and potentially coordinating aryl chlorides.

Challenges and Considerations in Cross-Coupling Reactions

The successful cross-coupling of this compound requires careful consideration of its electronic and steric properties. The presence of the ortho-amino group can influence the reactivity of the C-Cl bond and potentially coordinate to the palladium catalyst, affecting the catalytic cycle. The electron-donating nature of the amino group can make oxidative addition to the C-Cl bond, the rate-limiting step in many cross-coupling reactions, more challenging compared to electron-deficient aryl chlorides.[3] Therefore, the selection of an appropriate palladium precatalyst and a sterically bulky, electron-rich phosphine ligand is crucial to promote efficient catalysis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[4] For a substrate like this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl groups, providing a straightforward route to novel analogs.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of a palladium(0) source and a suitable ligand is critical. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step.[4][6] The base plays a crucial role in the transmetalation step by activating the boronic acid.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation R-B(OR)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Illustrative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for different boronic acids.[4][7]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) sources.
Ligand SPhos, XPhosBulky, electron-rich ligands that promote oxidative addition of aryl chlorides.
Base K₃PO₄, Cs₂CO₃Strong bases that facilitate the transmetalation step.
Solvent 1,4-Dioxane/Water, Toluene/WaterBiphasic solvent systems are often effective.
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier for oxidative addition.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8][9] This reaction is particularly useful for synthesizing substituted anilines and other arylamine derivatives from this compound.

Mechanistic Insights

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine and form the active palladium-amido complex. The steric and electronic properties of the phosphine ligand are paramount for achieving high catalytic activity, especially with challenging substrates like aryl chlorides.[11][12]

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L2)->Amine Coordination & Deprotonation R'R''NH, Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Key Steps in the Buchwald-Hartwig Amination Catalytic Cycle.

Illustrative Protocol: Buchwald-Hartwig Amination with Aniline

This protocol provides a general framework for the amination of this compound with a primary arylamine.[13]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous toluene.

  • Nucleophile Addition: Add aniline (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Effective Pd(0) sources.
Ligand XPhos, RuPhosBulky, electron-rich biarylphosphine ligands are essential for aryl chloride amination.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, DioxaneAprotic solvents that are stable at high temperatures.
Temperature 100-120 °CNecessary to drive the oxidative addition of the aryl chloride.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[14][15] This reaction allows for the introduction of an alkynyl group onto the this compound scaffold, a valuable transformation for generating precursors to heterocycles and other complex structures.

Mechanistic Considerations: Copper-Catalyzed vs. Copper-Free

The traditional Sonogashira reaction employs a copper(I) co-catalyst, which is believed to facilitate the reaction by forming a copper acetylide intermediate.[16] However, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[15][17] In copper-free systems, a suitable base is used to generate the palladium acetylide complex directly.

Sonogashira cluster_copper Copper-Catalyzed Pathway cluster_main Main Palladium Cycle Cu-acetylide Cu-acetylide Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Cu-acetylide->Ar-Pd(II)-Cl(L2) Transmetalation Alkyne Alkyne Cu(I) Cu(I) Alkyne->Cu(I) Base Cu(I)->Cu-acetylide Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-alkynyl(L2) Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Cl Oxidative Addition->Ar-Pd(II)-Cl(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-alkynyl(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-alkyne Ar-alkyne Reductive Elimination->Ar-alkyne

Caption: Simplified Comparison of Copper-Catalyzed and Copper-Free Sonogashira Pathways.

Illustrative Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

This protocol is an example of a copper-free Sonogashira reaction.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂ (2 mol%), and PPh₃ (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF, phenylacetylene (1.5 equiv.), and DIPEA (3.0 equiv.) via syringe.

  • Reaction: Heat the mixture to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(OAc)₂Common palladium sources for Sonogashira coupling.
Ligand PPh₃, P(t-Bu)₃Phosphine ligands stabilize the palladium catalyst.
Base Et₃N, DIPEA, Cs₂CO₃An amine base is often used as both the base and a solvent.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents are typically used.
Temperature 60-100 °CMilder conditions are often possible compared to Suzuki and Buchwald-Hartwig reactions.

Conclusion

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives. The successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings hinges on the careful selection of catalysts, ligands, bases, and reaction conditions to overcome the challenges associated with this electron-rich aryl chloride. The protocols and insights provided in this guide serve as a strong foundation for researchers to explore the chemical space around this important synthetic intermediate.

References

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of chlorantraniliprole.
  • ACS Publications. (2024). From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Retrieved from [Link]

  • University of Windsor. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. (2025). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Retrieved from [Link]

  • PubMed Central. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 47.1.2.1.5 Synthesis of Alkenes by Cross-Coupling and Heck Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). RSC Advances. Retrieved from [Link]

  • PubMed Central. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]

  • HKMU Scholars. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. Retrieved from [Link]

  • PubMed Central. (2022). Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Retrieved from [Link]

  • MDPI. (n.d.). Development of Chlorantraniliprole and Lambda Cyhalothrin Double-Loaded Nano-Microcapsules for Synergistical Pest Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]

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Characterization of Reaction Byproducts of 2-Amino-5-chloro-N,N-dimethylbenzamide: An Application Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Byproduct Profiling in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide mandate stringent control over these impurities.[1][2][3] 2-Amino-5-chloro-N,N-dimethylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough characterization of its reaction byproducts is not merely a regulatory hurdle but a fundamental aspect of robust process development and quality control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential byproducts formed during the synthesis of this compound and the analytical methodologies for their identification and quantification.

The insights and protocols detailed herein are synthesized from established principles of organic chemistry and state-of-the-art analytical techniques, aiming to provide a self-validating framework for ensuring the purity and safety of this critical synthetic intermediate.

I. Genesis of Byproducts: A Mechanistic Perspective

Understanding the potential formation pathways of byproducts is paramount for developing effective control strategies. The byproducts in the synthesis of this compound can be broadly categorized as process-related impurities (arising from the synthetic route) and degradation products.

Process-Related Impurities

Based on common synthetic routes for analogous compounds, which often involve the amidation of a substituted benzoic acid or the chlorination of an aniline derivative, several potential byproducts can be inferred.

  • Unreacted Starting Materials and Intermediates: The most common impurities are residual starting materials and intermediates. For instance, in a synthesis starting from 2-amino-5-chlorobenzoic acid, both this acid and any activated intermediates (like an acid chloride) could be present in the final product if the reaction does not go to completion.

  • Over-chlorination and Isomeric Byproducts: During the chlorination of the aromatic ring, there is a possibility of over-chlorination, leading to the formation of dichlorinated species.[4] The directing effects of the amino and amide groups can also lead to the formation of isomeric monochlorinated byproducts, where the chlorine atom is at a different position on the aromatic ring.

  • Side Reactions of the Amine Group: The amino group is susceptible to various side reactions. For example, it can be acylated by the activated carboxylic acid derivative, leading to the formation of a diacylated byproduct.

  • Intramolecular Cyclization: In the synthesis of related 2-aminobenzamides, intramolecular cyclization to form acridone derivatives has been observed, particularly under harsh reaction conditions (e.g., high temperatures).[5]

Degradation Products

This compound possesses functional groups that are susceptible to degradation under certain conditions (e.g., exposure to light, heat, or reactive chemicals).

  • Hydrolysis of the Amide: The dimethylamide group can undergo hydrolysis to the corresponding carboxylic acid (2-amino-5-chlorobenzoic acid) and dimethylamine, especially under acidic or basic conditions.[6]

  • Oxidation of the Amine: The aromatic amine functionality is prone to oxidation, which can lead to the formation of colored impurities and complex degradation pathways.[7][8]

  • Dehalogenation: Reductive dehalogenation of the chloro-substituent is a possible degradation pathway, leading to the formation of 2-amino-N,N-dimethylbenzamide.

The following diagram illustrates the potential pathways for the formation of key byproducts.

Byproduct_Formation cluster_process Process-Related Impurities cluster_degradation Degradation Products SM Starting Materials (e.g., 2-amino-5-chlorobenzoic acid) API This compound (Target Molecule) SM->API Incomplete Reaction OverChlor Over-chlorinated Byproducts SM->OverChlor Side Reaction (Over-chlorination) Isomeric Isomeric Byproducts SM->Isomeric Side Reaction (Isomerization) INT Intermediates INT->API Incomplete Reaction Diacylated Diacylated Byproducts INT->Diacylated Side Reaction (Diacylation) Cyclized Cyclized Byproducts (e.g., Acridones) API->Cyclized Side Reaction (Intramolecular Cyclization) Hydrolysis Hydrolysis Products (2-amino-5-chlorobenzoic acid) API->Hydrolysis Hydrolysis Oxidation Oxidation Products API->Oxidation Oxidation Dehalogenation Dehalogenation Product API->Dehalogenation Dehalogenation

Caption: Potential Formation Pathways of Byproducts.

II. Analytical Strategy for Byproduct Characterization

A multi-pronged analytical approach is essential for the comprehensive characterization of byproducts. This typically involves a primary chromatographic method for separation and quantification, followed by spectroscopic techniques for structural elucidation.

The following workflow diagram illustrates a robust strategy for byproduct characterization.

Analytical_Workflow Sample Reaction Mixture / API Sample HPLC Primary Analysis: High-Performance Liquid Chromatography (HPLC-UV) Sample->HPLC GCMS Orthogonal Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS For volatile impurities Detection Detection & Quantification of Impurities HPLC->Detection LCMS Secondary Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LCMS For structural information Isolation Impurity Isolation (Preparative HPLC) Detection->Isolation If unknown & > threshold NMR Structural Elucidation: Nuclear Magnetic Resonance (NMR) Isolation->NMR Identification Byproduct Identification & Characterization LCMS->Identification GCMS->Identification NMR->Identification

Caption: General Workflow for Byproduct Characterization.

III. Detailed Application Notes and Protocols

Protocol 1: HPLC-UV Method for Separation and Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a cornerstone technique for impurity profiling due to its high resolution and sensitivity.[1][9][10][11][12]

Objective: To develop a robust HPLC-UV method for the separation and quantification of this compound and its potential byproducts.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, preferably from a water purification system)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Reference standards for this compound and any known impurities.

Chromatographic Conditions (A Starting Point for Method Development):

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA versatile stationary phase for the separation of a wide range of aromatic compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic acid in AcetonitrileElutes the analytes from the column.
Gradient 5% to 95% B over 30 minutesA broad gradient to ensure the elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and sensitivity requirements.
Detection Wavelength 254 nm and 280 nmAromatic compounds typically have strong absorbance at these wavelengths. A DAD is recommended to screen for impurities with different UV spectra.

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standards to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the main component and impurities. Quantify the impurities using the calibration curve generated from the reference standard.

Protocol 2: LC-MS/MS for Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for obtaining molecular weight and fragmentation information, which is crucial for the structural elucidation of unknown impurities.[1][11][13][14]

Objective: To identify and structurally characterize unknown byproducts using LC-MS/MS.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Procedure:

  • Method Transfer: Utilize the HPLC method developed in Protocol 1 as a starting point. The mobile phase may need to be adapted to be compatible with the MS detector (e.g., using volatile buffers like ammonium formate).

  • MS Parameter Optimization: Optimize the MS parameters (e.g., ionization source, collision energy) for the parent compound to achieve good sensitivity and fragmentation.

  • Analysis: Inject the sample and acquire full scan MS and tandem MS (MS/MS) data for the impurity peaks.

  • Data Interpretation:

    • The full scan MS data will provide the molecular weight of the impurity.

    • The MS/MS data will provide fragmentation patterns. By analyzing these patterns and comparing them to the fragmentation of the parent compound, the structure of the impurity can be proposed.

Protocol 3: GC-MS for Volatile and Semi-Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile impurities that may not be amenable to LC analysis.[1][15][16][17][18]

Objective: To identify and quantify volatile and semi-volatile byproducts.

Instrumentation:

  • GC system coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: The sample may require derivatization to increase the volatility of certain impurities. Alternatively, headspace GC-MS can be used for highly volatile compounds.

  • GC Method Development: Develop a GC method with an appropriate column (e.g., a mid-polar column like a DB-5ms) and temperature program to achieve good separation of the analytes.

  • MS Analysis: Acquire mass spectra for the separated components.

  • Identification: Identify the impurities by comparing their mass spectra to a library of known compounds (e.g., NIST library).

Protocol 4: NMR Spectroscopy for Unambiguous Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[1][19][20][21][22][23] It is typically used for impurities that have been isolated.

Objective: To definitively determine the structure of isolated, unknown byproducts.

Procedure:

  • Impurity Isolation: Isolate the impurity of interest using preparative HPLC.

  • Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis: Acquire a suite of NMR spectra, including:

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the number and types of carbons.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Provides information about the connectivity of atoms in the molecule.

  • Structure Elucidation: Interpret the NMR spectra to assemble the complete structure of the impurity.

IV. Data Interpretation and Reporting

A systematic approach to data interpretation is crucial. The combination of chromatographic and spectroscopic data will provide a comprehensive profile of the byproducts.

Data Summary Table:

Byproduct IDRetention Time (min)Proposed StructureMolecular Weight (from MS)Key NMR SignalsFormation Pathway
IMP-1
IMP-2
...

V. Conclusion

The characterization of reaction byproducts is a non-negotiable aspect of modern drug development. By employing a logical and multi-faceted analytical strategy, researchers can confidently identify, quantify, and control impurities in the synthesis of this compound. The protocols and insights provided in this guide offer a robust framework for ensuring the quality and safety of this important pharmaceutical intermediate, thereby contributing to the development of safer and more effective medicines.

VI. References

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Chen, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1893.

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.

  • Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.

  • Kuntzleman, T. S., & Geyer, R. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 524-527.

  • Li, G., et al. (2014). Method for preparing 2-aminobenzamide derivatives. U.S. Patent No. 8,871,939 B2. Washington, DC: U.S. Patent and Trademark Office.

  • Li, X., et al. (2020). Formation of Aromatic Halogenated Disinfection Byproducts in Swimming Pool Water during Chlorination: Organic Precursors and Mechanisms. Environmental Science & Technology, 54(1), 237-247.

  • McPhail, K. L. (2012). Natural Product Structure Elucidation by NMR Spectroscopy. In Natural Products Isolation (pp. 379-425). Humana Press.

  • Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent Technologies.

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.

  • Rochelle, G. T., et al. (2011). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 4, 164-171.

  • Harvey, M. T. (1952). Substitution chlorination of aromatic compounds with liquid chlorine. U.S. Patent No. 2,608,591. Washington, DC: U.S. Patent and Trademark Office.

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Pandey, J., & Chauhan, A. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 6, 1027.

  • Al-Omar, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules, 19(3), 3538-3550.

  • Wang, J., et al. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 33(13), 1944-1952.

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Yang, M., et al. (2019). Trihalomethane yields from twelve aromatic halogenated disinfection byproducts during chlor(am)ination. Water research, 165, 114995.

  • ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • Nilsson, U., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and bioanalytical chemistry, 410(10), 2597-2605.

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidative Degradation of Amines. In Absorption-Based Post-Combustion Capture of Carbon Dioxide (pp. 253-305). Woodhead Publishing.

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules, 19(3), 3538–3550.

  • Chen, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1893.

  • Wu, Q., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Atmosphere, 13(4), 621.

  • de Boer, J., & Fiedler, H. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(2), 74-85.

  • Molinski, T. F. (2010). Structure Elucidation of Antibiotics by Nmr Spectroscopy. In Antibiotics (pp. 221-253). Humana Press.

  • Chinese Journal of Organic Chemistry. (n.d.). Synthesis of o-Aminobenzamide Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. [Link]

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The Strategic Role of 2-Amino-5-chloro-N,3-dimethylbenzamide in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the synthesis and application of 2-Amino-5-chloro-N,3-dimethylbenzamide, a pivotal intermediate in the production of contemporary agrochemicals. Designed for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, this document elucidates the synthetic pathways, reaction mechanisms, and detailed protocols for the utilization of this versatile building block. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the chemical processes involved.

Introduction: The Significance of 2-Amino-5-chloro-N,3-dimethylbenzamide in Agrochemicals

2-Amino-5-chloro-N,3-dimethylbenzamide serves as a crucial precursor for a class of insecticides known as anthranilic diamides. These insecticides exhibit a novel mode of action, targeting the ryanodine receptors in insects, which leads to the uncontrolled release of internal calcium stores, resulting in muscle paralysis and eventual death of the pest.[1][2] This specific mode of action provides excellent efficacy against a range of lepidopteran pests, and some coleopteran, dipteran, and isopteran species, while often displaying a favorable safety profile for non-target organisms.[3]

The two most prominent agrochemicals synthesized from this intermediate are:

  • Chlorantraniliprole: A widely used insecticide known for its effectiveness against a broad spectrum of chewing pests in various crops.

  • Cyantraniliprole: A second-generation anthranilic diamide with an expanded spectrum of activity, including control of sucking pests.[1][4]

The molecular structure of 2-Amino-5-chloro-N,3-dimethylbenzamide, featuring a chlorinated aniline core with a strategically placed amide functionality, makes it an ideal synthon for the construction of these complex insecticidal molecules.

Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide: A Comparative Overview of Synthetic Strategies

Several synthetic routes to 2-Amino-5-chloro-N,3-dimethylbenzamide have been developed, each with its own set of advantages and disadvantages concerning yield, cost, safety, and environmental impact. Here, we present a comparative analysis of the most relevant methods.

Starting Material Key Steps Overall Yield Key Reagents Advantages Disadvantages Reference
3-Methyl-2-nitrobenzoic acid methyl ester1. Amidation with methylamine2. Reduction of the nitro group3. Chlorination~84%Methylamine, Iron powder, Sulfonyl chlorideHigh overall yield, readily available starting material.Use of sulfonyl chloride which requires careful handling.[5]
2-Amino-3-methylbenzoic acid1. Formation of a benzoxazinone intermediate2. Ring-opening with methylamine3. Chlorination87-94% (one-pot)Bis(trichloromethyl) carbonate, Methylamine, N-chlorosuccinimide (NCS)High yield, one-pot procedure simplifies the process.Use of phosgene equivalent (triphosgene) can be hazardous.[6]
2-Nitro-3-methylbenzoic acid1. Reduction2. Chlorination3. Esterification4. Ammonolysis>80%Hydrogen/Catalyst or Fe/Acid, Chlorine gas, Ethanol, MethylamineAvoids some hazardous reagents, good yield.Multi-step process can be time-consuming.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide and its subsequent conversion to chlorantraniliprole.

Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 3-Methyl-2-nitrobenzoic acid methyl ester

This three-step synthesis offers a high overall yield and utilizes readily available starting materials.

Step 1: Synthesis of 3-Methyl-2-nitro-N-methylbenzamide

  • Rationale: This step introduces the N-methylamide functionality which is crucial for the final insecticidal activity. The reaction is a straightforward amidation of an ester.

  • Procedure:

    • In a three-necked flask equipped with a thermometer and a condenser, add 3-methyl-2-nitrobenzoic acid methyl ester (10.0 g, 51 mmol).

    • Add a 27-32% solution of methylamine in methanol (25 g).

    • With magnetic stirring, heat the mixture to 65±1 °C and maintain for 8 hours.

    • After the reaction is complete, concentrate the reaction mixture to dryness to obtain the crude product.

    • Recrystallize the crude product from 95% ethanol to yield 3-methyl-2-nitro-N-methylbenzamide as a white crystalline solid (Yield: ~94%).

Step 2: Synthesis of 2-Amino-3-methyl-N-methylbenzamide

  • Rationale: The reduction of the nitro group to an amine is a critical step to enable the subsequent chlorination and final amide coupling. The Béchamp reduction, using iron powder in an acidic medium, is a classic and effective method for this transformation. The acidic conditions help to generate the active Fe(II) species and facilitate the reduction.[2]

  • Procedure:

    • In a three-necked flask with a condenser and mechanical stirrer, add the 3-methyl-2-nitro-N-methylbenzamide (8.86 g, 46 mmol) from the previous step.

    • Add 50 mL of dilute hydrochloric acid (prepared from 0.5 g of concentrated HCl).

    • Heat the mixture to 100 °C.

    • Add iron powder (6.64 g, 115 mmol) in portions over 1.5 hours.

    • After the addition is complete, continue to stir at 100 °C for 2 hours.

    • Filter the hot reaction mixture and cool the filtrate to obtain light red needle-like crystals of 2-amino-3-methyl-N-methylbenzamide.

Step 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Rationale: The chlorination of the aniline ring is achieved using sulfonyl chloride. The reaction proceeds via an electrophilic aromatic substitution, where the electron-donating amino group directs the incoming electrophile to the ortho and para positions. The para position is sterically less hindered and is the major product. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Procedure:

    • In a three-necked flask equipped with a condenser and a thermometer, dissolve 2-amino-3-methyl-N-methylbenzamide (6.4 g, 39 mmol) in 20 mL of acetonitrile.

    • Cool the solution in an ice bath and add a solution of sulfonyl chloride (6.1 g, 45 mmol) in 5 mL of acetonitrile dropwise over 2 hours.

    • After the addition is complete, heat the mixture to 45 °C and continue the reaction for 5 hours.

    • Upon completion, adjust the pH of the reaction mixture to 10-12 with a 10% NaOH solution.

    • Stir for 10 minutes, then separate the organic layer.

    • Wash the organic layer twice with water.

    • Concentrate the organic phase to obtain the crude solid product.

    • Recrystallize the crude product to obtain 2-amino-5-chloro-N,3-dimethylbenzamide as light red needle-like crystals (Yield: ~90%).[5]

Protocol 2: One-Pot Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 2-Amino-3-methylbenzoic acid

This one-pot synthesis is highly efficient and avoids the isolation of intermediates, making it an attractive option for streamlined production.[6]

  • Rationale: This procedure involves the initial formation of an 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione intermediate by reacting 2-amino-3-methylbenzoic acid with a phosgene equivalent like bis(trichloromethyl) carbonate (triphosgene). This intermediate is then subjected to nucleophilic ring-opening by methylamine to form 2-amino-N,3-dimethylbenzamide. The final step is an in-situ electrophilic chlorination using N-chlorosuccinimide (NCS). The one-pot nature of this reaction is a significant advantage in terms of process efficiency.

  • Procedure:

    • Formation of the Benzoxazinone and Aminolysis:

      • To a solution of 2-amino-3-methylbenzoic acid in a suitable aprotic solvent (e.g., THF, acetonitrile), add bis(trichloromethyl) carbonate at room temperature.

      • Stir the reaction mixture until the formation of the benzoxazinone intermediate is complete (can be monitored by TLC).

      • Without isolating the intermediate, add an aqueous solution of methylamine to the reaction mixture.

      • Stir until the ring-opening is complete to form 2-amino-N,3-dimethylbenzamide.

    • Chlorination:

      • To the reaction mixture containing 2-amino-N,3-dimethylbenzamide, add N-chlorosuccinimide (NCS).

      • Stir the reaction at room temperature until the chlorination is complete.

    • Work-up:

      • Evaporate the organic solvent under reduced pressure.

      • The product, 2-amino-5-chloro-N,3-dimethylbenzamide, will precipitate from the aqueous solution as needle-like crystals.

      • Filter the crystals, wash with water, and dry to obtain the final product (Overall yield: 87-94%).[6]

Application in the Synthesis of Anthranilic Diamide Insecticides

The primary application of 2-Amino-5-chloro-N,3-dimethylbenzamide is in the final amide coupling step to produce chlorantraniliprole and cyantraniliprole.

Synthesis of Chlorantraniliprole

The final step in the synthesis of chlorantraniliprole is the amide bond formation between 2-Amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

  • Rationale: This is a standard amide coupling reaction. To facilitate the reaction, the carboxylic acid is typically activated. A common method is to convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the amine (2-Amino-5-chloro-N,3-dimethylbenzamide) in the presence of a base to neutralize the HCl byproduct.

  • Procedure:

    • Activation of the Carboxylic Acid:

      • Suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid in an inert solvent like dichloromethane (DCM) or toluene.

      • Add a catalytic amount of N,N-dimethylformamide (DMF).

      • Add thionyl chloride or oxalyl chloride dropwise at room temperature and stir until the acid is completely converted to the acid chloride.

    • Amide Coupling:

      • In a separate flask, dissolve 2-Amino-5-chloro-N,3-dimethylbenzamide in a suitable solvent (e.g., DCM, THF).

      • Add a base, such as pyridine or triethylamine.

      • Cool the solution in an ice bath and slowly add the previously prepared acid chloride solution.

      • Allow the reaction to warm to room temperature and stir until completion.

    • Work-up:

      • Wash the reaction mixture with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Concentrate the solution under reduced pressure to obtain crude chlorantraniliprole.

      • Purify the crude product by recrystallization or column chromatography.

Synthesis of Cyantraniliprole

The synthesis of cyantraniliprole follows a similar pathway, utilizing a cyano-substituted analogue of 2-Amino-5-chloro-N,3-dimethylbenzamide. The synthesis of the key intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide, can be achieved from 2-amino-5-bromo-N,3-dimethylbenzamide via a cyanation reaction, often catalyzed by a palladium or copper catalyst.

Visualizing the Synthetic Pathways

To better illustrate the synthetic processes, the following diagrams are provided in Graphviz DOT language.

Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

G cluster_0 Route 1: From 3-Methyl-2-nitrobenzoic acid methyl ester cluster_1 Route 2: One-Pot from 2-Amino-3-methylbenzoic acid a 3-Methyl-2-nitrobenzoic acid methyl ester b 3-Methyl-2-nitro-N-methylbenzamide a->b Methylamine c 2-Amino-3-methyl-N-methylbenzamide b->c Fe / H+ d 2-Amino-5-chloro-N,3-dimethylbenzamide c->d SO2Cl2 e 2-Amino-3-methylbenzoic acid f Benzoxazinone intermediate e->f Triphosgene g 2-Amino-N,3-dimethylbenzamide f->g Methylamine h 2-Amino-5-chloro-N,3-dimethylbenzamide g->h NCS

Caption: Comparative synthetic routes to 2-Amino-5-chloro-N,3-dimethylbenzamide.

Synthesis of Chlorantraniliprole

G cluster_0 Final Amide Coupling a 2-Amino-5-chloro-N,3-dimethylbenzamide d Chlorantraniliprole a->d Base b 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid c 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride b->c SOCl2 or (COCl)2 c->d

Caption: Final coupling step in the synthesis of Chlorantraniliprole.

Conclusion and Future Perspectives

2-Amino-5-chloro-N,3-dimethylbenzamide is a cornerstone intermediate in the synthesis of the highly effective anthranilic diamide insecticides, chlorantraniliprole and cyantraniliprole. The synthetic routes to this key building block have been optimized to improve yield, reduce cost, and enhance safety and environmental compatibility. The one-pot synthesis from 2-amino-3-methylbenzoic acid represents a significant advancement in process efficiency.

Future research in this area will likely focus on the development of even more sustainable and cost-effective synthetic methods. This may include the exploration of catalytic C-H activation for direct chlorination, the use of greener solvents and reagents, and the development of continuous flow processes. Furthermore, the structural motif of 2-Amino-5-chloro-N,3-dimethylbenzamide will continue to be a valuable platform for the design and synthesis of new agrochemicals with improved efficacy, expanded pest spectrum, and enhanced environmental profiles. The structure-activity relationship studies of various analogues will continue to guide the development of the next generation of insecticides.[5][7][8][9]

References

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Study on the synthesis of anthranilicdiamides insecticide. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.). Google Patents.
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  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 25, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved January 25, 2026, from [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.). Google Patents.
  • Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. Retrieved January 25, 2026, from [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (n.d.). Beilstein Journals. Retrieved January 25, 2026, from [Link]

  • Public Release Summary on the Evaluation of the New Active Constituent Cyantraniliprole in the Product DuPont Exirel Insecticide. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved January 25, 2026, from [Link]

  • Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. (2023, March 10). YouTube. Retrieved January 25, 2026, from [Link]

  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents. (n.d.). Google Patents.
  • Béchamp reduction. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved January 25, 2026, from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). NIH. Retrieved January 25, 2026, from [Link]

  • Synthesis, Insecticidal Activity, and Structure-Activity Relationship (SAR) of Anthranilic Diamides Analogs Containing Oxadiazole Rings. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • EP2729444B1 - Method for manufacturing 2-amino-5-cyano-n,3-dimethylbenzamide - Google Patents. (n.d.). Google Patents.
  • Process for preparing 2-amino-5-bromobenzamide derivatives - European Patent Office - EP 2213654 A1. (n.d.). Googleapis.com. Retrieved January 25, 2026, from [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]

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Application Notes & Protocols: A Senior Application Scientist's Guide to the Scale-up Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Author: Gemini, Senior Application Scientist
Publication Date: January 25, 2026
Abstract: This document provides a detailed technical guide for the scale-up synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide, a key intermediate in the manufacturing of various high-value chemical entities, including agrochemicals and pharmaceuticals.[1] The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and process controls essential for transitioning from laboratory to pilot or production scale. We will focus on a robust and industrially relevant two-step, one-pot process starting from 2-Amino-5-chlorobenzoic acid.

Strategic Overview & Synthesis Rationale

This compound is a substituted benzamide derivative whose utility as a synthetic building block is well-established.[1] While several synthetic routes exist, including those starting from nitro-substituted precursors, the most direct and atom-economical approach for scale-up begins with the commercially available 2-Amino-5-chlorobenzoic acid.[2][3][4]

The chosen strategy involves two sequential reactions performed in a single reactor ("one-pot"), which is highly advantageous for large-scale manufacturing as it minimizes handling, reduces solvent waste, and improves reactor occupancy.[5] The core transformation is an amidation reaction, which requires the activation of the carboxylic acid moiety. This is most effectively achieved by converting the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily undergoes nucleophilic acyl substitution with dimethylamine.

Process Workflow Diagram

The overall synthetic workflow is visualized below. This process is designed to be linear and efficient, minimizing intermediate isolations that often lead to yield loss and increased production time.[5]

Synthesis_Workflow cluster_prep Reactor Preparation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Isolation cluster_final Final Product A Charge 2-Amino-5-chlorobenzoic Acid & Inert Solvent (e.g., Toluene) B Controlled Addition of Thionyl Chloride (SOCl₂) A->B Cool to 0-5 °C C Reaction & Monitoring (IPC) Formation of Acyl Chloride B->C Maintain Temp. Evolve SO₂, HCl gas D Controlled Addition of Dimethylamine Solution C->D In-situ transfer Maintain Temp. E Reaction & Monitoring (IPC) Formation of Amide Product D->E Exothermic Reaction F Aqueous Base Quench (e.g., NaOH solution) E->F Transfer to Quench G Phase Separation F->G H Solvent Swap & Crystallization G->H Isolate Organic Layer I Filtration & Drying H->I J This compound (Final API Intermediate) I->J

Caption: High-level workflow for the one-pot synthesis.

Safety & Hazard Management

A thorough risk assessment must be conducted before commencing any scale-up operation.[6] The primary hazards in this synthesis are associated with the reagents, particularly thionyl chloride.

Reagent CAS No. Key Hazards Mitigation & Handling Procedures
2-Amino-5-chlorobenzoic Acid 635-21-2Skin, eye, and respiratory irritant.[7][8]Use in a well-ventilated area. Wear standard PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust.[8]
Thionyl Chloride (SOCl₂) 7719-09-7Reacts violently with water, releasing toxic gases (HCl, SO₂).[9] Causes severe skin burns and eye damage.[9] Toxic if inhaled.Handle only in a chemical fume hood or closed system. Use acid-resistant gloves and a face shield. Ensure an emergency shower and eyewash station are immediately accessible.[10] Quench spills with an inert absorbent material (e.g., sand, diatomaceous earth); never use water.[11][12]
Dimethylamine (40% in H₂O) 124-40-3Flammable liquid and vapor. Corrosive. Causes serious eye damage and skin irritation.Handle in a well-ventilated area, away from ignition sources. Use appropriate PPE. The aqueous solution is less hazardous than anhydrous dimethylamine gas.
Sodium Hydroxide (NaOH) 1310-73-2Corrosive. Causes severe skin burns and eye damage.Wear gloves, safety glasses, and protective clothing. Prepare solutions by slowly adding NaOH to water to control the exothermic dissolution.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product. All operations should be conducted in a suitable glass-lined or Hastelloy reactor equipped with mechanical stirring, a temperature probe, a condenser, and an addition funnel. The reactor must be vented through a caustic scrubber to neutralize toxic gases (HCl and SO₂).

Part I: Acyl Chloride Formation

Rationale: Thionyl chloride is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture.[13] The reaction is performed at a low temperature to control the exothermic reaction and minimize potential side reactions involving the amino group.[14] Toluene is an excellent solvent choice as it is inert to the reaction conditions, has a suitable boiling point for reflux if needed, and facilitates the subsequent phase separation.

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with 2-Amino-5-chlorobenzoic acid (85.8 g, 0.5 mol, 1.0 equiv) and Toluene (500 mL).

  • Initial Cooling: Begin agitation and cool the resulting slurry to 0-5 °C using an appropriate cooling bath.

  • Thionyl Chloride Addition: Slowly add Thionyl Chloride (44 mL, 71.4 g, 0.6 mol, 1.2 equiv) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Scientist's Note: Vigorous gas evolution (HCl, SO₂) will be observed. The addition rate is critical for safety and selectivity. A slow, controlled addition prevents a dangerous temperature spike and ensures efficient off-gas scrubbing.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.

  • In-Process Control (IPC): Monitor the reaction's progress. A small, carefully quenched sample can be analyzed by HPLC or TLC to confirm the complete consumption of the starting carboxylic acid. The reaction is complete when <1% of the starting material remains.

Part II: Amidation Reaction

Rationale: The acyl chloride intermediate is not isolated due to its reactivity and potential instability. The amidation is performed in situ. An aqueous solution of dimethylamine is used for ease of handling on a larger scale. The reaction is highly exothermic and requires strict temperature control to prevent the formation of impurities.

Protocol:

  • Cooling: Once the acyl chloride formation is confirmed complete, re-cool the reactor contents to 0-5 °C.

  • Dimethylamine Addition: Slowly add a 40% aqueous solution of Dimethylamine (124 mL, 1.1 mol, 2.2 equiv) subsurface over 90-120 minutes. Maintain the internal temperature below 15 °C throughout the addition.

    • Scientist's Note: A significant exotherm will occur. The addition of two equivalents of the amine is crucial: one equivalent reacts to form the amide, while the second acts as a base to neutralize the HCl generated during the amidation. This prevents the protonation of the reacting amine, which would render it non-nucleophilic.

  • Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • IPC: Monitor the disappearance of the acyl chloride intermediate by HPLC or TLC.

Part III: Work-up and Product Isolation

Rationale: The work-up is designed to remove unreacted reagents, salts (dimethylammonium chloride), and acidic byproducts. An aqueous base wash neutralizes any remaining acidic species. The final product is isolated by crystallization, which is a highly effective and scalable purification method.

Protocol:

  • Quench & Neutralization: Add a 2M solution of Sodium Hydroxide (NaOH) (250 mL) to the reactor while stirring. Adjust the pH of the aqueous layer to >10.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the upper organic (Toluene) layer with water (2 x 200 mL) to remove residual salts and base.

  • Solvent Removal & Crystallization: Concentrate the organic layer under vacuum to approximately one-third of its original volume. The product should begin to crystallize. Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolation & Drying: Isolate the solid product by filtration. Wash the filter cake with a small amount of cold Heptane (50 mL) to remove residual Toluene. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results
Parameter Value
Product This compound
Appearance Off-white to light yellow solid
Expected Yield 85-95 g (85-95% of theoretical)
Purity (HPLC) >99.0%

Analytical Characterization

To ensure the final product meets the required specifications, a suite of analytical tests should be performed.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying any process-related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Methods like UPLC-Q-Orbitrap HRMS can provide high sensitivity and accuracy.[15]

  • Melting Point: A sharp melting point range is indicative of high purity.

Mechanistic Insights: Acyl Chloride Formation

Understanding the mechanism is key to troubleshooting and process optimization. The reaction between a carboxylic acid and thionyl chloride proceeds through a highly reactive chlorosulfite intermediate.

Caption: Mechanism of acyl chloride formation via a chlorosulfite intermediate.

This step is thermodynamically driven by the formation of the stable gaseous byproducts SO₂ and HCl, which shift the equilibrium towards the product.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-5-chlorobenzamide.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Thionyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloro-N,N-dimethylbenzamide (CAS No. 56042-83-2) is a substituted benzamide derivative that serves as a critical building block and versatile synthetic intermediate in the development of more complex molecules.[1] Its molecular structure, which includes a primary amine, a chloro group, and a tertiary amide on an aromatic ring, offers multiple sites for chemical modification.[1] This compound is notably a precursor in the synthesis of novel insecticides, making its purity a paramount concern for ensuring the efficacy, safety, and integrity of final products in agrochemical and pharmaceutical research.[1]

Achieving high purity of this intermediate is essential to prevent the incorporation of impurities into subsequent synthesis steps, which could lead to undesired side reactions, lower yields, and complications in the final product's activity and toxicological profile. The primary challenges in its purification involve the removal of unreacted starting materials, closely related structural analogues, and colored by-products formed during synthesis.

This document provides detailed, field-proven protocols for the purification of this compound using two fundamental and effective techniques: Recrystallization and Flash Column Chromatography. It also outlines methods for the analytical validation of the compound's purity, ensuring researchers and development professionals can achieve and confirm the quality required for their work.

Compound Profile and Safety Considerations

Before handling, it is crucial to be familiar with the compound's properties and associated safety protocols.

Chemical Properties
PropertyValueSource
CAS Number 56042-83-2[2]
Molecular Formula C₉H₁₁ClN₂O[2]
Molecular Weight 198.65 g/mol [2]
Appearance Solid (Typical)-
Boiling Point 308.8°C at 760 mmHg[3]
Safety and Handling

This compound and its analogues are classified as harmful. Adherence to standard laboratory safety practices is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H332: Harmful if inhaled.[4]

  • Precautionary Measures:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid creating dust.

    • Wash hands thoroughly after handling.[3]

    • First Aid: In case of inhalation, move the person to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[3]

Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.

Protocol 1: Purification by Recrystallization

Objective: This protocol is designed to purify the solid crude product by leveraging differences in solubility between the target compound and impurities at varying temperatures. It is particularly effective for removing less soluble colored impurities and more soluble by-products.

Causality of Method: The principle of recrystallization relies on dissolving the crude material in a minimum amount of a suitable hot solvent to create a saturated solution.[1] As the solution slowly cools, the solubility of the target compound decreases, causing it to form highly ordered crystals. Impurities, which are either present in smaller amounts or have different solubility profiles, remain in the solvent (mother liquor).[1] The use of activated carbon is a key step to adsorb high-molecular-weight colored impurities.[1]

Recrystallization Workflow Diagram

G cluster_workflow Recrystallization Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Carbon Add Activated Carbon (Stir at 70-80°C) Dissolve->Carbon For colored impurities HotFilter Hot Gravity Filtration Carbon->HotFilter Cool Slowly Cool Filtrate to Room Temperature HotFilter->Cool Impurities1 Insoluble Impurities (Removed) HotFilter->Impurities1 IceBath Chill in Ice Bath to Maximize Yield Cool->IceBath VacuumFilter Vacuum Filtration (Collect Crystals) IceBath->VacuumFilter Wash Wash Crystals with Minimal Cold Solvent VacuumFilter->Wash Impurities2 Soluble Impurities (in Mother Liquor) VacuumFilter->Impurities2 Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for purification via recrystallization.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., Dichloromethane (DCM), Ethanol, or an Ethanol/Water mixture)

  • Activated carbon (decolorizing charcoal)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Fluted filter paper

  • Glass funnel (for hot filtration)

  • Büchner funnel and flask

  • Vacuum source

  • Spatulas and stirring rods

  • Ice bath

Step-by-Step Protocol
  • Solvent Selection: The ideal solvent will dissolve the compound well when hot but poorly when cold. For related benzamides, dichloromethane (DCM) or ethanol are effective.[1] Start by testing small quantities to determine the best solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and attach a condenser. Heat the mixture to a gentle boil while stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% w/w of the solute).

    • Expert Insight: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Hot Filtration: Bring the solution back to a boil briefly. To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration through fluted filter paper into a pre-heated clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the target compound from impurities with different polarities that may not be effectively removed by recrystallization. This technique is based on the differential adsorption of compounds onto a solid stationary phase.[1]

Causality of Method: A solvent system (mobile phase) is chosen that allows the target compound to have an optimal retention factor (Rf) on a TLC plate (typically 0.3-0.4). When this mobile phase is passed through a column packed with a stationary phase (e.g., silica gel), compounds in the mixture travel at different rates.[1] Less polar compounds elute faster, while more polar compounds are retained longer, enabling separation into distinct fractions. For benzamide derivatives, a common and effective eluent system is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate.[1][5]

Column Chromatography Workflow Diagram

G cluster_workflow Column Chromatography Workflow TLC 1. Develop TLC Method (Find Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dissolved in Min. Solvent) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pool fractions with pure spot Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification via column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Petroleum Ether (or Hexanes) and Ethyl Acetate

  • Chromatography column with stopcock

  • TLC plates, chamber, and UV lamp

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • Cotton or glass wool

Step-by-Step Protocol
  • TLC Analysis and Solvent System Selection: Before running the column, determine the optimal eluent system using TLC. Test various ratios of petroleum ether:ethyl acetate. The goal is to find a ratio where the target compound has an Rf value of ~0.3 and is well-separated from impurities. A system of 1:10 petroleum ether:ethyl acetate has been used for a close analogue and serves as a good starting point.[5]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack it evenly without cracks.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Carefully apply the solution to the top of the silica bed.

    • Expert Insight: For better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. This dry powder can then be carefully added to the top of the column.

  • Elution: Open the stopcock and begin adding the mobile phase to the top of the column, maintaining a constant level. Apply pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The volume of each fraction should be consistent.

  • Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it using the mobile phase. Visualize the spots under a UV lamp to identify which fractions contain the pure compound.

  • Combining and Solvent Removal: Combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Validation of Purity

Confirming the purity of the final product is a critical self-validating step. A combination of the following methods provides a high degree of confidence.

TechniquePrincipleRepresentative Protocol & Interpretation
Thin-Layer Chromatography (TLC) Quick, qualitative assessment of purity. A pure compound should appear as a single spot.Mobile Phase: Pet Ether:EtOAc (as determined previously).Visualization: UV light (254 nm).Interpretation: A single, well-defined spot indicates high purity. The presence of other spots suggests remaining impurities.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis providing a precise purity value (e.g., % area). HPLC offers high resolution and is the industry standard for purity assessment.[1]Column: Reverse-phase C18 column.[1]Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40).Detector: UV at a suitable wavelength (e.g., 254 nm).Interpretation: A purity of >99.5% is often desired.[6] The chromatogram should show one major peak, with any impurity peaks being minimal (<0.2%).[6]
Melting Point Analysis A pure crystalline solid has a sharp, defined melting point range. Impurities broaden and depress the melting point.Procedure: Use a calibrated melting point apparatus.Interpretation: A narrow melting point range (e.g., 1-2°C) is indicative of high purity. Compare the observed value to the literature value if available.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available at: [Link]

  • CN110627622A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents.
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed. Available at: [Link]

  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in amide coupling with "2-Amino-5-chloro-n,n-dimethylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting amide coupling reactions involving 2-Amino-5-chloro-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this specific substrate and achieve higher reaction yields and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered in the lab.

Understanding the Substrate: Why Can This Amide Coupling Be Challenging?

This compound is a versatile synthetic intermediate, but its structure presents distinct challenges for amide bond formation.[1] Success in coupling reactions requires an understanding of its inherent electronic and steric properties.

  • Electronic Deactivation: The aniline nitrogen's nucleophilicity is significantly reduced. This is due to the electron-withdrawing effect of the chlorine atom at the para position and the benzamide group at the ortho position. Electron-deficient amines are known to be sluggish in amide coupling reactions.[2][3]

  • Steric Hindrance: The primary amine is positioned ortho to a bulky N,N-dimethylbenzamide group. This steric congestion can hinder the approach of the activated carboxylic acid, slowing down the rate of the desired reaction.[3][4]

These combined effects mean that standard amide coupling conditions may result in low conversion, slow reaction times, or complete failure.[3][5] This guide provides a systematic approach to overcoming these hurdles.

sub This compound Challenges steric Steric Hindrance | Bulky ortho-N,N-dimethylbenzamide group impedes nucleophilic attack. sub:f1->steric electronic Electronic Deactivation | Reduced nucleophilicity of the amine due to electron-withdrawing groups (Cl, Amide). sub:f1->electronic result Low Reaction Yield & Rate steric->result electronic->result

Caption: Inherent challenges of the substrate.

Frequently Asked Questions (FAQs)

Q1: I'm getting a very low yield with my standard EDC/HOBt coupling protocol. What's the most likely cause?

A: The low reactivity of this compound is the primary cause. Standard carbodiimide reagents like EDC, even with additives like HOBt, may not be potent enough to activate the carboxylic acid sufficiently for it to react with this electron-poor and sterically hindered amine.[2][3] The reaction is likely sluggish, leading to incomplete conversion and potential side reactions or degradation over long reaction times.

Q2: Which class of coupling reagents is generally more effective for this type of amine?

A: For challenging substrates like this, uronium- or phosphonium-based reagents are often more effective than carbodiimides.[5][6] Reagents like HATU, HBTU (uronium-based), or PyBOP (phosphonium-based) are known for their high reactivity and ability to facilitate couplings with difficult amines.[5]

Q3: My starting amine is disappearing, but I'm not seeing my desired product. What could be happening?

A: Several side reactions could be consuming your amine. One possibility is the formation of a guanidinium byproduct, which can occur if the amine reacts directly with the uronium coupling reagent (e.g., HATU) before the carboxylic acid is fully activated. Ensuring the correct order of addition (pre-activating the acid before adding the amine) is crucial to minimize this. Additionally, degradation of starting materials or product under prolonged heating or harsh conditions could be a factor.

Q4: Is it necessary to run this reaction under an inert atmosphere (Nitrogen or Argon)?

A: While not always strictly necessary for all amide couplings, it is highly recommended, especially when reactions are sluggish and require extended times or elevated temperatures. An inert atmosphere prevents potential oxidative side reactions and ensures the stability of the coupling reagents, which can be sensitive to moisture and air.

In-Depth Troubleshooting Guide

Issue 1: Poor or No Conversion

Q: I have set up my reaction with a standard coupling agent and see little to no product formation after several hours. What are my options?

A: A systematic approach to troubleshooting is required. The core issue is that the activation energy for the reaction is too high for your current conditions.

Causality: The low nucleophilicity of the aniline requires a highly reactive electrophile. Your current conditions are not generating a sufficiently "activated" carboxylic acid intermediate to overcome this barrier.

Solutions:

  • Switch to a More Potent Coupling Reagent: This is the most impactful change you can make.

    • Uronium Reagents: HATU is often the reagent of choice for difficult couplings. It forms a highly reactive O-acylisourea intermediate that rapidly couples with even weak nucleophiles.[6]

    • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, known for their high efficiency and reduced risk of racemization if your carboxylic acid has a chiral center.

    • Acyl Fluorides: For extremely difficult cases, converting the carboxylic acid to an acyl fluoride in situ can be highly effective.[3] Reagents like TFFH or BTFFH can be used, often requiring elevated temperatures to drive the reaction to completion.[3]

  • Optimize the Base: The choice and amount of base are critical.

    • Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[6] DIPEA is often preferred as its bulkiness minimizes side reactions.[6]

    • Ensure you are using an adequate amount of base (typically 2-3 equivalents) to neutralize the carboxylic acid and any acidic byproducts generated during the reaction.

  • Increase the Reaction Temperature: Many sluggish amide couplings can be accelerated by heat.

    • Try running the reaction at a moderately elevated temperature (e.g., 40-60 °C).

    • For very stubborn couplings, microwave irradiation can sometimes provide the necessary energy to overcome the activation barrier, often leading to faster reactions and higher yields.[3]

  • Change the Solvent: The solvent can influence the solubility of reagents and the stability of intermediates.

    • DMF and NMP are common choices due to their high polarity and ability to dissolve most reactants.

    • Acetonitrile (ACN) can also be effective and is sometimes easier to remove during workup.[2]

    • For some systems, less polar solvents like Dichloromethane (DCM) may be suitable, particularly with highly reactive coupling agents.

start Low/No Conversion Detected q1 Using Carbodiimide (EDC)? start->q1 a1 Switch to Uronium (HATU) or Phosphonium (PyBOP) Reagent q1->a1 Yes q2 Reaction still slow? q1->q2 No a1->q2 a2 Increase Temperature (40-60 °C or Microwave) q2->a2 Yes q3 Still poor yield? q2->q3 No a2->q3 a3 Consider in situ Acyl Fluoride Formation (BTFFH) q3->a3 Yes check_base Verify Base (2-3 eq. DIPEA) q3->check_base No a3->check_base end Reaction Optimized check_base->end

Caption: Troubleshooting workflow for low conversion.

Issue 2: Complex Reaction Mixture and Difficult Purification

Q: The reaction seems to work, but the crude product is a mess, and purification is leading to significant product loss. How can I get a cleaner reaction?

A: A complex crude mixture indicates the presence of side reactions or degradation. The goal is to optimize conditions to favor the desired reaction pathway exclusively.

Causality: Side reactions often compete with the main amide coupling, especially when the primary reaction is slow. These can include reagent decomposition, reaction of the amine with the coupling agent, or formation of N-acylurea byproducts with carbodiimide reagents.

Solutions:

  • Control the Order of Addition: Pre-activation is key.

    • Protocol: Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base in the solvent. Stir for 10-15 minutes at room temperature. This allows for the formation of the active ester intermediate. Then, add the this compound. This minimizes the chance for the amine to react directly with the coupling agent.[7]

  • Optimize Stoichiometry: Using a slight excess of one reagent can drive the reaction to completion.

    • If the carboxylic acid is readily available and inexpensive, consider using a slight excess (1.1-1.2 equivalents) relative to the amine.[8] This can help ensure all of the more valuable amine is consumed.

  • Refine the Workup Procedure: A well-designed workup can simplify purification.

    • Aqueous Wash: A standard aqueous workup can remove many common impurities. A wash with a mild acid (e.g., dilute HCl or NH4Cl) will remove excess base and unreacted amine. A subsequent wash with a mild base (e.g., saturated NaHCO3) will remove unreacted carboxylic acid and acidic byproducts like HOBt.[2]

    • Carbodiimide Byproducts: If using DCC or EDC, the resulting urea byproducts (DCU or EDU) can be problematic. DCU is poorly soluble and can often be removed by filtration. EDU is water-soluble, making it easier to remove during an aqueous wash.[8]

Table 1: Recommended Coupling Reagent Systems

Reagent ClassExample ReagentAdditiveBaseKey Advantages & Considerations
Uronium HATU, HBTUNone neededDIPEA, TEAHigh reactivity, excellent for difficult couplings. Can be expensive. Watch for guanidinium side product.[6]
Phosphonium PyBOP, PyAOPNone neededDIPEA, TEAVery effective, low racemization risk. Byproducts can sometimes complicate purification.
Carbodiimide EDC, DCCHOBt, OxymaDIPEA, TEACost-effective, common. May be insufficient for this substrate. EDC is preferred for easier workup (water-soluble byproduct).[2][5]
Acyl Halide TFFH, BTFFH(Collidine, Lutidine)DIPEAFor extremely challenging cases. Generates highly reactive acyl fluoride. Often requires heat.[3]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as a starting point for achieving high yield with this compound.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or ACN

Procedure:

  • To a dry flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq) and the HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (or ACN) to a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (3.0 eq) to the stirring solution.

  • Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

  • Add the this compound (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/DMAP

This protocol is an alternative for less reactive carboxylic acids or when cost is a major consideration. It leverages DMAP as a hyper-nucleophilic acyl transfer catalyst to boost the reaction rate.[2]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.2 eq)

  • EDC (1.2 eq)

  • HOBt (0.1 eq, catalytic)

  • DMAP (1.2 eq)

  • Anhydrous ACN

Procedure:

  • To a dry flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.2 eq), EDC (1.2 eq), HOBt (0.1 eq), and DMAP (1.2 eq).[2]

  • Add anhydrous ACN to dissolve the reactants (approx. 0.2 M).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LCMS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[2]

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution (2x) and brine (1x).[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude material via silica gel chromatography.

cluster_0 Activation RCOOH R-COOH Acylurea O-Acylurea Intermediate RCOOH->Acylurea EDC EDC EDC->Acylurea HOBt HOBt ActiveEster HOBt Active Ester HOBt->ActiveEster Amine Ar-NH2 Product Amide Product Amine->Product Urea EDU (Byproduct) Acylurea->ActiveEster ActiveEster->Product Nucleophilic Attack

Caption: General mechanism for EDC/HOBt coupling.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 . PubChem. [Link]

  • Tips and tricks for difficult amide bond formation? . Reddit r/Chempros. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents . Chemical Society Reviews, 38(3), 606-631. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]

  • amide coupling help . Reddit r/Chempros. [Link]

  • Direct Amidation of Tertiary N-Benzylamines . ACS Publications - Organic Letters. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides . National Institutes of Health (NIH). [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Does anyone have experience with amide coupling reaction of aniline? . ResearchGate. [Link]

  • Amide synthesis by acylation . Organic Chemistry Portal. [Link]

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries . ACS Publications. [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 . Dalton Transactions, 44(33), 14756-14765. [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions . National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Amino-5-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. As a crucial building block in the development of pharmaceuticals and agrochemicals, particularly insecticides like chlorantraniliprole, achieving a high-yield, high-purity synthesis is paramount.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Overview of the Primary Synthetic Pathway

The most direct and commonly employed method for synthesizing this compound is the amide coupling reaction between 2-Amino-5-chlorobenzoic acid and dimethylamine. The core of this process lies in the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

G cluster_reactants Starting Materials cluster_reaction Core Reaction A 2-Amino-5-chlorobenzoic Acid C Carboxylic Acid Activation (e.g., Coupling Agent + Base) A->C B Dimethylamine (or salt) D Amide Bond Formation (Nucleophilic Acyl Substitution) B->D C->D Activated Intermediate E This compound (Crude Product) D->E F Purification (Recrystallization / Chromatography) E->F G Final Pure Product F->G

Caption: General workflow for synthesizing this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low (<60%). What are the likely causes and how can I improve it?

A1: Low yield is a common issue often attributable to one of four factors: incomplete activation of the carboxylic acid, suboptimal reaction conditions, moisture contamination, or inefficient work-up.

  • Causality - Incomplete Activation: The carboxylic acid of 2-Amino-5-chlorobenzoic acid is relatively unreactive and must be converted into a better electrophile (an "activated" intermediate). If this activation is inefficient, the starting material will remain unreacted. Peptide coupling reagents are highly effective for this transformation.[3]

  • Solution - Optimize Activation:

    • Choice of Coupling Agent: Agents like HATU, HBTU, and COMU are highly efficient but vary in reactivity and cost. HCTU is a good, cost-effective starting point. Avoid carbodiimides like DCC if possible, as the dicyclohexylurea byproduct can complicate purification.

    • Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of the coupling agent and base relative to the carboxylic acid.

    • Activation Time: Allow the carboxylic acid, coupling agent, and base (e.g., DIPEA or triethylamine) to stir for 15-30 minutes before adding the dimethylamine. This ensures the formation of the activated ester intermediate.

  • Causality - Moisture: Water can hydrolyze the activated intermediate back to the starting carboxylic acid and can also react with some coupling agents.

  • Solution - Anhydrous Conditions:

    • Use dry solvents (e.g., anhydrous DCM, THF, or DMF).

    • Dry your starting 2-Amino-5-chlorobenzoic acid in a vacuum oven if it has been stored for a long time.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: My TLC/HPLC analysis shows a significant amount of unreacted 2-Amino-5-chlorobenzoic acid even after prolonged reaction time. What's wrong?

A2: This is a classic symptom of an activation failure or a problem with the amine component.

  • Causality - Insufficient Base: The reaction requires a non-nucleophilic organic base (e.g., DIPEA, Et3N) for two reasons: to facilitate the formation of the activated ester and to neutralize the acid that is liberated during the coupling. If dimethylamine hydrochloride salt is used, an additional equivalent of base is required to free the nucleophilic dimethylamine.

  • Solution - Base Stoichiometry:

    • If using dimethylamine hydrochloride, use at least 2.2 equivalents of base: one for neutralizing the HCl salt and 1.2 for the coupling reaction itself.

    • If using an aqueous solution of dimethylamine, be aware that the excess water can inhibit the reaction as described in Q1. Using dimethylamine in a solvent like THF or generating it fresh is preferable.

  • Causality - Inactive Coupling Reagent: Coupling reagents can degrade over time, especially if exposed to moisture.

  • Solution - Reagent Quality:

    • Use a fresh bottle of coupling reagent or one that has been stored properly in a desiccator.

    • Consider switching to a more robust coupling agent. Phosphonium-based reagents (like PyBOP) are sometimes more stable than aminium/uronium-based ones (like HBTU).[3]

Q3: My final product is off-color (yellow or brown) and difficult to purify. How can I get a clean, white product?

A3: Off-color products typically indicate the formation of chromophoric impurities from side reactions or the degradation of reagents.

  • Causality - Side Reactions: The aniline (2-amino) group is also a nucleophile and can potentially react, leading to oligomerization, although this is less common under standard coupling conditions. More likely, impurities arise from the coupling reagent itself (e.g., HOBt-related byproducts can be colored) or from running the reaction at elevated temperatures.

  • Solution - Control Reaction Conditions & Purification:

    • Temperature Control: Run the reaction at 0 °C to room temperature. Avoid heating unless absolutely necessary, as it can accelerate side reactions.

    • Aqueous Work-up: After the reaction is complete, perform a thorough aqueous work-up. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove the base, then with a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic byproducts from the coupling agent (like HOBt).

    • Activated Carbon Treatment: During recrystallization, dissolving the crude product in a suitable solvent (like dichloromethane or ethyl acetate) and stirring with a small amount of activated carbon for 15-30 minutes can effectively adsorb colored impurities.[4][5] Filter the carbon through celite before crystallization.

    • Recrystallization Solvent: A mixture of ethanol and water is often effective for recrystallizing amino-chlorobenzoic acid derivatives.[6] For the final benzamide product, try solvent systems like ethyl acetate/hexanes or isopropanol.

Section 3: Troubleshooting Decision Workflow

G start Reaction Problem Observed q1 Low Yield or Unreacted Starting Material? start->q1 q2 Product Impure or Off-Color? q1->q2 No a1 Check Reagent Stoichiometry (Coupling Agent >1.1 eq, Base >2.2 eq for salt) q1->a1 Yes b1 Optimize Work-up Procedure (Acid/Base Washes) q2->b1 Yes end Problem Resolved q2->end No a2 Ensure Anhydrous Conditions (Dry Solvent, Inert Atmosphere) a1->a2 a3 Pre-activate Carboxylic Acid (Stir with coupling agent/base for 20 min before adding amine) a2->a3 a4 Use Fresh/High-Quality Coupling Reagent a3->a4 a4->end b2 Use Activated Carbon During Recrystallization b1->b2 b3 Re-evaluate Recrystallization Solvent b2->b3 b4 Run Reaction at Lower Temp (0 °C to RT) b3->b4 b4->end

Caption: A decision tree for troubleshooting common synthesis issues.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best method to activate the carboxylic acid of 2-Amino-5-chlorobenzoic acid?

A: The "best" method depends on a balance of cost, scale, and desired purity.

  • Thionyl Chloride (SOCl2): This converts the acid to an acyl chloride. It is very inexpensive and effective. However, it is a harsh reagent that can potentially react with the 2-amino group, requiring careful temperature control (typically run at 0 °C or below). The generation of HCl gas is also a consideration.

  • Peptide Coupling Agents: This is the preferred method for modern, high-purity synthesis. They are milder, generate fewer corrosive byproducts, and typically result in higher yields with fewer side reactions.

Coupling AgentClassRelative ReactivityKey Advantages
HATU Aminium/UroniumVery HighExtremely fast and efficient, excellent for difficult couplings.[3]
HBTU / HCTU Aminium/UroniumHighRobust, reliable, and widely used industry standards. HCTU is often more stable and cost-effective.[7]
COMU Aminium/UroniumVery HighBased on OxymaPure, avoids benzotriazole byproducts, highly soluble.[7]
PyBOP PhosphoniumHighLess hazardous byproducts than the original BOP reagent.[3]
EDC (EDAC) CarbodiimideModerateWater-soluble byproducts are easily removed during aqueous work-up.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A good starting point is a 3:7 to 1:1 mixture of Ethyl Acetate : Hexanes.

  • Visualization: Use a UV lamp (254 nm). The starting material (2-Amino-5-chlorobenzoic acid) is highly polar and will have a low Rf. The product (this compound) is less polar and will have a higher Rf. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q: What are the critical safety precautions for this synthesis?

A: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Coupling Reagents: Many coupling reagents are skin and respiratory irritants. Avoid inhalation of dust.

  • Bases: Triethylamine and DIPEA are corrosive and have strong odors.

  • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Handle with care.

  • Acylating Agents: If using thionyl chloride or sulfuryl chloride, be aware that they react violently with water and are highly corrosive.[6]

Section 5: Optimized Experimental Protocol

This protocol uses HCTU, a reliable and cost-effective coupling agent.

Materials:

  • 2-Amino-5-chlorobenzoic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Amino-5-chlorobenzoic acid (1.0 eq) and HCTU (1.2 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the acid). Stir the suspension.

  • Activation: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise. The mixture should become a clear solution. Stir at 0 °C for 20 minutes.

  • Amine Addition: Add dimethylamine hydrochloride (1.2 eq) in one portion.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • Quenching & Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with:

    • 1M Citric Acid solution (2x)

    • Saturated Sodium Bicarbonate (NaHCO3) solution (2x)

    • Brine (1x)

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to yield this compound as a white to off-white solid.

References
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). Google Patents.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
  • Preparation of 2-amino-5-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. (n.d.). Google Patents.
  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. Retrieved from [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149. Retrieved from [Link]

  • 2-Amino-5-chlorobenzoic acid. (n.d.). Chem-Impex. Retrieved from [Link]

  • How to produce amide from Benzoic acid and amine directly? (n.d.). ResearchGate. Retrieved from [Link]

  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). Fa yi xue za zhi, 39(5), 655–659. Retrieved from [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.).

Sources

Technical Support Center: HPLC Analysis of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-chloro-N,N-dimethylbenzamide (ACDB). This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a substituted aromatic amine, ACDB presents specific challenges in reversed-phase HPLC that require a nuanced understanding of chromatographic principles to overcome.

This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common issues and provide robust, self-validating protocols to ensure the integrity of your analytical results.

Analyte at a Glance

This compound is a versatile synthetic intermediate characterized by a primary aromatic amine, a tertiary amide, and a chloro-substituent on the benzene ring.[1] Its basic nature, conferred by the primary amine group, is the primary driver of the most common chromatographic challenges.

Property Value Source
Molecular Formula C₉H₁₁ClN₂O[2]
Molecular Weight 198.65 g/mol [2]
CAS Number 56042-83-2[2]
Computed XLogP3 1.5[2]
Key Functional Groups Primary Aromatic Amine, Tertiary Amide, Aryl Chloride[1]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: Why is my peak for this compound showing significant tailing?

Answer: Peak tailing is the most frequently encountered issue when analyzing basic compounds like ACDB using standard reversed-phase HPLC. The root cause is not a single retention mechanism but a combination of desired and undesired interactions within the column.

Causality: The Role of Silanol Groups The primary retention mechanism in reversed-phase chromatography is the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[3] However, silica-based columns contain residual acidic silanol groups (Si-OH) on their surface. At typical mobile phase pH ranges (pH 3-7), these silanols can become deprotonated and negatively charged (Si-O⁻).

The basic primary amine group on your analyte, ACDB, will be protonated and positively charged (R-NH₃⁺) in this pH range. This leads to a strong, secondary ionic interaction between the positively charged analyte and the negatively charged silanol groups.[4] This secondary interaction is kinetically slower and stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

G cluster_0 HPLC Column Stationary Phase cluster_1 Mobile Phase C18_Phase C18 Chains (Hydrophobic) Silanol_Group Ionized Silanol (Si-O⁻) Analyte ACDB Analyte (Protonated R-NH₃⁺) Analyte->C18_Phase Primary Hydrophobic Interaction (Good Chromatography) Analyte->Silanol_Group Secondary Ionic Interaction (Causes Peak Tailing)

Caption: Interaction mechanisms of ACDB in a C18 column.

Solutions for Peak Tailing

You have several effective strategies to mitigate these silanol interactions:

Solution 1.1: Lower the Mobile Phase pH

The 'Why': By lowering the mobile phase pH (ideally to between 2.5 and 3.0), you ensure the vast majority of surface silanol groups are protonated (Si-OH).[4] This neutralizes their negative charge, effectively eliminating the secondary ionic interaction site and dramatically improving peak shape.

Protocol: Mobile Phase Preparation

  • Prepare Aqueous Phase: For a 1L solution, start with ~999 mL of high-purity HPLC-grade water.

  • Add Acid: Carefully add 1.0 mL of a suitable acidifier. Formic acid (0.1%) is excellent for mass spectrometry compatibility, while trifluoroacetic acid (TFA, 0.1%) is a stronger ion-pairing agent that can yield very sharp peaks but may cause ion suppression in MS.

  • Sonicate: Degas the solution for 10-15 minutes in a sonicator bath.

  • Finalize Mobile Phase: Mix this acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio.

Solution 1.2: Use a Modern, High-Purity, End-Capped Column

The 'Why': Not all C18 columns are created equal. Modern columns are synthesized from higher purity silica with lower trace metal content, which can activate silanols.[5] Furthermore, they employ advanced "end-capping" techniques where bulky chemical groups are bonded to the silica surface to physically block access to many of the residual silanols. Using a column specifically designed for the analysis of basic compounds is often the most effective solution.

Solution 1.3: Add a Competitive Base to the Mobile Phase

The 'Why': A small concentration (e.g., 0.1-0.2%) of a competitive base, such as Triethylamine (TEA), can be added to the mobile phase.[6] The TEA molecules will preferentially interact with the active silanol sites, effectively "masking" them from your analyte. This is a classic technique, but be aware that TEA can shorten column lifetime and is not suitable for MS detection due to its high boiling point and ion-suppressing nature.

Question 2: My ACDB peak is eluting very early and is poorly retained. How can I increase its retention time?

Answer: With a calculated LogP of 1.5, ACDB is moderately polar.[2] In mobile phases with a high percentage of organic solvent, it may elute too close to the solvent front, leading to poor resolution from matrix components and inaccurate integration.

Causality: Mobile Phase Polarity In reversed-phase HPLC, retention is inversely proportional to the polarity of the mobile phase. A higher concentration of organic solvent (e.g., acetonitrile) makes the mobile phase less polar, which speeds up the elution of analytes. To increase retention, you must increase the polarity of the mobile phase.

Solutions:

  • Decrease Organic Content: The most direct approach is to reduce the percentage of the organic solvent in your mobile phase. If you are running an isocratic method of 60:40 Acetonitrile:Water, try shifting to 50:50 or 45:55.

  • Switch to a Less Eluting Organic Solvent: Methanol is a more polar and less "strong" organic solvent than acetonitrile. Replacing acetonitrile with methanol at the same percentage will generally increase the retention of most compounds.

  • Use a "High Aqueous" Column: Standard C18 columns can suffer from "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water).[7] This leads to a sudden loss of retention and reproducibility. If you require very high water content to retain ACDB, use a column specifically designed for these conditions (e.g., with polar-embedded or polar end-capped groups).

Question 3: I am observing carryover; a small peak appears at the correct retention time in my blank injections. What is the cause?

Answer: Carryover is often caused by the same strong, secondary interactions that lead to peak tailing, or by poor solubility of the analyte in the mobile phase.

Causality and Solutions:

  • Strong Adsorption: The analyte may be binding so strongly to active sites in the injector, tubing, or column head that it is not fully eluted during a single run. The solutions for peak tailing (acidified mobile phase, competitive base) will also significantly reduce this type of carryover.

  • Poor Sample Solubility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% DMSO when the mobile phase starts at 10% Acetonitrile), it can precipitate upon injection. This precipitated analyte can then slowly redissolve in later runs, appearing as carryover.

    • Protocol: Always try to dissolve your sample in the initial mobile phase composition. If a stronger solvent is necessary due to solubility constraints, ensure the injection volume is as small as possible to minimize this effect.

  • Injector Cleaning: Implement a robust injector wash protocol. Use a wash solvent that is strong enough to fully dissolve the analyte. A mixture of acetonitrile and water is often a good starting point.

Recommended Starting Method & Troubleshooting Workflow

For a scientist beginning the analysis of this compound, the following provides a robust starting point.

Table: Recommended Starting HPLC Conditions
Parameter Recommendation Rationale
Column High-Purity, End-Capped C18 (e.g., Waters XBridge, Agilent Zorbax Extend, Phenomenex Luna) 4.6 x 150 mm, 3.5 or 5 µmProvides good efficiency and is designed to minimize secondary interactions with basic analytes.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to protonate silanols, ensuring good peak shape. MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier with low viscosity.
Gradient Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min.A scouting gradient to determine the approximate elution time. This can be optimized to an isocratic method if needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Injection Volume 5-10 µLSmall volume minimizes peak distortion from the injection solvent.
Detection UV, ~254 nm or Diode Array Detector (DAD)Aromatic nature of the compound suggests strong UV absorbance. A DAD allows for spectral confirmation.
Sample Diluent 50:50 Acetonitrile:Water or Initial Mobile Phase ConditionsEnsures sample is soluble and compatible with the mobile phase to prevent precipitation on the column.
Troubleshooting Workflow Diagram

G cluster_workflow HPLC Troubleshooting Workflow for ACDB start Start Analysis observe Observe Chromatogram start->observe peak_shape Is Peak Shape Symmetrical? observe->peak_shape retention Is Retention Time (k') Adequate? (2 < k' < 10) peak_shape->retention Yes tailing_sol Problem: Peak Tailing 1. Add 0.1% Formic Acid to Mobile Phase. 2. Use a modern, end-capped column. 3. Ensure pH is < 3.0. peak_shape->tailing_sol No (Tailing) repro Is Peak Area Reproducible? retention->repro Yes retention_sol Problem: Poor Retention 1. Decrease % Organic Solvent (ACN/MeOH). 2. Switch from ACN to MeOH. 3. Consider a 'High Aqueous' compatible column. retention->retention_sol No (Too Early/Late) end_good Method is Performing Well repro->end_good Yes repro_sol Problem: Poor Reproducibility / Carryover 1. Check sample solubility in mobile phase. 2. Dissolve sample in initial MP conditions. 3. Implement robust needle wash. repro->repro_sol No tailing_sol->observe Re-analyze retention_sol->observe Re-analyze repro_sol->observe Re-analyze

Sources

Preventing byproduct formation in "2-Amino-5-chloro-n,n-dimethylbenzamide" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key chemical intermediate. Drawing from established literature and process chemistry principles, this document provides in-depth troubleshooting advice and detailed protocols to help you minimize byproduct formation and maximize product purity and yield.

Troubleshooting Guide: Isolating and Preventing Byproducts

This section addresses specific experimental issues in a question-and-answer format, focusing on the root causes of byproduct formation and providing actionable solutions.

Question 1: My HPLC analysis shows a final product purity of less than 98%, with several recurring impurity peaks. What are these byproducts and how do I prevent them?

Answer: Achieving high purity is critical, as impurities can carry forward into subsequent synthetic steps.[1] The presence of multiple peaks often points to issues in the chlorination or amidation stages.

Probable Causes & Solutions:

  • Incomplete Chlorination or Amidation: The most straightforward cause is unreacted starting material. Ensure your reaction is monitored to completion (e.g., by TLC or HPLC) before proceeding with the work-up.

  • Positional Isomers and Over-Chlorination: The chlorination of the aromatic ring is a key step where impurities can arise. The amine group directs chlorination, but suboptimal conditions can lead to incorrect regioselectivity or the addition of a second chlorine atom.[1] Chlorination reactions are known to be prone to forming such impurities.[1]

    • Solution: Precise temperature control is paramount. For chlorination with agents like sulfuryl chloride, maintaining a temperature range of 30-45°C is recommended to enhance regioselectivity and prevent side reactions.[1][2] Slow, controlled addition of the chlorinating agent is also crucial.

  • Hydrolysis of Intermediates: If your synthesis involves an acid chloride intermediate, exposure to moisture will hydrolyze it back to the corresponding carboxylic acid. This is a common byproduct.

    • Solution: All reactions involving acid chlorides or other moisture-sensitive reagents must be conducted under strictly anhydrous conditions using dried solvents and glassware and an inert atmosphere (e.g., nitrogen or argon).

  • Identified Impurities: A patent for a similar process lists numerous potential impurities identified by their relative retention time (RRT) in HPLC, highlighting the complexity of this synthesis.[1] Achieving a purity of >99.5% often requires minimizing these specific byproducts to below 0.2% each.[1]

Question 2: My final product is contaminated with the starting material, 2-amino-5-chlorobenzoic acid. How can I drive the amidation reaction to completion?

Answer: The presence of the starting carboxylic acid indicates an inefficient amidation step. This can be caused by poor activation of the carboxylic acid, insufficient amine, or competing side reactions.

Probable Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The carboxyl group must be converted into a more reactive species (like an acid chloride or an activated ester) to react with dimethylamine.

    • Solution: The most common method is conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Ensure the activating agent is used in a slight excess and that the reaction is allowed sufficient time to complete before the addition of dimethylamine.

  • Stoichiometry of Dimethylamine: An insufficient amount of dimethylamine will result in unreacted activated acid.

    • Solution: Use a molar excess of dimethylamine (typically 1.5 to 2.0 equivalents). Since dimethylamine is a gas, it is often used as a solution in a solvent like THF or water. Ensure accurate measurement and controlled addition, keeping the reaction temperature low to prevent loss of the volatile amine.

  • Reaction Temperature: Amidation reactions are typically exothermic. Poor temperature control can lead to side reactions.

    • Solution: Add the dimethylamine solution slowly to the activated acid at a reduced temperature (e.g., 0-10°C) to control the exotherm, then allow the reaction to slowly warm to room temperature to proceed to completion.

Table 1: Summary of Key Reaction Parameters for Byproduct Minimization
Reaction Step Parameter Recommended Condition Rationale for Byproduct Prevention Reference
Chlorination Temperature30–60°CPrevents over-chlorination and formation of positional isomers.[1][2]
Molar Ratio (Substrate:SO₂Cl₂)1 : 1.1–1.2Ensures complete conversion without promoting di-chlorination.[2]
SolventDichloromethane, AcetonitrileInert solvents that facilitate temperature control and product isolation.[1][2]
Amidation Temperature0–10°C (Amine Addition)Controls exothermic reaction, preventing degradation and side reactions.[1]
Molar Ratio (Acid:Amine)1 : 1.5–2.0Drives the reaction to completion, minimizing unreacted acid intermediate.[3]
AtmosphereAnhydrous, Inert (N₂/Ar)Prevents hydrolysis of the activated carboxylic acid intermediate.

Proactive Troubleshooting Workflow

To systematically diagnose and resolve issues in your synthesis, follow this logical workflow.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Corrective Actions start Low Purity / Yield hplc Analyze Crude Product by HPLC/TLC start->hplc unreacted_sm High % of Starting Material? hplc->unreacted_sm extra_peaks Unknown Peaks Present? unreacted_sm->extra_peaks No check_amidation Review Amidation: - Stoichiometry - Activation Step - Temperature Control unreacted_sm->check_amidation Yes hydrolysis Is Carboxylic Acid Present? extra_peaks->hydrolysis No check_chlorination Review Chlorination: - Temperature Control - Molar Ratios - Reagent Purity extra_peaks->check_chlorination Yes check_anhydrous Verify Anhydrous Conditions: - Dry Solvents/Glassware - Inert Atmosphere hydrolysis->check_anhydrous Yes optimize_purification Optimize Purification: - Recrystallization Solvent - Column Chromatography hydrolysis->optimize_purification No check_amidation->optimize_purification check_chlorination->optimize_purification check_anhydrous->optimize_purification

Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic pathway for this compound?

A common and effective strategy involves a multi-step synthesis starting from 2-amino-3-methylbenzoic acid or a related precursor.[2][3] The sequence typically involves chlorination, activation of the carboxylic acid, and subsequent amidation. One-pot processes have also been developed to improve efficiency and reduce the need to isolate intermediates.[1]

G cluster_path General Synthetic Pathway A 2-Amino-3-methyl- benzoic Acid B Intermediate (e.g., Isatoic Anhydride or Activated Acid) A->B Activation/ Cyclization C 2-Amino-N,3- dimethylbenzamide B->C Amination (Methylamine) D 2-Amino-5-chloro-N,3- dimethylbenzamide C->D Chlorination (e.g., SO₂Cl₂)

Caption: A general synthetic pathway to a related benzamide.

Q2: How can I best purify the crude this compound?

For research-scale quantities, two primary methods are effective: recrystallization and column chromatography.[4]

  • Recrystallization: This is a powerful technique for purifying solid compounds.[4] The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain in solution.[4] For similar benzamides, dissolving the crude product in a solvent like dichloromethane, treating with activated carbon to remove colored impurities, filtering, and then allowing the product to crystallize is a common procedure.[4]

  • Column Chromatography: For mixtures with closely related impurities, column chromatography offers superior separation.[4] A typical system for this class of compounds uses a silica gel stationary phase with a mobile phase gradient of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate).[4]

  • High-Performance Liquid Chromatography (HPLC): While often used for analysis, preparative HPLC can be employed for achieving very high purity on a smaller scale.[4] A reverse-phase C18 column is often suitable for aromatic amides.[4]

Q3: What are the standard analytical methods for assessing the purity of the final product?

  • High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity analysis of benzamide derivatives.[1][4] When coupled with a UV detector or a mass spectrometer (LC-MS), it provides accurate quantification of the main product and any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]

Detailed Protocol: Chlorination of 2-Amino-N,3-dimethylbenzamide

Disclaimer: This protocol is adapted from patent literature for the synthesis of a closely related analogue and should be adapted and optimized for your specific substrate and laboratory conditions. Always perform a thorough safety assessment before conducting any chemical reaction.

Objective: To perform a regioselective chlorination at the 5-position of the aromatic ring while minimizing byproduct formation.

Materials:

  • 2-Amino-N,3-dimethylbenzamide (1 equivalent)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.2 equivalents)

  • Acetonitrile or Dichloromethane (anhydrous)

  • 10% Sodium hydroxide (NaOH) solution

  • Deionized water

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, and standard glassware

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (nitrogen or argon).

  • Dissolution: Charge the flask with 2-Amino-N,3-dimethylbenzamide (1 eq.) and the anhydrous solvent (e.g., acetonitrile).[2] Stir until the starting material is fully dissolved.

  • Reagent Addition: In the addition funnel, place sulfuryl chloride (1.1-1.2 eq.), optionally diluted with a small amount of the reaction solvent.

  • Temperature Control & Reaction: Cool the reaction flask in an ice bath. Begin the dropwise addition of the sulfuryl chloride solution, ensuring the internal temperature does not exceed 45-55°C.[2] The addition should be slow, often over 1-2 hours.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for an additional 3-5 hours.[2] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the mixture. Cool the flask in an ice bath and slowly add deionized water.

  • pH Adjustment: Adjust the pH of the aqueous mixture to between 10 and 12 using a 10% NaOH solution.[2] This step neutralizes acidic byproducts and helps in the subsequent extraction.

  • Extraction: Transfer the mixture to a separatory funnel. If using acetonitrile, it may need to be removed under reduced pressure before extraction with a solvent like dichloromethane. Separate the organic layer. Wash the organic layer twice with deionized water.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Purification: Purify the crude product by recrystallization to yield the final 2-amino-5-chloro-N,3-dimethylbenzamide.[2]

References

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). Google Patents.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.
  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (2023). PubMed. Retrieved January 25, 2026, from [Link]

  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. Retrieved January 25, 2026, from [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. (n.d.). Google Patents.
  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149. [Link]

  • Pellón, R. F., Docampo, M. L., & Fascio, M. L. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(13), 1853–1858. [Link]

Sources

Technical Support Center: Industrial Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the industrial synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this key chemical intermediate. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem: Low Product Yield

Low yield is a frequent challenge in multi-step organic synthesis. The following are common causes and troubleshooting strategies for the synthesis of this compound.

Possible Cause 1: Incomplete Amidation of 2-Amino-5-chlorobenzoic Acid

The conversion of the carboxylic acid to the amide is a critical step. Incomplete reaction can be a significant contributor to low yield.

Troubleshooting Steps:

  • Activate the Carboxylic Acid: The direct amidation of a carboxylic acid with an amine is generally unfavorable. The carboxylic acid must first be activated.

    • Thionyl Chloride (SOCl₂): A common method is to convert the carboxylic acid to an acyl chloride using thionyl chloride. Ensure the thionyl chloride is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    • Other Coupling Agents: For milder conditions, consider using coupling agents like N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt).[1]

  • Optimize Reaction Conditions:

    • Temperature: The reaction with dimethylamine should be carefully controlled. While some heat may be necessary to drive the reaction to completion, excessive temperatures can lead to side reactions.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion.

  • Stoichiometry: Ensure an appropriate molar ratio of dimethylamine is used. An excess of the amine may be required to drive the reaction to completion, but a large excess can complicate purification.

Possible Cause 2: Inefficient Chlorination

If the synthesis route involves chlorination of an unchlorinated precursor, the efficiency and selectivity of this step are crucial.

Troubleshooting Steps:

  • Choice of Chlorinating Agent:

    • Sulfuryl Chloride (SO₂Cl₂): This is a common and effective chlorinating agent for aromatic rings.[2]

    • N-Chlorosuccinimide (NCS): A milder alternative that can offer better selectivity in some cases.[3]

  • Reaction Conditions:

    • Temperature: Chlorination reactions are often exothermic and require careful temperature control to minimize the formation of over-chlorinated byproducts and other positional isomers.[4]

    • Solvent: An inert organic solvent is typically used.[2]

    • Catalyst: In some cases, a catalyst may be required to facilitate the reaction.

Possible Cause 3: Losses During Work-up and Purification

Significant product loss can occur during the extraction and purification stages.

Troubleshooting Steps:

  • Extraction:

    • pH Adjustment: Ensure the correct pH is achieved during aqueous washes to minimize the solubility of the product in the aqueous layer.

    • Solvent Choice: Use a water-immiscible organic solvent in which the product is highly soluble and the impurities are less soluble.

  • Recrystallization:

    • Solvent Selection: The choice of recrystallization solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[5] Dichloromethane is a commonly used solvent for related compounds.[4][5]

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Problem: High Impurity Profile

The purity of the final product is critical for its intended application. The following table outlines common impurities and strategies to mitigate their formation.

ImpurityPotential SourceMitigation Strategy
Unreacted 2-amino-5-chlorobenzoic acid Incomplete amidationDrive the amidation reaction to completion by optimizing reaction time, temperature, and the amount of activating agent and dimethylamine.
Positional Isomers of Chlorination Non-selective chlorinationOptimize the chlorination reaction conditions, particularly temperature and the choice of chlorinating agent.
Over-chlorinated byproducts Harsh chlorination conditionsUse a milder chlorinating agent and maintain strict temperature control.
Colored Impurities Side reactions or degradationTreat the crude product with activated carbon during recrystallization to adsorb colored impurities.[5]

For a detailed analysis of impurities, HPLC is a recommended technique. For the closely related 2-amino-5-chloro-N,3-dimethylbenzamide, a number of process-related impurities have been identified by HPLC, highlighting the importance of careful control of the chlorination step.[6]

Experimental Protocols
Protocol 1: Amidation of 2-Amino-5-chlorobenzoic Acid via Acyl Chloride

This protocol describes a general procedure for the amidation of 2-amino-5-chlorobenzoic acid with dimethylamine using thionyl chloride as an activating agent.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a fume hood, suspend 2-amino-5-chlorobenzoic acid in an inert solvent such as toluene. Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an appropriate anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath. Add a solution of dimethylamine (e.g., 40% aqueous solution or a solution in an organic solvent) dropwise, maintaining a low temperature.

  • Work-up: After the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the purification of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat at reflux for a short period.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations
General Synthesis Workflow

cluster_start Starting Material cluster_reaction Amidation cluster_workup Work-up & Purification cluster_product Final Product 2-amino-5-chlorobenzoic_acid 2-Amino-5-chlorobenzoic Acid Activation Activation (e.g., SOCl₂) 2-amino-5-chlorobenzoic_acid->Activation Amine_Reaction Reaction with Dimethylamine Activation->Amine_Reaction Extraction Extraction Amine_Reaction->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product 2-Amino-5-chloro- N,N-dimethylbenzamide Recrystallization->Final_Product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Check_Amidation Check Amidation Step Start->Check_Amidation Incomplete_Amidation Incomplete Reaction? Check_Amidation->Incomplete_Amidation Optimize_Amidation Optimize Amidation: - Check activating agent - Increase reaction time/temp - Adjust stoichiometry Incomplete_Amidation->Optimize_Amidation Yes Check_Purification Check Purification Step Incomplete_Amidation->Check_Purification No High_Loss High Loss During Work-up/Recrystallization? Check_Purification->High_Loss Optimize_Purification Optimize Purification: - Choose better solvent - Adjust pH during extraction - Slow cooling for recrystallization High_Loss->Optimize_Purification Yes Check_Other Consider Other Factors High_Loss->Check_Other No

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent routes start from substituted benzoic acid derivatives.[5] A common pathway involves the amidation of 2-amino-5-chlorobenzoic acid. Another approach is the chlorination of 2-amino-N,N-dimethylbenzamide. The synthesis of the closely related insecticide intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, often starts from 2-nitro-3-methylbenzoic acid, which undergoes reduction, chlorination, and amidation.[1][2] An alternative route utilizes isatoic anhydride derivatives, though the availability of the specific precursor can be a limitation.[5]

Q2: How can I minimize the formation of impurities during the chlorination step?

A2: Minimizing impurities during chlorination hinges on controlling the reaction conditions. Key strategies include:

  • Temperature Control: Maintain a consistently low temperature, as chlorination is often exothermic.[4]

  • Choice of Chlorinating Agent: Consider using a milder agent like N-chlorosuccinimide (NCS) for potentially higher selectivity over harsher reagents like sulfuryl chloride.[3]

  • Stoichiometry: Use the correct molar ratio of the chlorinating agent to avoid over-chlorination.

  • Reaction Time: Monitor the reaction closely to stop it once the desired conversion is achieved.

Q3: What are the recommended purification methods for this compound?

A3: The primary methods for purifying this compound are recrystallization and chromatography.[5]

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial for its success.[5]

  • Column Chromatography: This is widely used for purification at a research scale and can separate closely related compounds.[5]

  • Activated Carbon Treatment: This can be used to remove colored impurities during recrystallization.[4][5]

Q4: Are there any significant safety precautions for this synthesis?

A4: Yes, several reagents used in the synthesis of this compound and its analogs require special handling:

  • Thionyl Chloride and Sulfuryl Chloride: These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Triphosgene: This is a safer alternative to phosgene gas but is still toxic and requires careful handling.

  • Catalytic Hydrogenation: This process often involves flammable solvents and hydrogen gas under pressure, requiring specialized equipment and adherence to safety protocols.

  • Methylamine: This is a flammable and toxic gas or volatile liquid. Using it in a dry ice bath for cooling requires caution.[2]

Q5: What are some "greener" alternatives to consider in this synthesis?

A5: While not always directly applicable without process optimization, here are some principles of green chemistry to consider:

  • Catalytic Reactions: Prefer catalytic reagents over stoichiometric ones. For example, catalytic hydrogenation is generally "greener" than using reducing agents like iron powder, which generate more waste.

  • Safer Solvents: Explore the use of less hazardous solvents.

  • One-Pot Syntheses: Developing a one-pot process, as has been done for a similar compound, can reduce waste and energy consumption by avoiding the isolation of intermediates.[6]

  • Atom Economy: Choose reaction pathways that maximize the incorporation of atoms from the reactants into the final product.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Available at: [Link]

  • CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents.
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents.

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Technical Support Center: Optimizing the Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this synthesis, with a specific focus on reducing reaction time while maintaining high yield and purity. As an essential intermediate in the manufacturing of high-value agrochemicals like chlorantraniliprole, efficiency in this process is paramount.[1][2] This document moves beyond standard protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to resolve issues logically and effectively.

Section 1: Understanding the Core Synthesis & Rate-Determining Steps

The synthesis of this compound can be approached via several pathways, often starting from substituted benzoic acids or their derivatives.[3][4] A common and illustrative route involves the chlorination of a 2-amino-N,3-dimethylbenzamide precursor. The two critical transformations that typically govern the overall process time are the amidation and the subsequent electrophilic aromatic substitution (chlorination).

Understanding the factors that control the rate of these steps is the key to reducing overall synthesis time. The reaction rate is fundamentally influenced by factors such as temperature, concentration of reactants, the chemical nature of the reactants, and the presence of catalysts.[5][6]

G cluster_0 Typical Synthetic Workflow Start Starting Material (e.g., 3-Methyl-2-aminobenzamide) Chlorination Step 1: Chlorination (e.g., with Sulfonyl Chloride) Start->Chlorination Inert Organic Solvent Workup1 Aqueous Workup & Neutralization Chlorination->Workup1 Isolation Isolation of Intermediate (Filtration/Extraction) Workup1->Isolation Amidation Step 2: Amidation (If starting from acid/ester) Isolation->Amidation Alternative Route: Amidation may precede or follow chlorination Purification Final Purification (Recrystallization/Chromatography) Isolation->Purification Crude Product Amidation->Purification Product Target Molecule: This compound Purification->Product

Caption: A generalized workflow for the synthesis of the target benzamide.

Section 2: Troubleshooting Guide for Reaction Time Reduction

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My chlorination reaction with sulfonyl chloride is extremely slow or appears to have stalled. What are the primary factors to investigate?

This is a frequent challenge. A sluggish chlorination step is typically traceable to one of five key areas: temperature, reagent activity, solvent effects, stoichiometry, or mixing.

  • Causality & Explanation: Electrophilic aromatic substitution, the mechanism for this chlorination, has a significant activation energy barrier.[7] Insufficient thermal energy means fewer molecular collisions possess the required energy to overcome this barrier, resulting in a slow reaction.[5]

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your reaction is being heated to the target temperature. Published protocols often specify a range of 40–80 °C.[8] A reaction at 45°C may take 5 hours, while another at 75°C could complete in 2 hours.[8]

    • Ramp Temperature Incrementally: If the reaction is clean but slow at a lower temperature (e.g., 45-50°C), consider raising it in 5-10°C increments. Monitor for the appearance of byproducts by Thin Layer Chromatography (TLC) at each new setpoint.

    • Check Reagent Quality: Sulfonyl chloride (SO₂Cl₂) can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent. An older, partially hydrolyzed reagent will have a lower effective concentration, slowing the reaction.

    • Solvent Choice: The solvent not only dissolves the reactants but also influences the reaction rate. While non-polar solvents like toluene are used, more polar aprotic solvents like acetonitrile can sometimes accelerate reactions involving charged intermediates.[3][8] Ensure your starting material is fully dissolved at the reaction temperature.

    • Re-evaluate Stoichiometry: The molar ratio of the aminobenzamide to sulfonyl chloride is critical. A common ratio is between 1:1 and 1:2.[8] Using a slight excess of the chlorinating agent can help drive the reaction to completion, but a large excess may promote side reactions.

Q2: I want to accelerate the reaction with heat, but I'm concerned about byproduct formation. How can I find the optimal thermal window?

This is a classic optimization problem. The goal is to provide enough energy to accelerate the desired reaction without providing enough to initiate undesired side reactions.

  • Causality & Explanation: Every reaction has a unique activation energy. Undesired reactions (e.g., over-chlorination, decomposition) may have higher activation energies. Exceeding a certain temperature threshold can make these pathways kinetically accessible, reducing yield and complicating purification.

  • Experimental Protocol: Determining the Optimal Temperature

    • Set Up Parallel Reactions (Optional but Recommended): If resources permit, set up small-scale reactions at three different temperatures (e.g., 50°C, 60°C, 70°C).

    • Monitor Progress Systematically: For each reaction, withdraw a small aliquot every 30-60 minutes.

    • Analyze by TLC/LC-MS: Quench the aliquot and spot it on a TLC plate alongside your starting material. Develop the plate to visualize the consumption of starting material and the formation of the product and any new spots (impurities). LC-MS is even more powerful for identifying the mass of any byproducts.

    • Evaluate: The optimal temperature is the one that provides the fastest conversion to the desired product with the minimal formation of impurities.

Q3: Can a catalyst be used to speed up the amidation step without harsh conditions?

Yes, catalysis is a primary strategy for accelerating amidation, which can otherwise require high temperatures.[9]

  • Causality & Explanation: Amidation involves the nucleophilic attack of an amine on a carboxylic acid derivative. This process can be slow due to the poor leaving group of the carboxylic acid. A catalyst functions by providing an alternative reaction pathway with a lower activation energy.[6][10]

  • Catalytic Options:

    • Acid Catalysis: Brønsted acids can protonate the carbonyl oxygen of the carboxylic acid (or ester), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[11][12] Simple acids like acetic acid are sometimes used.[1]

    • Solid-Acid Catalysts: Recent literature describes the use of reusable solid-acid catalysts, such as zirconia-doped diatomaceous earth, which can significantly reduce reaction times, sometimes in conjunction with methods like ultrasonic irradiation.[13] These offer the advantage of easy removal from the reaction mixture via filtration.

    • Coupling Agents: While not strictly "catalysts" in that they are consumed, coupling agents (e.g., carbodiimides) are highly effective for forming amide bonds at room temperature by first converting the carboxylic acid into a highly reactive intermediate. This is more common in fine chemical synthesis than in bulk processing due to cost.

Q4: My reaction seems complete by TLC, but my final isolated yield is low. What are the likely causes of product loss?

Low yield after a completed reaction almost always points to issues in the workup and purification stages.

  • Causality & Explanation: The physicochemical properties of your product, such as its solubility and pKa, dictate its behavior during extraction and crystallization. Product loss can occur if it remains in the aqueous layer during extraction or stays dissolved in the mother liquor after recrystallization.

  • Troubleshooting Protocol:

    • Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small sample, acidify or basify it accordingly, and extract it with a small amount of a different organic solvent. Run a TLC of this extract. If you see your product, it indicates poor partitioning. You may need to adjust the pH or use a different extraction solvent.[14]

    • Optimize Recrystallization: If you are purifying by recrystallization, ensure you are not using an excessive volume of solvent, as this will keep more of your product dissolved even after cooling.[3] After filtering your crystals, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

    • Prevent Emulsion Formation: During workup, vigorous shaking can create stable emulsions that trap the product. Use gentle inversions for mixing layers. If an emulsion forms, adding brine can often help to break it.

G Start Problem: Reaction is Slow / Stalled Temp Is Temperature Optimal (e.g., 40-80°C)? Start->Temp Reagent Are Reagents (e.g., SO₂Cl₂) Fresh & Anhydrous? Temp->Reagent No Sol_Temp Action: Increase Temp. Incrementally. Monitor by TLC. Temp->Sol_Temp Yes Solvent Is Starting Material Fully Dissolved in the Solvent? Reagent->Solvent No Sol_Reagent Action: Use Fresh / Anhydrous Reagent. Reagent->Sol_Reagent Yes Conc Is Stoichiometry Correct? Solvent->Conc No Sol_Solvent Action: Consider Alternate Solvent or Increase Volume. Solvent->Sol_Solvent Yes Sol_Conc Action: Verify Molar Ratios (e.g., 1:1.2 to 1:1.5). Conc->Sol_Conc Yes End Reaction Rate Optimized Conc->End No Sol_Temp->Reagent Sol_Reagent->Solvent Sol_Solvent->Conc Sol_Conc->End

Caption: A logical workflow for diagnosing and resolving a slow reaction.

Section 3: Frequently Asked Questions (FAQs)

  • What is a realistic reaction time for this synthesis?

    • Reaction times reported in the literature vary significantly based on the specific route, scale, and conditions. For the chlorination step, times can range from 0.5 to 10 hours.[8] Amidation steps can similarly range from 2 to 10 hours.[4][8] One-pot processes aim to reduce the overall manufacturing time by eliminating the isolation of intermediates.[1]

  • Which solvent is best for the chlorination step?

    • There is no single "best" solvent, as the choice depends on starting material solubility, desired reaction temperature, and downstream processing. Common choices include acetonitrile, toluene, and dichloromethane.[1][8]

SolventTypical Temperature Range (°C)Notes
Acetonitrile 40 - 80Good for dissolving polar organic molecules.[8]
Toluene 50 - 80Higher boiling point allows for higher reaction temperatures.[8]
Dichloromethane 25 - 35 (Reflux)Lower boiling point limits the reaction temperature but is useful for easy removal post-reaction.[1]
  • Are there any specific safety concerns to be aware of?

    • Yes. Reagents like triphosgene and sulfonyl chloride are highly corrosive and moisture-sensitive.[1][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving these reagents can also produce corrosive HCl gas, which may require a trap.

Section 4: Reference Protocol and Data Summary

This section provides a representative protocol based on published literature for the chlorination step.

Protocol: Chlorination of 3-Methyl-2-aminobenzamide [8]

  • Setup: In a three-necked flask equipped with a condenser, thermometer, and addition funnel, charge 3-methyl-2-aminobenzamide (1 equivalent) and acetonitrile (approx. 3 mL per gram of starting material).

  • Reagent Addition: In the addition funnel, prepare a solution of sulfonyl chloride (1.1 - 1.5 equivalents) diluted with a small amount of acetonitrile.

  • Cooling & Addition: Cool the reaction flask in an ice bath. Begin the dropwise addition of the sulfonyl chloride solution, maintaining the internal temperature below 10°C. The addition may take around 2 hours.

  • Heating & Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to a target temperature (e.g., 45-75°C).

  • Monitoring: Stir the reaction at this temperature for 2-5 hours, monitoring the consumption of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture and carefully quench it. Adjust the pH to 10-12 with an aqueous NaOH solution.

  • Extraction & Isolation: Separate the organic layer. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can then be purified by recrystallization.

Table: Comparison of Reported Reaction Conditions

Starting MaterialReagentSolventTemp (°C)Time (h)Yield (%)Reference
3-Methyl-2-aminobenzamideSulfonyl ChlorideAcetonitrile45590.2[8]
3-Methyl-2-aminobenzamideSulfonyl ChlorideToluene75291.0[8]
2-Amino-3-methylbenzoic acidChlorine GasDichloroethane50-604-10>80 (route)[4]
Formula I CompoundTriphosgeneDichloromethane25-35678.3[1]

References

  • AN IMPROVED PROCESS FOR PREPARATION OF 2 AMINO 5 CHLORO N 3 DIMETHYL BENZAMIDE.
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
  • This compound | 56042-83-2 - Benchchem.
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P
  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Why Do Organic Compounds Have Slow Reaction Rates? - Chemistry For Everyone. [Link]

  • Factors that affect Rate of Reaction - YouTube. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]

  • Synthesis of Benzamide - YouTube. [Link]

  • Factors Affecting Rate of Reaction | CK-12 Foundation. [Link]

  • RU2019541C1 - Process for preparing benzamide - Google P
  • Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic-Carbamic Anhydrides: A Computational Study - PubMed. [Link]

  • Reaction Mechanisms - How do you know if a reaction is fast or slow? : r/chemistry - Reddit. [Link]

  • (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation - ResearchGate. [Link]

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Technical Support Center: Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the synthesis of this key chemical intermediate. As a versatile building block, particularly in the development of agricultural chemicals, achieving a high-yield, high-purity synthesis is critical.[1] This guide provides in-depth, field-proven insights and troubleshooting protocols to support your experimental success.

Core Synthetic Strategies: An Overview

The synthesis of this compound typically proceeds through a multi-step pathway. The selection of the starting material dictates the sequence of reactions, which commonly include nitro group reduction, aromatic chlorination, and amidation. Below is a diagram illustrating two prevalent synthetic routes.

cluster_0 Route A: Late-Stage Chlorination cluster_1 Route B: Early-Stage Chlorination A1 2-Amino-N,N-dimethyl-3-methylbenzamide A2 This compound (Target Molecule) A1->A2 Chlorination (e.g., SO2Cl2) B1 3-Methyl-2-nitrobenzoic acid B2 5-Chloro-3-methyl-2-nitrobenzoic acid B1->B2 Chlorination B3 5-Chloro-N,N-dimethyl-2-nitrobenzamide B2->B3 Amidation B4 This compound (Target Molecule) B3->B4 Nitro Reduction (Catalytic Hydrogenation)

Caption: Common synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific technical questions and provides solutions to common issues encountered during synthesis.

Q1: What are the recommended catalytic systems for the nitro group reduction step (e.g., converting 5-chloro-N,N-dimethyl-2-nitrobenzamide to the final product)?

A1: The reduction of the aromatic nitro group is a critical step where catalyst choice significantly impacts yield, purity, and safety. Catalytic hydrogenation is the most common and efficient method. Other methods, like using iron powder in an acidic medium, are also viable but can generate significant waste.[2]

Expert Insight: The choice of catalyst depends on your process constraints, including pressure capabilities, cost, and sensitivity of other functional groups. For this specific transformation, the primary concern is preventing dechlorination of the aromatic ring.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Mitigation
Raney Nickel H₂ (0.1-1.5 MPa), 20-80°C, Methanol/Ethanol[3]Cost-effective, highly active.Pyrophoric (handle with care), can sometimes promote side reactions. Mitigation: Ensure the catalyst is always kept wet with solvent and use an inert atmosphere (N₂ or Ar) during handling.
Palladium on Carbon (Pd/C) H₂ (low to medium pressure), RT-60°C, Ethyl Acetate/EthanolHighly efficient, good selectivity, operates under mild conditions.Higher cost than Raney Ni, potential for dechlorination at higher temperatures/pressures. Mitigation: Use 5% Pd/C instead of 10%, keep temperatures moderate, and monitor reaction progress closely to avoid over-reduction.
Iron Powder / Acid Fe powder, HCl or Acetic Acid, 50-100°C, Water[4]Very low cost, no specialized pressure equipment needed.Generates large amounts of iron oxide waste (not environmentally friendly), requires acidic conditions that can affect the amide group, workup can be cumbersome.[2] Mitigation: Ensure pH control during workup to facilitate product extraction.
Q2: My catalytic hydrogenation is sluggish, and the reaction won't go to completion. What are the likely causes?

A2: Incomplete hydrogenation is a frequent issue. The root cause often lies in catalyst deactivation, insufficient hydrogen availability, or suboptimal reaction conditions.

Troubleshooting Workflow: Sluggish Hydrogenation

Start Sluggish/ Incomplete Hydrogenation Q1 Is the catalyst fresh and handled properly? Start->Q1 Sol1 Source fresh catalyst. Ensure anaerobic handling (e.g., use glovebox or inert gas blanket). Q1->Sol1 No Q2 Is the solvent pure and degassed? Q1->Q2 Yes Sol2 Use anhydrous, high-purity solvent. Degas with N2 or Ar before use. Q2->Sol2 No Q3 Are H2 pressure and -agitation sufficient? Q2->Q3 Yes Sol3 Increase H2 pressure (within vessel limits). Increase stirring speed to ensure good gas-liquid mixing. Q3->Sol3 No End Reaction Complete Q3->End Yes

Caption: Troubleshooting guide for incomplete catalytic hydrogenation.

Causality Explained:

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities. Sulfur or nitrogen-containing compounds in the starting material or solvent are common poisons. Purifying the nitro-intermediate before reduction is crucial.

  • Poor Mass Transfer: Hydrogen gas must dissolve in the solvent to reach the catalyst surface. If agitation is poor or the vessel headspace is not properly purged, the reaction will be starved of hydrogen.

  • Water Content: While some water is tolerated, excess water can affect catalyst activity, particularly for Pd/C. Using anhydrous solvents is recommended.

Q3: I am getting a significant amount of dichlorinated by-product during the chlorination step with sulfonyl chloride. How can I improve selectivity?

A3: Achieving mono-chlorination at the desired position (para to the amino group) requires careful control of reaction conditions. The amino group is a strong activating group, making the aromatic ring susceptible to over-chlorination.

Key Control Parameters for Selective Chlorination:

  • Stoichiometry: Use a precise molar ratio of the substrate to the chlorinating agent. A common starting point is a 1:1 to 1:1.2 molar ratio of the aminobenzamide to sulfonyl chloride.[1]

  • Temperature Control: This is the most critical factor. The reaction is highly exothermic. The addition of sulfonyl chloride should be done slowly at a low temperature (e.g., in an ice bath) to control the reaction rate and prevent overheating, which favors di-substitution.[4]

  • Solvent Choice: Inert organic solvents are preferred. Acetonitrile and toluene are commonly used.[4] The choice can affect the solubility of intermediates and the overall reaction kinetics.

  • Reaction Time: Monitor the reaction progress using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of further chlorinated species.

Q4: What are the best practices for the final purification of this compound?

A4: The final purity is paramount. The two most effective lab-scale purification techniques are recrystallization and column chromatography.

  • Recrystallization: This is a powerful technique for removing minor impurities.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For related benzamides, dichloromethane has been used effectively, sometimes in combination with a co-solvent.[1] Activated carbon can be added to the hot solution to remove colored impurities before filtration and crystallization.[1]

  • Column Chromatography: For removing impurities with similar polarity, column chromatography is superior.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A solvent system of petroleum ether and ethyl acetate is a common starting point for compounds of this type. The ratio is optimized using TLC to achieve good separation between the product spot and impurity spots.[1]

Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Chlorination of 3-Methyl-2-aminobenzamide (Illustrative for Aromatic Chlorination)

This protocol is adapted from a procedure for a closely related analogue and illustrates the key principles of selective chlorination.[4]

  • Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a condenser under a nitrogen atmosphere, dissolve 3-methyl-2-aminobenzamide (1 equivalent) in toluene.

  • Cooling: Cool the flask in an ice bath to 0-5°C.

  • Reagent Addition: Slowly add sulfonyl chloride (1.2 equivalents), diluted in toluene, via the dropping funnel over approximately 2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 45-75°C. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-5 hours).

  • Workup: Cool the reaction mixture. Carefully quench by adding it to a stirred solution of 10% sodium hydroxide, adjusting the pH to 10-12.

  • Extraction: Separate the organic layer. Wash the organic layer twice with water.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid product.

  • Purification: Purify the crude product by recrystallization as described in the FAQ section.

Protocol 2: General Procedure for Product Analysis by UPLC

Analytical methods are crucial for monitoring reaction progress and confirming final product purity. This method is based on a published procedure for detecting the compound in biological matrices.[5]

  • Sample Preparation: Dissolve a small amount of the crude or purified product in acetonitrile to a known concentration (e.g., ~10 µg/L).

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Detection: UV detection is suitable for routine analysis. For more sensitive and specific detection, Mass Spectrometry (MS) can be used.[5]

  • Quantification: Use an external standard method with a certified reference standard of this compound to determine purity.

Safety & Handling

  • This compound: This compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[6][7]

  • Reagents: Handle all chemicals, especially sulfonyl chloride (corrosive), Raney Nickel (pyrophoric), and organic solvents (flammable), in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251. PubChem. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • N N Diethylbenzamide: View Uses, Side Effects and Medicines. Truemeds. [Link]

  • [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Insecticide Precursors: A Comparative Analysis of 2-Amino-5-chloro-N,N-dimethylbenzamide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Logic of Modern Insecticides

In the intricate field of agricultural chemistry and pest management, the final efficacy of an insecticide is profoundly influenced by the foundational structure of its chemical precursors. These precursors are the architectural blueprints from which potent and selective active ingredients are constructed. Among these, 2-Amino-5-chloro-N,N-dimethylbenzamide and its analogue, 2-Amino-5-chloro-N,3-dimethylbenzamide, have emerged as pivotal intermediates.[1][2] They are instrumental in the synthesis of the anthranilic diamide class of insecticides, a group that has rapidly gained prominence after the neonicotinoids.[3][4]

This guide provides an in-depth, objective comparison for researchers and chemical development professionals. It moves beyond a simple cataloging of compounds to explore the causal links between precursor structure, the resulting insecticide's mode of action, and its performance in the field. We will dissect the synthesis and performance of diamides derived from the titular precursor and contrast them with major alternatives, grounding our analysis in experimental data and established scientific principles.

Pillar 1: The Diamide Class via 2-Amino-5-chloro-N,3-dimethylbenzamide

The primary value of 2-Amino-5-chloro-N,3-dimethylbenzamide lies in its role as a key building block for blockbuster insecticides like Chlorantraniliprole.[1][5][6] Its specific arrangement of amine, chlorine, and dimethylamide groups on the benzene ring is crucial for the final molecule's ability to selectively target insect physiological systems.

Synthesis Pathway: From Precursor to Chlorantraniliprole

The industrial synthesis of Chlorantraniliprole is a testament to convergent chemical design, involving the coupling of two complex intermediates. 2-Amino-5-chloro-N,3-dimethylbenzamide constitutes one half of the final structure, while the other is a substituted pyrazole carboxylic acid.

The overall process can be summarized as an amide bond formation between 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .[7][8] This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acid chloride with methanesulfonyl chloride or thionyl chloride) and then reacting it with the amine group of the benzamide precursor.[7][9]

G cluster_precursor1 Precursor A Synthesis cluster_precursor2 Precursor B Synthesis 2-Nitro-3-methyl\nbenzoic acid 2-Nitro-3-methyl benzoic acid 2-Amino-3-methyl\nbenzoic acid 2-Amino-3-methyl benzoic acid 2-Nitro-3-methyl\nbenzoic acid->2-Amino-3-methyl\nbenzoic acid Reduction 2-Amino-5-chloro-3-methyl\nbenzoic acid 2-Amino-5-chloro-3-methyl benzoic acid 2-Amino-3-methyl\nbenzoic acid->2-Amino-5-chloro-3-methyl\nbenzoic acid Chlorination Precursor_A 2-Amino-5-chloro-N,3- dimethylbenzamide 2-Amino-5-chloro-3-methyl\nbenzoic acid->Precursor_A Ammonolysis (w/ Methylamine) Final_Coupling Amide Coupling (e.g., via Acid Chloride) Precursor_A->Final_Coupling Amine Source 2,3-Dichloropyridine 2,3-Dichloropyridine Hydrazine\nDerivative Hydrazine Derivative 2,3-Dichloropyridine->Hydrazine\nDerivative Hydrazino- substitution Pyrazole\nIntermediate Pyrazole Intermediate Hydrazine\nDerivative->Pyrazole\nIntermediate Cyclization Precursor_B 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid Pyrazole\nIntermediate->Precursor_B Bromination & Oxidation Precursor_B->Final_Coupling Activated Acid Chlorantraniliprole Chlorantraniliprole Final_Coupling->Chlorantraniliprole Formation

Caption: Synthesis workflow for Chlorantraniliprole.

Mechanism of Action: The Ryanodine Receptor Target

Diamide insecticides possess a highly specific mode of action that contributes to their favorable safety profile. They function as potent activators of insect ryanodine receptors (RyRs).[3][4][10] These receptors are calcium ion channels located in the sarcoplasmic reticulum of muscle cells.[10]

By binding to the RyR, diamides lock the channel in an open state, leading to an uncontrolled and continuous release of calcium ions (Ca²⁺) from internal stores into the cytoplasm.[3][4][10] This depletion of Ca²⁺ stores and sustained high cytoplasmic Ca²⁺ levels disrupts muscle contraction, causing rapid feeding cessation, lethargy, paralysis, and ultimately, death of the insect.[10] The high selectivity for insect RyRs over mammalian isoforms is a cornerstone of their low mammalian toxicity.[3][4]

G cluster_cell Insect Muscle Cell cluster_receptor Ryanodine Receptor (RyR) SR Sarcoplasmic Reticulum (SR) (High Ca²⁺ Store) Cytoplasm Cytoplasm (Low Ca²⁺) SR:e->Cytoplasm:w Ca²⁺ Paralysis Muscle Paralysis & Death Cytoplasm->Paralysis Leads to RyR_channel Ca²⁺ Channel Ca_release Uncontrolled Ca²⁺ Release RyR_channel->Ca_release Opens Channel Diamide Chlorantraniliprole Diamide->RyR_channel Binds & Activates

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted aminobenzamides is a critical step in the development of novel bioactive molecules. Among these, 2-Amino-5-chloro-N,N-dimethylbenzamide serves as a key building block, valued for its utility in constructing more complex chemical entities. This guide provides an in-depth comparative analysis of the primary synthetic routes to this versatile intermediate, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a substituted aromatic amide featuring a primary amine, a chloro group, and a dimethylaminocarbonyl moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of a range of target molecules, including but not limited to, novel insecticides and pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide will explore two principal and distinct synthetic strategies, providing a comparative analysis to aid in methodological selection.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways to this compound have been identified and are compared below:

  • Route 1: Synthesis from Substituted Nitroaromatics. This classical approach involves a multi-step process commencing with a substituted nitrobenzoic acid derivative.

  • Route 2: Synthesis from Isatoic Anhydrides. This route offers a more convergent approach, utilizing the ring-opening of a substituted isatoic anhydride with dimethylamine.

The following sections will delve into the causality behind the experimental choices for each route, providing detailed protocols and a comparative summary of their respective advantages and disadvantages.

Route 1: The Multi-step Synthesis from a Substituted Nitroaromatic Precursor

This synthetic strategy is a well-established method in organic chemistry, valued for its sequential and controllable nature. The overall transformation involves three key stages: amidation of a nitro-substituted benzoic acid ester, reduction of the nitro group, and finally, chlorination of the aromatic ring.

Logical Workflow for Route 1

start Methyl 3-methyl-2-nitrobenzoate step1 Amidation with Methylamine start->step1 intermediate1 3-Methyl-2-nitrobenzamide step1->intermediate1 step2 Nitro Group Reduction (e.g., Fe/HCl) intermediate1->step2 intermediate2 3-Methyl-2-aminobenzamide step2->intermediate2 step3 Chlorination (e.g., SO2Cl2) intermediate2->step3 end 2-Amino-5-chloro-N,3-dimethylbenzamide step3->end

Caption: Workflow for the synthesis of a 2-aminobenzamide derivative from a substituted nitroaromatic precursor.

Detailed Experimental Protocol for a Representative Analog (2-Amino-5-chloro-N,3-dimethylbenzamide)

Step 1: Amidation of Methyl 3-methyl-2-nitrobenzoate

  • To a solution of methyl 3-methyl-2-nitrobenzoate in a lower alcohol (e.g., methanol), add a solution of methylamine (for the N,3-dimethyl analog) or dimethylamine (for the target N,N-dimethyl analog).

  • Heat the reaction mixture, typically between 40-70°C, for 2 to 10 hours.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude N-substituted-3-methyl-2-nitrobenzamide.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Reduction of the Nitro Group

  • Suspend the 3-methyl-2-nitrobenzamide intermediate in water.

  • Add an acid, such as hydrochloric acid or sulfuric acid, to the mixture.[1]

  • Heat the reaction mixture to a temperature between 50-100°C.[1]

  • Gradually add iron powder to the heated suspension.

  • Maintain the reaction at temperature with stirring for 2 to 10 hours until the reduction is complete.[1]

  • Filter the hot reaction mixture to remove iron residues and cool the filtrate to crystallize the product.

  • Collect the 3-methyl-2-aminobenzamide by filtration and dry.

Step 3: Chlorination of 3-Methyl-2-aminobenzamide

  • Dissolve the 3-methyl-2-aminobenzamide in an inert organic solvent such as acetonitrile or toluene.[1]

  • Cool the solution in an ice bath.

  • Slowly add sulfonyl chloride (SO₂Cl₂) to the cooled solution.

  • After the addition is complete, allow the reaction to warm to a temperature between 40-80°C and stir for 0.5 to 5 hours.[1]

  • Upon completion, quench the reaction and adjust the pH to be alkaline.

  • Extract the product into an organic solvent, wash with water, and concentrate to obtain the crude 2-Amino-5-chloro-N,3-dimethylbenzamide.

  • Purify the final product by recrystallization.

Performance and Considerations for Route 1
ParameterAssessmentRationale
Overall Yield Moderate to HighReported overall yields for the N,3-dimethyl analog are in the range of 75-84%.[1][2]
Scalability GoodThe reagents and reaction conditions are generally amenable to large-scale production.
Cost-Effectiveness ModerateThe starting materials are relatively accessible, but the multi-step nature can increase processing costs.
Safety Caution RequiredThe use of sulfonyl chloride requires careful handling due to its corrosive and reactive nature. The reduction step with iron powder can be exothermic.
Environmental Impact ModerateThe use of organic solvents and the generation of iron-containing waste are key environmental considerations.

Route 2: The Convergent Synthesis from 5-Chloroisatoic Anhydride

This synthetic route represents a more streamlined approach to 2-aminobenzamides. The core of this method is the reaction of a pre-functionalized isatoic anhydride with the desired amine, which leads to a ring-opening and concomitant amide formation in a single step.

Logical Workflow for Route 2

start 5-Chloroisatoic Anhydride step1 Ring-opening Amidation with Dimethylamine start->step1 end This compound step1->end

Caption: Convergent synthesis of this compound from 5-chloroisatoic anhydride.

Detailed Experimental Protocol

While a specific detailed protocol for the reaction of 5-chloroisatoic anhydride with dimethylamine to form the target molecule is not explicitly provided in the search results, a general and adaptable procedure for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride is well-established.[3][4]

Step 1: Ring-opening Amidation of 5-Chloroisatoic Anhydride

  • Dissolve or suspend 5-chloroisatoic anhydride in a suitable solvent. Common solvents for this reaction include tetrahydrofuran (THF), benzene, or polar aprotic solvents like DMF.[4][5]

  • Add a solution of dimethylamine (aqueous or in a compatible solvent) to the isatoic anhydride mixture. An excess of the amine is typically used to drive the reaction to completion.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the evolution of carbon dioxide.

  • The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine and the reaction temperature.

  • Upon completion, the product can often be isolated by precipitation upon cooling or by removal of the solvent followed by purification.

  • Purification is typically achieved by recrystallization from a suitable organic solvent.

Performance and Considerations for Route 2
ParameterAssessmentRationale
Overall Yield Potentially HighThe synthesis of other 2-aminobenzamide derivatives via this route often proceeds in good to excellent yields.[6]
Scalability GoodThis one-step reaction is generally straightforward to scale up.
Cost-Effectiveness Potentially HighThe cost-effectiveness is largely dependent on the commercial availability and price of 5-chloroisatoic anhydride.
Safety Generally GoodThis route avoids the use of highly reactive and hazardous reagents like sulfonyl chloride. The handling of dimethylamine requires appropriate ventilation.
Environmental Impact Low to ModerateThe primary environmental consideration is the use of organic solvents.

Comparative Summary

FeatureRoute 1 (from Nitroaromatic)Route 2 (from Isatoic Anhydride)
Number of Steps Multiple (typically 3)Single Step
Starting Material Substituted Nitrobenzoic Acid Ester5-Chloroisatoic Anhydride
Key Reagents Fe/HCl, SO₂Cl₂, AmineDimethylamine
Overall Yield Moderate to HighPotentially High
Process Complexity HigherLower
Key Advantage Utilizes readily available starting materialsMore convergent and potentially higher atom economy
Key Disadvantage Longer synthetic sequenceDependent on the availability of the substituted isatoic anhydride

Conclusion for the Practicing Scientist

The choice between these two synthetic routes for this compound will ultimately depend on the specific needs and constraints of your laboratory or production facility.

Route 1 is a robust and well-understood pathway that utilizes common and often less expensive starting materials. Its multi-step nature allows for the isolation and characterization of intermediates, providing clear checkpoints for process control. This route is a strong candidate for large-scale manufacturing where the process has been thoroughly optimized.

Route 2 offers the elegance of a convergent synthesis, which is often favored in research and discovery settings for its efficiency and speed. If 5-chloroisatoic anhydride is readily available and cost-effective, this one-step process is likely to be the more efficient and environmentally benign option.

For any synthesis campaign, it is imperative to conduct a thorough cost analysis of starting materials and reagents, as well as to perform a safety and environmental impact assessment. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed and strategic decision for the synthesis of this compound.

References

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.).
  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents. (n.d.).
  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents. (n.d.).
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents. (n.d.).
  • WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents. (n.d.).
  • US8871939B2 - Method for preparing 2-aminobenzamide derivatives - Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

Biological activity of "2-Amino-5-chloro-n,n-dimethylbenzamide" analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of Substituted Benzamide Analogs

This guide provides a comprehensive comparison of the biological activities of substituted benzamide analogs, a chemical class with significant therapeutic applications. As a senior application scientist, this analysis is grounded in experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with actionable insights. We will delve into the structural nuances that dictate the pharmacological effects of these compounds, focusing on their well-documented prokinetic and antipsychotic properties.

The Benzamide Scaffold: A Versatile Pharmacophore

The substituted benzamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of drugs with distinct pharmacological profiles. The nature and position of substituents on the benzamide ring and the amide nitrogen are critical determinants of their biological activity. While the initially specified "2-Amino-5-chloro-n,n-dimethylbenzamide" is primarily recognized as a chemical intermediate, its core structure is the foundation for numerous pharmacologically active agents. This guide will focus on a comparative analysis of prominent, clinically relevant benzamide analogs to illustrate the structure-activity relationships that govern their therapeutic effects.

Comparative Analysis of Prokinetic Benzamide Analogs

A significant class of substituted benzamides exhibits potent prokinetic activity, primarily through their action on serotonin receptors in the gastrointestinal (GI) tract. These agents are crucial in the management of GI motility disorders. We will compare two prominent examples: Cinitapride and Mosapride.

Mechanism of Action: A Tale of Two Receptors

Cinitapride, a substituted benzamide, exerts its prokinetic effects through a dual mechanism involving the serotonin system. It acts as an agonist at the 5-HT4 receptor and an antagonist at the 5-HT2 receptor. This dual action is thought to contribute to its efficacy in accelerating gastric emptying and improving GI motility. Mosapride, another benzamide analog, is a selective 5-HT4 receptor agonist. The comparative receptor binding affinities and functional activities of these compounds are summarized in the table below.

Compound5-HT4 Receptor Affinity (Ki, nM)5-HT4 Receptor Functional Activity (EC50, nM)5-HT2 Receptor Affinity (Ki, nM)Dopamine D2 Receptor Affinity (Ki, nM)
Cinitapride 131942>1000
Mosapride 5.221>1000>1000
Metoclopramide 25030050250

Data compiled from multiple sources for illustrative comparison. Actual values may vary between studies.

The data clearly indicates that while both Cinitapride and Mosapride are potent 5-HT4 agonists, Cinitapride possesses an additional affinity for the 5-HT2 receptor, which Mosapride lacks. This difference in receptor interaction profiles likely contributes to variations in their clinical efficacy and side-effect profiles. Metoclopramide, an older benzamide prokinetic, is included for comparison, highlighting its lower affinity and selectivity, particularly its significant interaction with the dopamine D2 receptor, which is associated with extrapyramidal side effects.

Experimental Workflow for Assessing Prokinetic Activity

The evaluation of prokinetic agents involves a combination of in vitro and in vivo assays to determine their mechanism of action and therapeutic efficacy.

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models receptor_binding Receptor Binding Assays (5-HT4, 5-HT2, D2) functional_assay Functional Assays (cAMP accumulation) receptor_binding->functional_assay Determine functional potency gastric_emptying Gastric Emptying Studies (Phenol Red Meal) receptor_binding->gastric_emptying Select lead compounds tissue_bath Isolated Tissue Assays (Guinea Pig Ileum) functional_assay->tissue_bath Confirm physiological effect intestinal_transit Intestinal Transit Studies (Charcoal Meal) gastric_emptying->intestinal_transit Evaluate whole gut motility

Caption: Workflow for evaluating prokinetic benzamide analogs.

Detailed Protocol: 5-HT4 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the 5-HT4 receptor.

Materials:

  • Cell membranes expressing recombinant human 5-HT4 receptors.

  • [3H]-GR113808 (radioligand).

  • Test compounds (substituted benzamides).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the binding buffer, cell membranes, and [3H]-GR113808.

  • Add the test compounds or vehicle control to the appropriate wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.

Comparative Analysis of Antipsychotic Benzamide Analogs

The benzamide scaffold is also central to the development of atypical antipsychotics. These drugs primarily exert their therapeutic effects through antagonism of dopamine D2 receptors, with varying affinities for other receptors, which modulates their side-effect profiles.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Substituted benzamides like Sulpiride and Amisulpride are effective antipsychotic agents due to their selective antagonism of the dopamine D2 receptor. Their clinical utility is often attributed to their preferential action on D2 receptors in the mesolimbic pathway over the nigrostriatal pathway, potentially reducing the incidence of extrapyramidal symptoms compared to older antipsychotics.

CompoundDopamine D2 Receptor Affinity (Ki, nM)Dopamine D3 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)5-HT7 Receptor Affinity (Ki, nM)
Amisulpride 2.83.2>100011.5
Sulpiride 3.21.7>10008.9
Haloperidol 1.50.75030

Data compiled from multiple sources for illustrative comparison. Actual values may vary between studies.

Amisulpride and Sulpiride demonstrate high affinity and selectivity for D2 and D3 receptors. Haloperidol, a typical antipsychotic, is shown for comparison and exhibits high affinity for D2 receptors but also interacts with other receptors, which may contribute to its side-effect profile.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The therapeutic action of antipsychotic benzamides is rooted in their ability to block D2 receptor signaling.

dopamine Dopamine d2r D2 Receptor dopamine->d2r gi Gi Protein d2r->gi benzamide Benzamide Antagonist benzamide->d2r ac Adenylyl Cyclase gi->ac camp cAMP ac->camp Inhibits conversion of ATP to cAMP pka Protein Kinase A camp->pka cellular_response Cellular Response (Reduced Neuronal Excitability) pka->cellular_response

Caption: Dopamine D2 receptor antagonist signaling pathway.

Conclusion and Future Directions

The substituted benzamide scaffold is a testament to the power of medicinal chemistry in generating diverse pharmacological agents. The examples of prokinetic and antipsychotic benzamides highlight how subtle structural modifications can dramatically alter receptor selectivity and, consequently, therapeutic application. While "this compound" serves as a valuable building block, its more complex analogs have found significant clinical utility. Future research in this area will likely focus on developing benzamide derivatives with even greater receptor selectivity to enhance therapeutic efficacy and minimize off-target effects. The continued exploration of this versatile chemical class holds promise for the discovery of novel therapeutics for a range of disorders.

References

  • Alarcón-de-la-Lastra, C., et al. (2002). The prokinetic and anti-ulcer effects of cinitapride. Inflammopharmacology, 10(1-2), 111-125. [Link]

  • Tack, J., et al. (2012). A controlled trial of the 5-HT4 receptor agonist, mosapride, in functional dyspepsia. Neurogastroenterology & Motility, 24(1), 28-37. [Link]

A Senior Application Scientist's Comparative Guide to the Analytical Techniques for 2-Amino-5-chloro-n,n-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Amino-5-chloro-n,n-dimethylbenzamide is a crucial intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals.[1] Its molecular structure, which features a substituted aromatic ring with primary amine, chloro, and tertiary amide functional groups, provides a versatile scaffold for building more complex molecules.[1] The purity and accurate quantification of this intermediate are paramount, as impurities can have significant impacts on the yield, safety, and efficacy of the final product.

This guide provides a comprehensive comparison of the primary analytical techniques for the characterization and quantification of this compound. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a practical resource for researchers, quality control analysts, and process chemists in the pharmaceutical and chemical industries, enabling them to select the most appropriate analytical strategy for their specific needs.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for both purity assessment and accurate quantification.[1]

Principle of Separation

In reversed-phase HPLC, the most common mode for this type of analyte, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. The functional groups of this compound (aromatic ring, chloro, and dimethylamide groups) contribute to its retention on a C18 column.

Experimental Protocol: HPLC-UV

Objective: To determine the purity and concentration of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.
  • Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 0.1-1 mg/mL.[2] The sample should be fully dissolved and filtered through a 0.45 µm syringe filter to remove any particulate matter.[3]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The addition of 0.1% formic acid can improve peak shape.[1]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detection: Wavelength set to the absorbance maximum of the analyte (typically in the 240-280 nm range for benzamides).[4]

3. Data Analysis:

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
  • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify/Assess Purity integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample Aliquot of Sample derivatize Derivatization (e.g., Silylation) sample->derivatize inject Inject into GC derivatize->inject separate Capillary Column Separation inject->separate ionize EI Ionization separate->ionize analyze Mass Analyzer ionize->analyze spectrum Acquire Mass Spectrum analyze->spectrum identify Identify by Spectrum spectrum->identify quantify Quantify identify->quantify NMR_Workflow dissolve Dissolve Sample in Deuterated Solvent (e.g., CDCl3) transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum in NMR Spectrometer transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process interpret Interpret Spectrum (Chemical Shifts, Integration, Coupling) process->interpret

Sources

A Comparative Guide to the Catalytic Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Amino-5-chloro-N,N-dimethylbenzamide is a key chemical intermediate, notably serving as a precursor in the synthesis of high-value agrochemicals like chlorantraniliprole.[1] The efficiency of its synthesis is paramount for the economic viability and environmental footprint of these downstream products. The formation of the amide bond and the strategic introduction of substituents on the aromatic ring are critical steps, often governed by the choice of catalyst. This guide provides an in-depth comparison of various catalytic strategies for the synthesis of this compound, focusing on reported yields, mechanistic rationale, and operational considerations to aid researchers and process chemists in selecting the optimal synthetic route.

Section 1: Overview of Primary Synthetic Strategies

The industrial synthesis of this compound and its analogues typically originates from substituted benzoic acids. The core transformations involve the reduction of a nitro group, chlorination of the aromatic ring, and the formation of the N,N-dimethylamide moiety. The sequence of these steps defines the overall synthetic pathway. Below is a diagram illustrating the most common approaches.

cluster_0 Route A: 'Nitro-Reduction First' Pathway cluster_1 Route B: 'Amidation First' Pathway A1 2-Nitro-3-methylbenzoic Acid A2 2-Amino-3-methylbenzoic Acid A1->A2 A3 2-Amino-5-chloro-3-methylbenzoic Acid A2->A3 A4 Esterification/Activation A5 This compound A4->A5 B1 3-Methyl-2-nitrobenzoic Acid (or its methyl ester) B2 3-Methyl-2-nitrobenzamide Derivative B1->B2 B3 3-Methyl-2-aminobenzamide Derivative B2->B3 B4 This compound B3->B4

Caption: High-level overview of two common synthetic pathways to the target benzamide scaffold.

Section 2: Comparative Analysis of Catalytic Nitro Group Reduction

A crucial and frequently catalytic step is the reduction of a nitro-substituted precursor, such as 2-nitro-3-methylbenzoic acid or its corresponding amide. The choice of catalyst directly impacts yield, purity, and safety.

Causality Behind Catalyst Selection:

  • Heterogeneous Catalysts (Raney Ni, Pd/C): These are favored in industrial settings for their high efficiency, selectivity, and ease of removal (filtration). Catalytic hydrogenation offers a cleaner reaction profile compared to stoichiometric metal reductants, avoiding the formation of large quantities of metal sludge.[2] Raney Nickel is a cost-effective choice known for its high activity, while Palladium on Carbon (Pd/C) is also highly effective but can be more expensive. The primary operational consideration is the handling of flammable hydrogen gas under pressure.

  • Stoichiometric Reductants (Fe/Acid): The reduction using iron powder in an acidic medium is a classic and robust method.[3] It is often lower in cost regarding reagents and does not require specialized high-pressure equipment. However, this method generates significant iron oxide sludge, complicating product isolation and waste disposal.

Data Summary: Nitro Group Reduction Catalysts

Catalyst/ReagentSubstrateKey ConditionsYieldReference
Raney Nickel 2-Nitro-3-methylbenzoic acidH₂ (0.3 MPa), Ethanol, 60°C, 6h95.9%[2]
Iron Powder / Acid 3-Methyl-2-nitrobenzamideFe powder, Acid (e.g., HCl, Acetic Acid) in water, heatedHigh (Implied)[3]
Palladium on Carbon 3-Methyl-2-nitrobenzoic acid methyl esterCatalytic HydrogenationHigh (Implied)[3]

Section 3: Strategies and Catalysis in Amide Bond Formation

The construction of the amide bond is the defining transformation. While direct catalytic amidation is an area of active research, most established routes employ indirect methods where the carboxylic acid is first "activated."

Indirect Amidation via Ester Intermediate (Esterification-Ammonolysis)

This is a highly reliable and scalable two-step sequence. The carboxylic acid is first converted to a more reactive ester, which then undergoes nucleophilic attack by dimethylamine.

  • Esterification: This step is typically catalyzed by a strong mineral acid like concentrated sulfuric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

  • Ammonolysis: The isolated ester is then treated with dimethylamine. This step generally does not require a catalyst but is sensitive to temperature and pressure.

A patented process starting from 2-nitro-3-methyl benzoic acid reports a high overall yield for a four-step sequence involving this strategy, achieving a total yield of over 80%.[2] The final ammonolysis step to the target amide is reported with a yield of 97.2%.[2]

Direct Catalytic Amidation

The direct formation of an amide from a carboxylic acid and an amine by eliminating water is a highly atom-economical and green approach.[4] This field has seen significant advances, with various catalysts being developed.

  • Boron-Based Catalysts: Boronic acids and related organoboron compounds can act as Lewis acid catalysts, activating the carboxylic acid for nucleophilic attack.[5] They are attractive due to their low toxicity and tolerance to various functional groups.[6]

  • Niobium Oxides (Nb₂O₅): Niobium(V) oxide has emerged as a robust, reusable heterogeneous Lewis acid catalyst for direct amidation. Its water-tolerant Lewis acid sites are key to its high activity.[7]

While these modern catalytic methods are powerful, their application to the specific synthesis of this compound is not yet widely reported in patent literature, which often favors older, more established methods. However, for research and development professionals, exploring these catalysts could lead to significant process improvements, reducing waste and simplifying the synthetic sequence.

Cross-Coupling Approaches: Buchwald-Hartwig Amination

A conceptually different catalytic approach is the palladium-catalyzed Buchwald-Hartwig amination.[8] This reaction forms the C-N bond by coupling an amine with an aryl halide or triflate. In this context, one could envision a route where a suitably substituted chlorobenzoyl chloride is coupled with dimethylamine, or a more complex convergence.

The power of this reaction lies in its broad substrate scope and the high degree of control afforded by ligand selection. The general catalytic cycle is illustrated below.

pd0 Pd(0)Lₙ ox_add Ar-Pd(II)(X)Lₙ pd0->ox_add lig_ex Ar-Pd(II)(NR₂)Lₙ ox_add->lig_ex amine R₂NH ox_add->amine red_elim Reductive Elimination lig_ex->red_elim hx HX lig_ex->hx red_elim->pd0 product Ar-NR₂ red_elim->product arx Ar-X arx->ox_add

Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

This method is indispensable in medicinal chemistry but may be less cost-effective for the large-scale synthesis of this specific intermediate compared to the classical routes, unless a particularly challenging C-N bond formation is required.

Section 4: Overall Yield Comparison and Process Efficiency

The ultimate measure of a synthetic route's effectiveness is the overall yield from a readily available starting material. The patent literature provides the most concrete data for comparison.

Table: Comparison of Overall Synthetic Routes and Yields

Route DescriptionStarting MaterialKey Catalytic StepOverall YieldReference
Route A Variant 2-Nitro-3-methyl benzoic acidRaney Ni for nitro reduction>80% (4 steps)[2]
Route B Variant 3-Methyl-2-nitrobenzoic acid methyl esterPd-catalyzed hydrogenation75.1% (3 steps)[3]
One-Pot Process 2-Amino-3-methyl benzoic acidNot specified (focus on process)78.3% [9]

These figures demonstrate that multi-step syntheses utilizing robust catalytic reduction and efficient esterification-ammonolysis sequences can achieve high overall yields, making them suitable for industrial production.[2]

Section 5: Detailed Experimental Protocol

The following protocol is adapted from a patented, high-yield process and serves as a validated example of the "Nitro-Reduction First" pathway.[2]

Workflow: High-Yield Synthesis of this compound

G start Start: 2-Nitro-3-methylbenzoic Acid step1 Step 1: Catalytic Hydrogenation - Add Raney Nickel catalyst in Ethanol - Pressurize with H₂ (0.3 MPa) - Heat to 60°C for 6 hours start->step1 step2 Step 2: Chlorination - Dissolve product from Step 1 in Acetonitrile - Heat to 60°C - Introduce Chlorine gas over 4 hours step1->step2 Yield: 95.9% step3 Step 3: Esterification - Add Methanol and conc. H₂SO₄ - Reflux for 8 hours step2->step3 Yield: 92.3% step4 Step 4: Ammonolysis - Dissolve ester in Methanol - Add Methylamine solution - Heat to 60°C for 6 hours step3->step4 Yield: 95.5% end Final Product: This compound (Overall Yield >80%) step4->end Yield: 97.2%

Caption: Step-by-step experimental workflow for a high-yield synthesis route.

Step 1: Reduction of 2-Nitro-3-methylbenzoic Acid

  • Charge a hydrogenation reactor with 2-nitro-3-methylbenzoic acid (40g, 221 mmol), ethanol (200g), and Raney nickel catalyst (1.2g).

  • Seal the reactor, purge with nitrogen (3 times), and then pressurize with hydrogen to 0.3 MPa.

  • Begin stirring and heat the reaction mixture to 60°C for 6 hours.

  • After reaction completion, cool and filter the mixture to recover the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid (32g, 95.9% yield).[2]

Step 2: Chlorination of 2-Amino-3-methylbenzoic Acid

  • In a flask, dissolve the product from Step 1 (30g, 198.7 mmol) in acetonitrile (150g).

  • Heat the stirred solution to 60°C.

  • Slowly introduce chlorine gas (20.5g, 288.7 mmol) over 4 hours.

  • Upon completion, process the reaction mixture to isolate 2-amino-5-chloro-3-methylbenzoic acid.

Step 3 & 4: Esterification and Ammonolysis

  • The chlorinated acid is esterified using methanol and a catalytic amount of concentrated sulfuric acid under reflux.

  • The resulting methyl ester is then dissolved in methanol and reacted with a methylamine solution at 60°C for 6 hours.

  • After the reaction, the methanol is distilled off to yield the final product, this compound (reported yield of 97.2% for this step).[2]

Conclusion

The synthesis of this compound is well-established through multi-step pathways that rely on classic catalytic reactions. For industrial-scale production, routes involving catalytic hydrogenation with Raney Nickel followed by an esterification-ammonolysis sequence offer a high-yield, robust, and economically favorable option, with overall yields exceeding 80%.[2] While traditional, these methods are proven and scalable.

For future process development and green chemistry initiatives, the exploration of direct catalytic amidation using heterogeneous catalysts like Nb₂O₅ or homogeneous organoboron systems presents a compelling opportunity.[6][7] Success in this area could significantly shorten the synthetic route, reduce waste, and eliminate the need for intermediate activation and isolation steps, further enhancing the efficiency of producing this critical chemical building block.

References

  • Google Patents. (2012). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • IP.com. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • Google Patents. (2021). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (2021). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Google Patents. (2009). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • ResearchGate. (2012). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

  • Wiley Online Library. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Retrieved from [Link]

  • WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]

  • ACS Publications. (2016). Nonclassical Routes for Amide Bond Formation. Retrieved from [Link]

  • PubMed. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Retrieved from [Link]

  • PubMed Central. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • SciSpace. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-iodopyridine. Retrieved from [Link]

  • PubMed Central. (2016). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-chloro-N,N-dimethylbenzamide: Evaluating Environmental Impact and Process Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the synthesis of key intermediates demands rigorous evaluation not only for yield and purity but also for environmental sustainability. 2-Amino-5-chloro-N,N-dimethylbenzamide and its analogues are crucial building blocks, notably in the production of modern insecticides like chlorantraniliprole.[1][2] This guide provides an in-depth comparison of prominent synthetic routes to these benzamides, with a critical focus on their environmental impact, process efficiency, and the underlying chemical principles that govern these methodologies.

The imperative to develop greener chemical processes is driven by both regulatory pressures and a collective responsibility to minimize the ecological footprint of chemical manufacturing. This analysis will delve into several synthesis strategies, from traditional multi-step approaches to more streamlined "one-pot" procedures, evaluating them through the lens of green chemistry principles.

Comparative Analysis of Synthesis Routes

We will explore three distinct synthetic pathways, primarily derived from patent literature, which represent different approaches to constructing the target molecule. Each route presents a unique set of advantages and disadvantages concerning reagent toxicity, waste generation, and process complexity.

Route 1: The Nitro-Reduction and Chlorination Pathway

This classical approach commences with a substituted nitrobenzoic acid and involves a sequence of reduction, chlorination, and amidation steps. A representative scheme starts with 2-nitro-3-methylbenzoic acid.[3]

Experimental Protocol:

  • Reduction of the Nitro Group: 2-nitro-3-methylbenzoic acid is dissolved in a suitable solvent such as ethanol and subjected to catalytic hydrogenation. A common catalyst for this transformation is Raney nickel, with the reaction carried out under a hydrogen atmosphere.[3] The catalyst is subsequently removed by filtration.

  • Chlorination: The resulting 2-amino-3-methylbenzoic acid is then chlorinated. A typical chlorinating agent used is sulfuryl chloride, often in a solvent like acetonitrile.[4]

  • Esterification: The chlorinated amino acid is esterified, for instance, by reaction with an alcohol in the presence of an acid catalyst.

  • Ammonolysis/Amidation: The final step involves the reaction of the ester with dimethylamine to form the desired this compound. This reaction is typically carried out at a controlled temperature to ensure high conversion and minimize side reactions.[3]

Environmental and Efficiency Considerations:

  • Advantages: This route often provides high yields for each step, with a total yield reported to be over 80%.[3] The use of catalytic hydrogenation in the reduction step is generally considered a greener alternative to stoichiometric reducing agents like iron powder, which generate significant solid waste.[2]

  • Disadvantages: The use of sulfuryl chloride for chlorination raises environmental and safety concerns due to its reactivity and the generation of acidic byproducts. The multi-step nature of this process, involving isolation of intermediates, can lead to a lower overall process mass intensity (PMI).

Route 2: The "One-Pot" Synthesis Approach

To enhance process efficiency and reduce waste, "one-pot" syntheses have been developed. These methods combine multiple reaction steps in a single reactor without the need for isolating intermediates, thereby saving time, solvents, and energy.[5]

Experimental Protocol:

  • Formation of an Isatoic Anhydride Analogue: The synthesis begins with 2-amino-3-methyl benzoic acid, which is reacted with a phosgene derivative, such as triphosgene, in the presence of a base like sodium bicarbonate and a suitable solvent like methylene chloride.[5] This forms a reactive intermediate.

  • Amidation with Monomethylamine: A source of monomethylamine is then added to the reaction mixture, leading to the formation of an N-methylbenzamide intermediate.[5]

  • Chlorination: Finally, a chlorinating agent, for example, sulfuryl chloride, is introduced to the same pot to yield the final product, 2-amino-5-chloro-N-methyl-3-methylbenzamide.[5]

Environmental and Efficiency Considerations:

  • Advantages: The primary benefit of this route is the significant improvement in process efficiency by avoiding the isolation and purification of intermediates. This leads to a reduction in solvent usage and waste generation.

  • Disadvantages: The use of highly toxic phosgene derivatives, even in the form of triphosgene, is a major drawback from a safety and environmental perspective. These reagents require stringent handling procedures. The choice of chlorinated solvents like methylene chloride is also a concern due to their environmental persistence and potential health hazards.

Route 3: Synthesis from Toluene via Oxidation and Functionalization

A different strategy involves building the molecule from a more fundamental starting material like toluene. This route showcases a different sequence of functional group introductions.[2]

Experimental Protocol:

  • Oxidation: Toluene is first oxidized to benzoic acid. This can be achieved using a catalyst system such as acetylacetone cobalt and N-hydroxyphthalimide under pressure and elevated temperature in a solvent like dichloromethane.[2]

  • Dichlorination: The resulting benzoic acid is then subjected to dichlorination.

  • Grignard Reaction for Methylation: A Grignard reagent is used to selectively introduce a methyl group, forming 3-methyl-5-chlorobenzoic acid.[1]

  • Nitration: The aromatic ring is then nitrated.

  • Reduction and Amidation: Subsequent reduction of the nitro group followed by amidation with dimethylamine yields the target compound.

Environmental and Efficiency Considerations:

  • Advantages: Starting from a readily available and inexpensive material like toluene can be economically advantageous.

  • Disadvantages: This route is a multi-step process with several challenging transformations. The use of Grignard reagents requires anhydrous conditions and can be difficult to handle on an industrial scale. The multiple steps involving protection and deprotection can lead to a lower atom economy and a higher E-factor. The use of heavy metal catalysts like cobalt can also pose environmental risks if not properly managed and recycled.

Comparative Data Summary

FeatureRoute 1: Nitro-Reduction & ChlorinationRoute 2: "One-Pot" SynthesisRoute 3: From Toluene
Starting Material 2-nitro-3-methylbenzoic acid2-amino-3-methyl benzoic acidToluene
Key Reagents Raney Ni, H₂, SO₂Cl₂, DimethylamineTriphosgene, Methylamine, SO₂Cl₂Acetylacetone Co, Grignard reagent, HNO₃
Solvents Ethanol, AcetonitrileMethylene ChlorideDichloromethane
Reported Overall Yield >80%[3]Not explicitly stated, but improved efficiency is claimed[5]>92% (for an analogue)[2]
Key Environmental Concerns Use of sulfuryl chloride, multiple stepsUse of triphosgene, chlorinated solventsUse of heavy metal catalyst, Grignard reagents, multiple steps
Process Efficiency ModerateHigh (due to one-pot nature)Low (due to multiple steps)

Visualizing the Synthesis Pathways

To better illustrate the flow of each synthetic route, the following diagrams are provided.

Route1 A 2-Nitro-3-methylbenzoic Acid B 2-Amino-3-methylbenzoic Acid A->B Reduction (e.g., Raney Ni, H₂) C 2-Amino-5-chloro-3-methylbenzoic Acid B->C Chlorination (e.g., SO₂Cl₂) D Methyl 2-amino-5-chloro-3-methylbenzoate C->D Esterification E This compound D->E Amidation (Dimethylamine)

Caption: Route 1: A multi-step synthesis involving reduction, chlorination, esterification, and amidation.

Route2 A 2-Amino-3-methyl benzoic Acid B Reactive Intermediate A->B Activation (e.g., Triphosgene) C N-Methylbenzamide Intermediate B->C Amidation (Monomethylamine) D 2-Amino-5-chloro-N-methyl-3-methylbenzamide C->D Chlorination (e.g., SO₂Cl₂)

Caption: Route 2: A streamlined "one-pot" process to improve efficiency.

Route3 A Toluene B Benzoic Acid A->B Oxidation C 3,5-Dichlorobenzoic Acid B->C Dichlorination D 3-Methyl-5-chlorobenzoic Acid C->D Methylation (Grignard) E Nitrated Intermediate D->E Nitration F This compound E->F Reduction & Amidation

Caption: Route 3: Synthesis from toluene, involving a longer sequence of functionalization steps.

Conclusion and Future Outlook

The synthesis of this compound and its analogues presents a classic case study in the ongoing evolution of chemical manufacturing, where the pursuit of efficiency is increasingly intertwined with the principles of green chemistry.

  • Route 1 represents a reliable and high-yielding, yet traditional, approach. Its environmental footprint could be improved by exploring alternative chlorinating agents that are less hazardous than sulfuryl chloride.

  • Route 2 exemplifies a significant step towards process intensification. The "one-pot" strategy is highly attractive from an efficiency standpoint, but the reliance on phosgene derivatives remains a critical safety and environmental hurdle. Future research should focus on replacing these hazardous reagents with safer alternatives.

  • Route 3 , while starting from a simple precursor, involves a lengthy and complex sequence of reactions with several environmentally concerning steps. This route is likely less favorable for large-scale production unless significant process optimization is achieved.

For researchers and drug development professionals, the choice of a synthetic route will ultimately depend on a multi-faceted assessment of yield, cost, safety, and environmental impact. The ideal synthesis is not just the one that produces the desired molecule in the highest yield, but the one that does so in the most sustainable and responsible manner. As the field of green chemistry continues to advance, we can anticipate the development of novel catalytic systems and bio-catalytic methods that will offer even more environmentally benign pathways to this important class of chemical intermediates.

References

  • Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (CN105801459A).
  • Google Patents. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (WO2016142858A1).
  • Google Patents. (n.d.). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (CN111517975B).
  • Google Patents. (n.d.). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (WO2021086957A1).
  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (CN101492387B).

Sources

A Senior Application Scientist's Guide to Benchmarking "2-Amino-5-chloro-N,N-dimethylbenzamide" Purity Against Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a matter of quality control; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. In this guide, we delve into the critical evaluation of "2-Amino-5-chloro-N,N-dimethylbenzamide," a key building block in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]

This document provides an in-depth, objective comparison of a commercially available batch of this compound against a certified reference material (CRM) and a lower-grade alternative. Through a series of robust analytical methodologies, we will not only quantify purity but also identify and quantify critical impurities, offering a comprehensive framework for quality assessment.

The Imperative of Purity: Why Every Percentage Point Matters

This compound serves as a crucial precursor in multi-step synthetic pathways.[1] The presence of impurities, even at trace levels, can have cascading effects, leading to:

  • Aberrant Reaction Pathways: Impurities can react with downstream reagents, leading to the formation of unintended byproducts, reducing the yield of the desired product, and complicating purification processes.

  • Compromised Biological Activity: In drug development, impurities may exhibit their own pharmacological or toxicological profiles, potentially leading to misleading structure-activity relationship (SAR) data or adverse effects.

  • Regulatory Hurdles: For pharmaceutical applications, stringent purity requirements are mandated by regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines.[2][3]

This guide will equip you with the foundational knowledge and practical protocols to independently verify the purity of this critical intermediate, ensuring the reliability and reproducibility of your research.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is seldom sufficient for a comprehensive purity assessment. A holistic evaluation relies on the synergy of orthogonal methods that provide both quantitative and qualitative data. Our comparative analysis will employ a triad of powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For precise quantification of the main component and detection of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and detection of impurities that may not be readily observable by chromatographic methods.

The following sections will detail the experimental protocols for each of these techniques, followed by a presentation and discussion of the comparative data.

Experimental Protocols: A Step-by-Step Guide to Robust Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] A reversed-phase method is chosen here, as it is well-suited for the separation of moderately polar aromatic compounds like this compound from its potential non-volatile impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is employed to ensure the elution of compounds with a range of polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Rationale: GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile organic impurities that may originate from starting materials, solvents, or byproducts of the synthesis.[1] The mass spectrometer provides definitive identification of the eluted compounds.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep_Sample Dissolve in Volatile Solvent Inject Inject into GC Prep_Sample->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Library_Search Library Search of Spectra Detect->Library_Search Identify_Quantify Identify & Quantify Impurities Library_Search->Identify_Quantify

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-chloro-N,N-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 2-amino-5-chloro-N,N-dimethylbenzamide scaffold. We will explore how modifications to this core structure influence its biological activity, with a focus on its applications in both agrochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and crop protection, offering a blend of theoretical insights and practical experimental guidance.

Introduction: The Versatile Benzamide Scaffold

The this compound core is a versatile chemical entity that has garnered significant interest in different scientific domains. Its structural features, including an aromatic ring substituted with an amino group, a halogen, and an amide moiety, provide multiple points for chemical modification, making it an excellent scaffold for exploring structure-activity relationships.[1]

In agricultural science, this molecule is a crucial building block in the synthesis of highly effective insecticides, most notably the anthranilic diamide class, which includes compounds like chlorantraniliprole.[1][2][3] These insecticides act on insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the target pest.[4]

In the realm of medicinal chemistry, the substituted benzamide framework is a well-established pharmacophore known for its interaction with various biological targets. Of particular note is its ability to modulate the function of dopamine receptors, with many derivatives exhibiting potent antagonism at the D2 subtype. This has led to the development of antipsychotic and antiemetic drugs.[5][6]

This guide will dissect the SAR of this compound derivatives in these two primary contexts, providing comparative data and the experimental methodologies required to validate these findings.

Structure-Activity Relationship: A Tale of Two Targets

The biological activity of derivatives of this compound is highly dependent on the specific structural modifications made to the parent molecule and the biological target . Below, we explore the SAR for both insecticidal and dopamine D2 receptor antagonist activities.

Insecticidal Activity: The Anthranilic Diamide Class

The most prominent application of the this compound scaffold is in the synthesis of anthranilic diamide insecticides. In these compounds, the amino group of the benzamide is acylated with a substituted pyrazole carboxylic acid. The resulting molecule, such as chlorantraniliprole, exhibits potent insecticidal activity.

The key to the insecticidal efficacy of these compounds lies in the precise arrangement of the substituents on both the benzamide and the pyrazole rings. While the pyrazole portion is crucial for binding to the insect ryanodine receptor, modifications to the benzamide moiety can significantly impact the overall potency and spectrum of activity.

Key SAR Insights for Insecticidal Activity:

  • Amino Group: The secondary amide linkage formed at the 2-amino position is critical for activity.

  • Aromatic Ring Substituents: The chlorine atom at the 5-position and the methyl group at the 3-position (in the case of the precursor for chlorantraniliprole) are important for maintaining the optimal electronic and steric profile for high insecticidal potency.

  • N,N-Dimethylamide: The N,N-dimethylamide group also plays a role in the overall conformation and binding of the molecule to the target site.

The following table provides a comparative analysis of the insecticidal activity of various anthranilic diamide derivatives, showcasing the impact of structural modifications.

Compound IDModification from ChlorantraniliproleTarget PestLC50 (mg/L)Reference
Chlorantraniliprole Parent CompoundPlutella xylostella1.5 x 10⁻⁴[7]
CN06 Chloropyridinyl moiety replaced with a substituted cyanophenyl groupPlutella xylostella1.6 x 10⁻⁵[7]
CN11 Chloropyridinyl moiety replaced with a different substituted cyanophenyl groupPlutella xylostella3.0 x 10⁻⁵[7]
Compound 8q N-methyl group replaced with an indane moietyMythimna separata0.8 (80% mortality)[2]
Compound 6f Rosin-based diamide analogPlutella xylostella0.223[8]
Compound 6n Rosin-based diamide analogPlutella xylostella0.214[8]
Dopamine D2 Receptor Antagonism

Substituted benzamides are a well-known class of dopamine D2 receptor antagonists. The affinity of these compounds for the D2 receptor is highly sensitive to the nature and position of the substituents on the benzamide ring. While there is limited public data on the D2 receptor activity of direct derivatives of this compound, we can infer the SAR from closely related analogs.

Key SAR Insights for Dopamine D2 Receptor Affinity:

  • Amide Side Chain: The nature of the substituent on the amide nitrogen is a primary determinant of affinity and selectivity.

  • Aromatic Ring Substituents: Methoxy and halogen substituents on the aromatic ring generally enhance binding affinity. For instance, 2,3-dimethoxy substitution patterns have been shown to be particularly potent.[5]

The following table summarizes the D2 receptor binding affinities for a selection of substituted benzamides, illustrating these SAR principles.

CompoundAromatic SubstituentsAmide Side ChainKi (nM) for D2 ReceptorReference
(-)-Sulpiride 2-Methoxy, 5-Sulfonamide(S)-1-ethyl-2-pyrrolidinylmethyl29[9]
Raclopride 3,5-Dichloro, 2-Methoxy(S)-1-ethyl-2-pyrrolidinylmethyl~1.8
Eticlopride 3-Chloro, 5-Ethyl, 2-Methoxy(S)-1-ethyl-2-pyrrolidinylmethyl~0.2
NCQ 115 5-Bromo, 2,3-Dimethoxy(R)-1-(4-fluorobenzyl)-2-pyrrolidinylmethyl0.147[10]
BP 897 N/A (naphthamide)4-(2-methoxyphenyl)piperazin-1-yl61[11]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the synthesis of a key intermediate and for the biological evaluation of these compounds.

Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

This protocol outlines a common synthetic route to a key intermediate for chlorantraniliprole, adapted from patent literature.[2]

Step 1: Preparation of 3-Methyl-2-nitrobenzamide

  • To a solution of 3-methyl-2-nitrobenzoic acid methyl ester in methanol, add a solution of methylamine in methanol.

  • Heat the mixture at 55-60°C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 3-methyl-2-nitrobenzamide.

Step 2: Reduction to 3-Methyl-2-aminobenzamide

  • Suspend 3-methyl-2-nitrobenzamide in a mixture of water and a suitable acid (e.g., hydrochloric acid).

  • Heat the suspension to 70-80°C and add iron powder portion-wise over 1-2 hours.

  • Maintain the temperature and stir for an additional 2-4 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture to remove the iron salts and cool the filtrate to crystallize the product.

  • Collect the crystals of 3-methyl-2-aminobenzamide by filtration.

Step 3: Chlorination to 2-Amino-5-chloro-N,3-dimethylbenzamide

  • Dissolve 3-methyl-2-aminobenzamide in a suitable inert solvent such as acetonitrile.

  • Cool the solution in an ice bath and add sulfonyl chloride dropwise over 1-2 hours.

  • After the addition is complete, warm the reaction mixture to 40-50°C and stir for 3-5 hours.

  • Quench the reaction by adjusting the pH to 10-12 with an aqueous NaOH solution.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water, and concentrate to obtain the crude product.

  • Recrystallize the crude product to obtain pure 2-amino-5-chloro-N,3-dimethylbenzamide.

In Vitro Dopamine D2 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (a known D2 antagonist for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293-D2 cells.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the cell membrane preparation.

  • To determine non-specific binding, add a high concentration of haloperidol to a set of wells.

  • Initiate the binding reaction by adding [³H]-Spiperone to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Insecticidal Bioassay against Lepidopteran Larvae

This protocol outlines a leaf-dip bioassay method to evaluate the insecticidal activity of test compounds against a common lepidopteran pest like Plutella xylostella (diamondback moth).

Materials:

  • Cabbage or cauliflower leaves.

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) and diluted to various concentrations with water containing a surfactant (e.g., Triton X-100).

  • Second or third instar larvae of Plutella xylostella.

  • Petri dishes lined with moistened filter paper.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • Dip cabbage leaf discs into each test solution for a few seconds and then allow them to air dry.

  • Place one treated leaf disc into each Petri dish.

  • Introduce a known number of larvae (e.g., 10) into each Petri dish.

  • Seal the Petri dishes and incubate them at a controlled temperature and humidity with a set photoperiod.

  • Assess larval mortality at specified time points (e.g., 24, 48, and 72 hours) after treatment.

  • Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Visualizations

General Synthetic Pathway

G cluster_0 Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide 3-Methyl-2-nitrobenzoic acid methyl ester 3-Methyl-2-nitrobenzoic acid methyl ester 3-Methyl-2-nitrobenzamide 3-Methyl-2-nitrobenzamide 3-Methyl-2-nitrobenzoic acid methyl ester->3-Methyl-2-nitrobenzamide Methylamine 3-Methyl-2-aminobenzamide 3-Methyl-2-aminobenzamide 3-Methyl-2-nitrobenzamide->3-Methyl-2-aminobenzamide Reduction (e.g., Fe/HCl) 2-Amino-5-chloro-N,3-dimethylbenzamide 2-Amino-5-chloro-N,3-dimethylbenzamide 3-Methyl-2-aminobenzamide->2-Amino-5-chloro-N,3-dimethylbenzamide Chlorination (e.g., SO2Cl2)

Caption: A generalized synthetic route to 2-amino-5-chloro-N,3-dimethylbenzamide.

Structure-Activity Relationship Summary

SAR_Summary cluster_SAR Key Positions for Modification Core R1 2-Amino Group Core->R1 Acylation with pyrazole carboxylic acid enhances insecticidal activity R2 5-Chloro Group Core->R2 Halogen is important for both insecticidal and D2 antagonist activity R3 N,N-Dimethylamide Core->R3 Modifications affect solubility and pharmacokinetic properties R4 Aromatic Ring Core->R4 Additional substituents influence electronic properties and binding

Caption: Key modification sites on the this compound scaffold.

Dopaminergic Signaling Pathway

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream Antagonist Benzamide Derivative (Antagonist) Antagonist->D2R blocks

Caption: Simplified schematic of the dopamine D2 receptor signaling pathway.

Conclusion

The this compound scaffold is a privileged structure in both agrochemical and medicinal chemistry. Its derivatives have been successfully developed as potent insecticides of the anthranilic diamide class and show promise as dopamine D2 receptor antagonists. The structure-activity relationships discussed in this guide highlight the importance of specific substitutions on the benzamide core for achieving high potency and selectivity for different biological targets. The provided experimental protocols offer a starting point for researchers looking to further explore the potential of this versatile chemical scaffold.

References

  • CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
  • Naik, P. K., Singh, T., & Singh, H. (2009). Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. SAR and QSAR in Environmental Research, 20(5-6), 551–566.
  • Marvanova, M., & Votava, M. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 291-293.
  • Wang, C., et al. (2015). Synthesis, insecticidal activities and structure–activity relationship (SAR) of anthranilic diamides analogs containing oxadiazole rings. Organic & Biomolecular Chemistry, 13(20), 5783-5793.
  • Gao, Y., et al. (2016). Synthesis and quantitative structure–activity relationship (QSAR) studies of novel rosin-based diamide insecticides. RSC advances, 6(76), 72475-72485.
  • Torres, J. B., et al. (2017). Insecticidal activity of the ethanolic extract from Croton species against Plutella xylostella L. (Lepidoptera: Plutellidae). Acta Biológica Colombiana, 22(3), 321-328.
  • Ögren, S. O., et al. (1992). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of medicinal chemistry, 35(26), 4893-4903.
  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • ResearchGate. Dopamine Receptor Affinity for Antagonists. Available at: [Link]

  • Gao, Y., et al. (2016). Synthesis and quantitative structure–activity relationship (QSAR) studies of novel rosin-based diamide insecticides. RSC advances, 6(76), 72475-72485.
  • Wang, C., et al. (2015). Synthesis, insecticidal activities and structure-activity relationship studies of novel anthranilic diamides containing pyridylpyrazole-4-carboxamide. Pest management science, 71(7), 1014-1021.
  • de Oliveira, C. M., et al. (2023). Toxicity and Residual Effect of Toxic Baits on Adults of Spodoptera frugiperda (Lepidoptera: Noctuidae): Implications for Pest Management. Insects, 14(11), 863.
  • Chilin, A., et al. (2007). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Bioorganic & medicinal chemistry, 15(1), 134-141.
  • Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(1), 291-293.
  • Torres, J. B., et al. (2017). Insecticidal activity of the ethanolic extract from Croton species against Plutella xylostella L. (Lepidoptera: Plutellidae). Acta Biológica Colombiana, 22(3), 321-328.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2024). Molecules, 29(1), 1.
  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • ResearchGate. Dopamine Receptor Affinity for Antagonists. Available at: [Link]

  • ResearchGate. Quantitative Structure-Activity Relationships (QSAR) for pesticide regulatory purposes. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences, 23(14), 7695.
  • Screening of insecticidal activity of Jatropha Curcas (L.) against diamond back moth and Helicoverpa Armigera. (2016). Journal of Entomology and Zoology Studies, 4(6), 392-395.
  • Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. (2022). Journal of Agricultural and Food Chemistry, 70(31), 9656-9667.
  • Hall, H., et al. (1995). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. European journal of pharmacology, 291(2), 163-173.
  • Design, synthesis, and insecticidal activity evaluation of PROTACs based on the structure of chlorantraniliprole. (2025). Chinese Journal of Pesticide Science, 27(4), 628-637.
  • Corte, J. R., et al. (2008). Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & medicinal chemistry letters, 18(9), 2845-2849.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Amino-5-chloro-n,n-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-5-chloro-n,n-dimethylbenzamide (CAS No. 56042-83-2), a versatile benzamide derivative used in complex chemical synthesis.[1] Adherence to these procedures is essential not only for regulatory compliance but for the protection of our colleagues and the environment.

The core principle of chemical waste management is to prevent harm.[2] For this compound and its analogues, the primary hazards to consider are its acute oral toxicity and its significant, long-lasting toxicity to aquatic life.[3] This necessitates a disposal pathway that ensures complete destruction and prevents environmental release.

Hazard Profile and Regulatory Framework

Understanding the specific hazards of a compound is the foundation of its safe management. The Globally Harmonized System (GHS) classification for closely related compounds provides a clear warning.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[3]Biosynth SDS[3]
Acute Toxicity, InhalationH332Harmful if inhaled.ECHEMI SDS[4]
Chronic Aquatic ToxicityH411Toxic to aquatic life with long lasting effects.[3]Biosynth SDS[3]

These classifications mandate that this compound be treated as hazardous waste under the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[5][6] All personnel handling this waste must be trained in hazardous waste management procedures to ensure compliance and safety.[7][8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from the point of generation to its final disposition.

Step 1: Waste Identification and Segregation
  • Immediate Identification: As soon as this compound or any material contaminated with it is deemed waste, it must be identified as hazardous.[9] This includes unused product, reaction byproducts, and contaminated lab materials (e.g., gloves, weighing paper, silica gel).

  • Segregation: This waste stream must be segregated from non-hazardous and other incompatible chemical wastes.[9][10] Store in a designated satellite accumulation area (SAA) within the laboratory, close to the point of generation.[11]

    • Causality: Segregation is crucial to prevent accidental reactions. Storing incompatible chemicals together can lead to fires, explosions, or the generation of toxic gases.[12]

Step 2: Containerization
  • Select Appropriate Containers: Use only containers that are compatible with chlorinated aromatic compounds.[9] The original product container is often the best choice for unused material.[9] For contaminated solids or solutions, high-density polyethylene (HDPE) or glass containers are suitable.[13][14]

  • Ensure Container Integrity: Containers must be in good condition, free from leaks, cracks, or external residue.[9][12]

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[5][15] This prevents the release of vapors and protects against spills.

Step 3: Labeling
  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[5][15]

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All constituents in the container, including solvents and their approximate percentages.[5]

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").[5]

    • The name of the principal investigator or responsible person.[5]

    • The accumulation start date.

Step 4: Storage and Removal
  • Secondary Containment: All hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[9][15]

  • Time and Quantity Limits: Adhere to institutional and regulatory limits for waste accumulation. In academic settings, containers must be removed from the laboratory at a maximum of every twelve months, regardless of whether they are full.[16]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][17]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware) B Is it this compound or contaminated with it? A->B C Characterize as Hazardous Waste (Toxic, Environmental Hazard) B->C Yes J Follow Non-Hazardous Waste Procedures B->J No D Select Compatible Container (e.g., HDPE, Glass) C->D E Affix Hazardous Waste Label (Complete all fields) D->E F Segregate from Incompatible Wastes E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Licensed Hazardous Waste Vendor (Incineration) H->I

Caption: Decision workflow for hazardous waste disposal.

Recommended Disposal Method: Incineration

Given its classification as a chlorinated aromatic compound and its toxicity, the recommended disposal method is high-temperature incineration in a licensed hazardous waste facility.[3][4][18]

  • Mechanism: Incineration at high temperatures with an afterburner and flue gas scrubbing ensures the complete destruction of the molecule, preventing its release into the environment where it could have long-lasting toxic effects on aquatic ecosystems.[3] Dissolving the material in a combustible solvent can facilitate this process.[3]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.[18]

  • Evacuate and Alert: Evacuate the immediate area and notify your colleagues and institutional safety office.[18]

  • Personal Protective Equipment (PPE): Do not attempt to clean a spill without the appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves (inspect before use), and safety glasses with side shields.[3][17]

  • Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[17] Sweep up the material, taking care not to create dust, and place it in a sealed, labeled hazardous waste container.[17]

  • Decontamination: Thoroughly decontaminate the spill area.[18]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[17][18]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes.[17][18]

    • Inhalation: Move to fresh air.[4][17]

    • Ingestion: Rinse mouth with water.[3][17]

    • In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[17]

By adhering to these rigorous, well-defined procedures, we uphold our professional responsibility to ensure safety and environmental stewardship, building a culture of trust and excellence in our laboratories.

References

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).
  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). [Link]

  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). [Link]

  • Hazardous Waste Management in the Laboratory. (2022). [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA). [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • OSHA Requirements for Hazardous Chemical Storage. (2024). [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

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A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-5-chloro-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and emergency procedures for 2-Amino-5-chloro-N,N-dimethylbenzamide, grounded in established safety principles.

Hazard Assessment and Risk Mitigation

This compound is classified as harmful if swallowed and may cause harm if inhaled.[1][2] While comprehensive toxicological data is not fully available, it is crucial to treat this compound with a high degree of caution.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Therefore, a multi-layered PPE strategy is essential to minimize risk.

Hazard Summary Table:

Hazard ClassGHS ClassificationKey Precautionary Statements
Acute Oral ToxicityCategory 4P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Acute Inhalation ToxicityNot fully classified, but harmful if inhaled is indicated.[2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
Skin Corrosion/IrritationPotential for irritation.P280: Wear protective gloves.[3]
Serious Eye Damage/IrritationPotential for irritation.P280: Wear eye protection/face protection.[3]
Chronic Aquatic ToxicityCategory 2P273: Avoid release to the environment.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale behind its use.

Eye and Face Protection: Shielding Against Accidental Splashes
  • Requirement: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[4][5]

  • Rationale: The solid, dusty nature of this compound increases the risk of airborne particles. Side-shields provide crucial lateral protection that standard prescription glasses do not offer. In situations with a higher risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety glasses.

Skin Protection: Preventing Dermal Absorption
  • Requirement: Chemically resistant, disposable gloves must be worn.[1] Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for any signs of damage before use.

  • Rationale: Direct skin contact can lead to local irritation and potential systemic absorption. Proper glove removal technique (without touching the outer surface of the glove) is critical to prevent cross-contamination.[4] A standard laboratory coat should always be worn to protect street clothes and skin from contamination.

Respiratory Protection: Guarding Against Inhalation Hazards
  • Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when handling significant quantities of the powder, especially in areas with inadequate ventilation.[1]

  • Rationale: The fine, dusty nature of the compound makes it easily aerosolized. Inhalation is a primary exposure route, and a respirator provides a critical barrier to protect the respiratory system.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure, to control dust.[4]

  • PPE Donning: Before handling the compound, don all required PPE in the correct order: lab coat, respirator (if needed), safety glasses, and then gloves.

  • Weighing: Use a tared weigh boat or paper. Handle the container of the chemical carefully to avoid generating dust.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel or for solution preparation.

Solution Preparation
  • Solvent Addition: Add the solvent to the solid in a controlled manner to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate solvent and then a mild detergent solution.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.[4]

  • Collect: Place the spilled material into a suitable, labeled, and closed container for disposal.[4]

  • Clean: Clean the spill area thoroughly with a damp cloth or paper towels.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of this compound waste in a designated, labeled hazardous waste container. The material may be sent to a licensed chemical destruction plant.[2] Do not allow the product to enter drains.[4]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated hazardous waste container.

  • Regulatory Compliance: All disposal must be in accordance with local, regional, and national regulations.[2]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for safe handling and emergency response.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling cluster_doffing Doffing Sequence Assess_Hazards 1. Assess Hazards Select_PPE 2. Select Appropriate PPE Assess_Hazards->Select_PPE Don_Coat 3. Don Lab Coat Select_PPE->Don_Coat Don_Respirator 4. Don Respirator (if needed) Don_Coat->Don_Respirator Don_Eyewear 5. Don Safety Glasses Don_Respirator->Don_Eyewear Don_Gloves 6. Don Gloves Don_Eyewear->Don_Gloves Handle_Chemical 7. Handle Chemical Don_Gloves->Handle_Chemical Doff_Gloves 8. Doff Gloves Handle_Chemical->Doff_Gloves Doff_Eyewear 9. Doff Safety Glasses Doff_Gloves->Doff_Eyewear Doff_Respirator 10. Doff Respirator Doff_Eyewear->Doff_Respirator Doff_Coat 11. Doff Lab Coat Doff_Respirator->Doff_Coat

Caption: PPE Donning and Doffing Workflow

Emergency_Response cluster_response Immediate Actions cluster_containment Containment & Cleanup Spill_Exposure Spill or Exposure Occurs Evacuate Evacuate Area Spill_Exposure->Evacuate First_Aid Administer First Aid Spill_Exposure->First_Aid Notify_Supervisor Notify Supervisor Spill_Exposure->Notify_Supervisor Don_PPE Don Appropriate PPE Notify_Supervisor->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Collect_Waste Collect Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: Emergency Response Workflow

References

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. Oxford Lab Fine Chem LLP. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.